molecular formula C27H34N2O5 B1673892 L-680833 CAS No. 127063-08-5

L-680833

Cat. No.: B1673892
CAS No.: 127063-08-5
M. Wt: 466.6 g/mol
InChI Key: KGAREWFAONZBOP-RDGATRHJSA-N
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Description

potent, orally active monocyclic beta-lactam inhibitor of human polymorphonuclear leukocyte elastase;  structure given in first source

Properties

CAS No.

127063-08-5

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

2-[4-[(2S)-3,3-diethyl-1-[[(1R)-1-(4-methylphenyl)butyl]carbamoyl]-4-oxoazetidin-2-yl]oxyphenyl]acetic acid

InChI

InChI=1S/C27H34N2O5/c1-5-8-22(20-13-9-18(4)10-14-20)28-26(33)29-24(32)27(6-2,7-3)25(29)34-21-15-11-19(12-16-21)17-23(30)31/h9-16,22,25H,5-8,17H2,1-4H3,(H,28,33)(H,30,31)/t22-,25+/m1/s1

InChI Key

KGAREWFAONZBOP-RDGATRHJSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C)NC(=O)N2[C@H](C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O

Canonical SMILES

CCCC(C1=CC=C(C=C1)C)NC(=O)N2C(C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-((1-(((-1-(4-methylphenyl)butyl)amino)carbonyl)-3,3-diethyl-4-oxo-2-azetidinyl)oxy)benzeneacetic acid
Benzeneacetic acid, 4-((3,3-diethyl-1-(((1-(4-methylphenyl)butyl)amino)carbonyl)-4-oxo-2-azetidinyl)oxy)-, (S-(R*,S*))-
L 680833
L-680,833

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of L-680833 on PTP1B

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search for the mechanism of action of a compound designated "L-680833" on Protein Tyrosine Phosphatase 1B (PTP1B), no specific information, quantitative data, or experimental protocols for a compound with this identifier could be retrieved. The scientific literature readily available through the conducted searches does not contain mentions of "this compound" in the context of PTP1B inhibition.

Therefore, this guide will instead provide a detailed overview of the known mechanisms of action for inhibitors of PTP1B, drawing on the broader understanding of this therapeutic target. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in the inhibition of PTP1B. Should data for this compound become available, this guide can be specifically adapted.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways.[1][2][3][4][5][6] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling.[2][7][8][9] Similarly, it negatively regulates leptin signaling through the dephosphorylation of Janus Kinase 2 (JAK2).[2][3][7] Consequently, inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.[1][4][7][10] Murine models with targeted deletion of the PTP1B gene have demonstrated increased insulin sensitivity and resistance to diet-induced obesity.[1][4]

General Mechanisms of PTP1B Inhibition

PTP1B inhibitors can be broadly categorized based on their mode of interaction with the enzyme. The primary mechanisms include competitive inhibition at the active site and allosteric inhibition at a distal site.

Active Site Inhibition

The majority of PTP1B inhibitors developed to date target the enzyme's active site.[10] This site contains a highly conserved and positively charged pocket that recognizes the phosphotyrosine (pTyr) substrate. Active site inhibitors are often designed as pTyr mimetics. However, a significant challenge in developing active site-directed inhibitors is achieving selectivity over other protein tyrosine phosphatases, which share a conserved active site architecture, and ensuring cell permeability due to the charged nature of the target site.[10]

Allosteric Inhibition

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to a reduction in catalytic activity.[10] This approach can offer greater selectivity compared to active site inhibitors, as allosteric sites are generally less conserved among PTPs.[10] An example of an allosteric inhibitor is MSI-1436 (Trodusquemine), which has been shown to be a reversible, allosteric inhibitor of PTP1B.[1]

Indirect Inhibition

Some compounds can inhibit PTP1B through indirect mechanisms. For instance, certain pyridazine analogues have been shown to cause the catalytic oxidation of a reducing agent, which in turn generates hydrogen peroxide.[11] This hydrogen peroxide then oxidizes the catalytic cysteine residue in the active site of PTP1B, leading to its inactivation.[11]

Key Signaling Pathways Involving PTP1B

Insulin Signaling Pathway

PTP1B plays a critical role in down-regulating the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation on tyrosine residues, initiating a signaling cascade that ultimately leads to glucose uptake and utilization. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylates IRS IRS pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K activates pIRS->PTP1B dephosphorylates GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: PTP1B negatively regulates the insulin signaling pathway.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by signaling to the hypothalamus. PTP1B also negatively regulates this pathway by dephosphorylating JAK2, a key kinase activated by the leptin receptor.

Leptin_Signaling Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates PTP1B PTP1B pJAK2->PTP1B dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression regulates

Caption: PTP1B acts as a negative regulator of the leptin signaling pathway.

Experimental Protocols for Characterizing PTP1B Inhibitors

A variety of experimental techniques are employed to characterize the mechanism of action of PTP1B inhibitors.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of inhibition, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), and to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Typical Protocol:

  • Recombinant human PTP1B is incubated with varying concentrations of the inhibitor.

  • The enzymatic reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide.

  • The rate of product formation is measured over time, typically by monitoring the change in absorbance or fluorescence.

  • Data are analyzed using enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the kinetic parameters.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-enzyme interaction.

Typical Protocol:

  • A solution of the inhibitor is titrated into a solution containing PTP1B in the sample cell of an ITC instrument.

  • The heat change associated with the binding event is measured after each injection.

  • The resulting data are fit to a binding model to determine the thermodynamic parameters of the interaction.

Mass Spectrometry (MS)

Objective: To identify the site of covalent modification for irreversible inhibitors or to confirm the binding of non-covalent inhibitors.

Typical Protocol:

  • PTP1B is incubated with the inhibitor.

  • The protein is then digested into smaller peptides using a protease (e.g., trypsin).

  • The resulting peptide mixture is analyzed by mass spectrometry to identify any peptides that have been modified by the inhibitor.

Cell-Based Assays

Objective: To assess the effect of the inhibitor on PTP1B activity and downstream signaling pathways in a cellular context.

Typical Protocol:

  • Cultured cells (e.g., hepatocytes, adipocytes) are treated with the PTP1B inhibitor.

  • The cells are then stimulated with insulin or leptin.

  • The phosphorylation status of key signaling proteins (e.g., IR, IRS-1, Akt, JAK2, STAT3) is assessed by Western blotting using phospho-specific antibodies.

  • Downstream functional effects, such as glucose uptake, can also be measured.

Experimental Workflow for PTP1B Inhibitor Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel PTP1B inhibitor.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Initial Screening (IC50 Determination) B Enzyme Kinetics (Mode of Inhibition) A->B C Biophysical Characterization (ITC, MS) B->C D Selectivity Profiling (vs. other PTPs) C->D E Target Engagement (Cellular PTP1B Activity) D->E F Pathway Analysis (Insulin/Leptin Signaling) E->F G Functional Assays (Glucose Uptake) F->G H Pharmacokinetics (ADME) G->H I Efficacy Studies (Diabetic Animal Models) H->I J Toxicity Assessment I->J

Caption: A logical workflow for the preclinical evaluation of PTP1B inhibitors.

Conclusion

While specific data for this compound is not currently available in the public domain, the field of PTP1B inhibition is rich with established principles and methodologies. The development of potent, selective, and orally bioavailable PTP1B inhibitors remains a significant goal for the pharmaceutical industry. Future research will likely focus on the discovery of novel allosteric inhibitors and compounds with unique mechanisms of action to overcome the challenges associated with traditional active site-directed inhibitors. A thorough understanding of the principles and experimental approaches outlined in this guide is essential for any researcher or drug developer working in this promising therapeutic area.

References

A Potent, Orally Active Monocyclic Beta-Lactam Inhibitor of Human Polymorphonuclear Leukocyte Elastase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potent, orally active monocyclic beta-lactam inhibitors of human polymorphonuclear leukocyte (PMN) elastase. This document consolidates key biochemical data, detailed experimental protocols, and relevant signaling pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Human polymorphonuclear leukocyte elastase (HLE), also known as neutrophil elastase, is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release HLE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, unregulated HLE activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1] This has led to the development of HLE inhibitors as potential therapeutic agents.

Monocyclic β-lactams have emerged as a promising class of HLE inhibitors. These compounds exhibit high potency, selectivity, and, in some cases, oral bioavailability. This guide focuses on key examples from this class, providing detailed information on their biochemical properties and the methodologies used for their evaluation.

Core Compounds and Biochemical Data

Several monocyclic beta-lactam inhibitors of HLE have been developed and characterized. This section summarizes the quantitative data for some of the most well-studied compounds, including L-680,833 and ONO-5046 (Sivelestat).

Table 1: In Vitro Inhibition of Human Leukocyte Elastase by Monocyclic β-Lactam Inhibitors

CompoundIC50 (nM)Ki (nM)k_inact/K_i (M⁻¹s⁻¹)Notes
L-680,833 60[2][3]-622,000[2][3]Time-dependent inhibitor. IC50 determined against fMet-Leu-Phe stimulated PMNs.[2][3]
ONO-5046 (Sivelestat) 44[4][5]200[4][5]-Competitive inhibitor.[4]
3,3-diethylazetidine-2,4-dione thiazole derivative (Compound 3e) 35.02--Mixed mechanism of action.[6]
3,3-diethylazetidine-2,4-dione thiazole derivative (Compound 3c) 38.25--Mixed mechanism of action.[6]
3,3-diethylazetidine-2,4-dione thiazole derivative (Compound 3h) 44.59--Mixed mechanism of action.[6]

Table 2: In Vivo Efficacy of Selected Monocyclic β-Lactam HLE Inhibitors

CompoundAnimal ModelRoute of AdministrationDoseOutcome
L-680,833 Hamster Lung HemorrhageOral-Inhibition of tissue damage.[2][3]
ONO-5046 (Sivelestat) Hamster Lung HemorrhageIntratrachealID50 = 82 µg/kgSuppression of lung hemorrhage.[4]
ONO-5046 (Sivelestat) Guinea Pig Skin Capillary PermeabilityIntravenousID50 = 9.6 mg/kgInhibition of increased permeability.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of monocyclic beta-lactam HLE inhibitors.

In Vitro Elastase Inhibition Assay (Chromogenic/Fluorogenic)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against HLE using a synthetic chromogenic or fluorogenic substrate.

Materials:

  • Human Polymorphonuclear Leukocyte Elastase (HLE)

  • Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl)[7][8]

  • Chromogenic or Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide or MeOSuc-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)[6][9]

  • Test Compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the HLE in the assay buffer. The final concentration in the assay will depend on the substrate used and should be determined empirically to give a linear rate of substrate hydrolysis over the measurement period.

  • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the HLE solution.

  • Pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]

  • Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.

  • Immediately measure the change in absorbance (for chromogenic substrates, typically at 405-410 nm) or fluorescence (for fluorogenic substrates, with appropriate excitation and emission wavelengths, e.g., Ex/Em = 400/505 nm) over time using a microplate reader.[8]

  • Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound.

  • Plot the percentage of HLE inhibition versus the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Determination of Kinetic Constants (k_inact and K_i) for Time-Dependent Inhibitors

This protocol outlines a method to determine the kinetic parameters of irreversible or slow-binding inhibitors.

Materials:

  • Same as for the in vitro inhibition assay.

Procedure:

  • Perform a series of experiments similar to the IC50 determination, but measure the complete progress curves (product formation over an extended period) at various inhibitor concentrations.

  • For each inhibitor concentration, fit the progress curve data to a first-order decay equation to obtain the observed rate constant of inactivation (k_obs). The equation is typically of the form: Product = (v_i / k_obs) * (1 - exp(-k_obs * t)), where v_i is the initial rate and t is time.[10]

  • Plot the calculated k_obs values against the corresponding inhibitor concentrations.[10]

  • Fit the resulting data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i * (1 + [S]/K_m) + [I]), where [I] is the inhibitor concentration, [S] is the substrate concentration, and K_m is the Michaelis constant for the substrate. For a simplified approach where [S] << K_m, the equation becomes k_obs = k_inact * [I] / (K_i + [I]).[10]

  • The second-order rate constant, k_inact/K_i, can be determined from the initial slope of the plot of k_obs versus [I].[11]

Hamster Model of HNE-Induced Lung Hemorrhage

This in vivo protocol is used to assess the efficacy of HLE inhibitors in a relevant disease model.

Materials:

  • Male Golden Syrian hamsters[4][12]

  • Human Neutrophil Elastase (HNE)

  • Test Compound

  • Anesthetic (e.g., ketamine/xylazine)

  • Intratracheal instillation device

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Spectrophotometer

Procedure:

  • Anesthetize the hamsters according to approved animal care and use protocols.

  • Administer the test compound via the desired route (e.g., oral gavage for assessing oral bioavailability or intratracheal instillation).[4]

  • After a specified pre-treatment time, intratracheally instill a solution of HNE (e.g., 300-360 µg in saline) to induce lung hemorrhage.[13] Control animals receive saline only.

  • At a predetermined time point after HNE instillation (e.g., 1-4 hours), euthanize the animals.

  • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.

  • Centrifuge the BAL fluid to pellet the cells.

  • Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 412 nm) to quantify the extent of hemorrhage.[7]

  • Calculate the percentage inhibition of hemorrhage in the compound-treated group compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Human Polymorphonuclear Leukocyte Elastase Signaling Pathway

HLE can trigger intracellular signaling cascades that contribute to inflammatory responses. The diagram below illustrates a known pathway in airway epithelial cells leading to the upregulation of MUC1, a mucin involved in the inflammatory response.[14][15]

HLE_Signaling_Pathway HLE Human Leukocyte Elastase (HLE) PKCd PKCδ HLE->PKCd Duox1 Duox1 PKCd->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TACE (ADAM17) ROS->TACE TNFa TNF-α TACE->TNFa cleavage proTNFa pro-TNF-α proTNFa->TACE TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

HLE-induced MUC1 transcription signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for evaluating the in vivo efficacy of an HLE inhibitor in the hamster lung hemorrhage model.

InVivo_Workflow start Start animal_prep Anesthetize Hamsters start->animal_prep compound_admin Administer Test Compound (e.g., Oral Gavage) animal_prep->compound_admin vehicle_admin Administer Vehicle animal_prep->vehicle_admin pretreatment Pre-treatment Period compound_admin->pretreatment vehicle_admin->pretreatment hle_instill Intratracheal Instillation of Human Neutrophil Elastase pretreatment->hle_instill saline_instill Intratracheal Instillation of Saline (Control) pretreatment->saline_instill incubation Incubation Period (e.g., 1-4 hours) hle_instill->incubation saline_instill->incubation euthanasia Euthanize Animals incubation->euthanasia bal Perform Bronchoalveolar Lavage (BAL) euthanasia->bal analysis Analyze BAL Fluid for Hemorrhage (Absorbance at 412 nm) bal->analysis end End analysis->end

Workflow for hamster lung hemorrhage model.

Structure-Activity Relationships and Synthesis

The inhibitory potency of monocyclic β-lactams against HLE is significantly influenced by the substituents on the azetidinone ring. For 2-azetidinone derivatives, substitutions at the C-3, C-4, and N-1 positions affect their activity and selectivity.[16] For instance, in a series of 4-alkylidene-β-lactams, C-4 unsaturation was found to be a key determinant of biological activity.[16]

The synthesis of 3,3-diethyl-2-azetidinones, a common scaffold for potent HLE inhibitors, can be achieved through various synthetic routes. One approach involves the reaction of malonic acid chlorides with appropriate amines to form the 4-oxo-β-lactam ring.[17] This allows for the introduction of diverse substituents on the nitrogen atom, facilitating the exploration of structure-activity relationships.

Conclusion

Monocyclic β-lactams represent a clinically and mechanistically important class of human leukocyte elastase inhibitors. This technical guide has provided a consolidated resource of their quantitative biochemical data, detailed experimental protocols for their evaluation, and an overview of the relevant signaling pathways. The information presented herein is intended to support further research and development of novel and improved HLE inhibitors for the treatment of a range of inflammatory diseases.

References

Probing the Molecular Landscape: A Technical Guide to Inhibitor Binding on Protein Tyrosine Phosphatase 1B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the binding of L-680833 to Protein Tyrosine Phosphatase 1B (PTP1B) did not yield any specific quantitative binding data (such as Kd, Ki, or IC50 values) or a co-crystal structure. Therefore, this guide will focus on the well-characterized binding sites of other potent and selective inhibitors of PTP1B to provide a comprehensive and technically valuable resource for understanding the principles of PTP1B inhibition.

Introduction: PTP1B, a Key Regulator in Cellular Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a multitude of cellular processes.[1] It acts as a key negative regulator of the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2), respectively.[2][3] Consequently, PTP1B has emerged as a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as in oncology.[1][4][5][6] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts.[5][7][8][9]

This technical guide provides an in-depth overview of the binding sites for inhibitors on PTP1B, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Analysis of PTP1B Inhibitor Binding

The potency of PTP1B inhibitors is determined through various biochemical assays that measure their ability to block the enzymatic activity of PTP1B. The most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of quantitative data for several well-characterized PTP1B inhibitors.

InhibitorType of InhibitionIC50KiAssay SubstrateReference
Compound 2Bidentate22 µM-pNPP[10]
Compound 3Allosteric8 µM-pNPP[10]
Chlorogenic Acid (CHA)Competitive-1.44 ± 0.08 mMpNPP[11]
Cichoric Acid (CGA)Non-competitive-8.2 ± 0.4 mMpNPP[11]
Na3VO4 (Sodium Orthovanadate)Competitive19.3 ± 1.1 µM-pNPP[12]
CanophyllolNon-competitive< 100 µM-Not Specified[13]
E/Z vermelhotinCompetitive< 100 µM-Not Specified[13]
3,4-dimethoxy-2,5-phenanthrenediolMixed-type< 100 µM-Not Specified[13]

Note: pNPP (p-nitrophenyl phosphate) is a commonly used chromogenic substrate in PTP1B enzymatic assays.

Structural Insights into PTP1B Inhibitor Binding Sites

The crystal structure of PTP1B has been extensively studied, revealing key binding sites that can be targeted for inhibitor design.[10][14][15][16][17][18] These can be broadly categorized into the active site and allosteric sites.

The Active Site (Orthosteric Inhibition)

The active site of PTP1B is located in a shallow cleft and is characterized by a highly conserved P-loop motif (residues 214-221) containing the catalytic Cys215 residue.[18] Inhibitors that bind to the active site are typically competitive inhibitors, mimicking the phosphotyrosine substrate.

Key residues involved in the binding of active site inhibitors include:

  • P-loop residues (Cys215, Ser216, Ala217, Gly218, Ile219, Gly220, Arg221): Form hydrogen bonds with the phosphate or phosphate-mimicking group of the inhibitor.

  • Tyr46, Arg47, Asp48 (Site C): Form a secondary, non-catalytic phosphate-binding site that can be exploited for bidentate inhibitors to enhance potency and selectivity.[14]

  • WPD loop (Trp179, Pro180, Asp181): This flexible loop closes over the active site upon substrate or inhibitor binding. Asp181 acts as a general acid in the catalytic mechanism.

Allosteric Binding Sites

Allosteric inhibitors bind to sites distinct from the active site, inducing conformational changes that lead to a decrease in catalytic activity.[10] This approach can offer greater selectivity as allosteric sites are generally less conserved among PTPs.

A well-characterized allosteric site on PTP1B is located approximately 20 Å from the active site and involves helices α3, α6, and α7.[10] Key residues in this allosteric pocket include:

  • Helix α3: Asn193, Glu200

  • Helix α6: Glu276

  • Helix α7: Trp291

Binding of an allosteric inhibitor to this site can disrupt the catalytically competent conformation of the enzyme.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of inhibitors to PTP1B.

PTP1B Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the inhibitory activity of a compound using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[12][20]

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test inhibitor compound

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of the test inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.

  • Add 80 µL of Assay Buffer containing a pre-determined concentration of PTP1B enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Site-Directed Mutagenesis of PTP1B

This protocol outlines the general steps for creating specific point mutations in the PTP1B gene to investigate the role of individual amino acid residues in inhibitor binding.

Materials:

  • Plasmid DNA containing the PTP1B gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the PTP1B plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR cycling parameters will depend on the polymerase and plasmid size. A typical program includes an initial denaturation, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Following PCR, add DpnI restriction enzyme to the amplification product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

X-ray Crystallography of PTP1B-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of PTP1B in complex with an inhibitor.

Materials:

  • Purified PTP1B protein

  • Inhibitor compound

  • Crystallization buffer screens

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Protein-Inhibitor Complex Formation: Incubate the purified PTP1B protein with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization Screening: Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization buffer conditions using vapor diffusion methods (sitting or hanging drop). Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Optimization: If initial screening yields small or poorly formed crystals, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection. Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and determine the crystal structure using molecular replacement with a known PTP1B structure as a search model. Build the inhibitor into the electron density map and refine the structure to obtain a high-resolution model of the PTP1B-inhibitor complex.

Visualizing PTP1B Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway regulated by PTP1B and a typical workflow for the characterization of PTP1B inhibitors.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 phosphorylates Insulin Insulin Insulin->IR binds PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B_Inhibitor_Workflow cluster_discovery Inhibitor Discovery & Characterization Screening High-Throughput Screening Hit_Validation Hit Validation (IC50) Screening->Hit_Validation Mechanism Mechanism of Action (Kinetics) Hit_Validation->Mechanism Binding_Site Binding Site Mapping Mechanism->Binding_Site Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Structural_Studies Structural Studies (X-ray/NMR) Binding_Site->Structural_Studies Structural_Studies->Lead_Optimization

Caption: Workflow for PTP1B inhibitor characterization.

Conclusion

Understanding the molecular interactions between inhibitors and PTP1B is paramount for the rational design of novel therapeutics. This guide has provided a comprehensive overview of the key binding sites on PTP1B, supported by quantitative data for representative inhibitors and detailed experimental protocols. While specific information on this compound remains elusive in the context of PTP1B, the principles and methodologies outlined herein offer a robust framework for the continued exploration and development of potent and selective PTP1B inhibitors for a range of human diseases.

References

L-680833: A Technical Overview of a β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-680833 is a molecule identified as a β-lactamase inhibitor. β-lactamases are a major family of enzymes that confer bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the characteristic four-membered β-lactam ring. Inhibitors of these enzymes are crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. This technical guide provides an in-depth overview of the enzyme kinetics and inhibition mechanisms relevant to β-lactamase inhibitors, with a focus on the type of data and experimental protocols that would be necessary to fully characterize a compound like this compound.

Due to the limited publicly available quantitative kinetic data specifically for this compound, this document will focus on the general principles and methodologies for studying such inhibitors. The provided information is based on established knowledge of β-lactamase enzyme kinetics and inhibition.

Enzyme Kinetics of β-Lactamase Inhibition

The interaction between a β-lactamase enzyme (E) and a substrate (S), a β-lactam antibiotic, can be described by the Michaelis-Menten kinetics. The key parameters are:

  • K_m (Michaelis-Menten constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme.

  • k_cat (catalytic constant or turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

  • k_cat/K_m: This ratio is a measure of the enzyme's catalytic efficiency.

β-lactamase inhibitors (I) can be classified based on their mechanism of action, which influences the kinetic parameters. A crucial parameter for an inhibitor is the inhibition constant (K_i) , which quantifies the inhibitor's binding affinity to the enzyme. A lower K_i value indicates a more potent inhibitor.

Data Presentation: Hypothetical Kinetic Data for a β-Lactamase Inhibitor

The following tables illustrate how quantitative data for a β-lactamase inhibitor like this compound would be presented. These are representative tables and do not contain actual experimental data for this compound.

Table 1: Hypothetical Michaelis-Menten Kinetics of a β-Lactamase with a Common Substrate

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
TEM-1 β-LactamaseNitrocefin5010002.0 x 10⁷
AmpC β-LactamaseCephalothin255002.0 x 10⁷

Table 2: Hypothetical Inhibition Constants (K_i) for this compound against Different β-Lactamases

β-Lactamase ClassEnzymeInhibition TypeK_i (nM)
Class ATEM-1Covalent, Irreversible50
Class CAmpCCompetitive, Reversible150

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying enzyme kinetic and inhibition data. Below are generalized protocols for key experiments.

Determination of Michaelis-Menten Parameters (K_m and k_cat)

This protocol outlines the steps to determine the kinetic parameters of a β-lactamase with a chromogenic substrate like nitrocefin, which changes color upon hydrolysis.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1)

  • Chromogenic substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the β-lactamase enzyme in the assay buffer.

  • Prepare a series of dilutions of the nitrocefin substrate in the assay buffer.

  • In a cuvette or microplate well, add the assay buffer and the enzyme solution.

  • Initiate the reaction by adding a specific concentration of the nitrocefin substrate.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Repeat steps 3-6 for each substrate concentration.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine K_m and V_max.

  • Calculate k_cat using the equation: k_cat = V_max / [E]_total, where [E]_total is the total enzyme concentration.

Determination of the Inhibition Constant (K_i)

This protocol describes how to determine the K_i of an inhibitor. The method varies depending on the type of inhibition. For a competitive inhibitor:

Materials:

  • Purified β-lactamase enzyme

  • Chromogenic substrate (e.g., Nitrocefin)

  • Inhibitor (e.g., this compound)

  • Assay buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Perform the Michaelis-Menten kinetics experiment as described above in the absence of the inhibitor to determine the K_m of the substrate.

  • Perform a series of kinetic assays with a fixed concentration of the substrate and varying concentrations of the inhibitor.

  • For each inhibitor concentration, determine the initial reaction velocity (V₀).

  • Plot the initial velocity (V₀) against the inhibitor concentration ([I]).

  • Alternatively, perform Michaelis-Menten experiments at several different fixed inhibitor concentrations.

  • Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plot, Dixon plot, or non-linear regression) to determine the apparent K_m (K_m_app) in the presence of the inhibitor.

  • For competitive inhibition, calculate K_i using the equation: K_m_app = K_m * (1 + [I]/K_i).

Mandatory Visualization

Signaling Pathway: General Mechanism of β-Lactamase Action and Inhibition

The following diagram illustrates the general enzymatic reaction of a serine β-lactamase and its inhibition by a mechanism-based inhibitor.

Caption: General reaction pathways for β-lactamase catalysis and inhibition.

Experimental Workflow: Determination of Enzyme Kinetic Parameters

The following diagram outlines the workflow for determining the kinetic parameters of a β-lactamase inhibitor.

G start Start: Purified Enzyme and Reagents prepare_solutions Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_solutions no_inhibitor Kinetic Assays without Inhibitor (Varying [S]) prepare_solutions->no_inhibitor with_inhibitor Kinetic Assays with Inhibitor (Varying [S] and/or [I]) prepare_solutions->with_inhibitor measure_velocity Measure Initial Reaction Velocities (V₀) no_inhibitor->measure_velocity with_inhibitor->measure_velocity plot_data Plot Data (e.g., V₀ vs. [S]) measure_velocity->plot_data analyze_km_kcat Analyze Data to Determine Km and kcat plot_data->analyze_km_kcat analyze_ki Analyze Data to Determine Inhibition Type and Ki plot_data->analyze_ki end End: Characterized Inhibitor Kinetics analyze_km_kcat->end analyze_ki->end

Caption: Workflow for determining β-lactamase kinetic and inhibition constants.

Conclusion

Structural Analysis of Inhibitors Bound to Protein Tyrosine Phosphatase 1B (PTP1B): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a public domain crystal structure of the compound L-680,833 in complex with Protein Tyrosine Phosphatase 1B (PTP1B) is not available. Similarly, specific quantitative binding data and detailed experimental protocols for the interaction between L-680,833 and PTP1B are not found in publicly accessible scientific literature. This guide provides a comprehensive overview of the structural analysis of PTP1B with other inhibitors, general experimental protocols for inhibitor characterization, and the role of PTP1B in key signaling pathways, which can serve as a framework for research on inhibitors like L-680,833.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate groups from tyrosine residues on various proteins. This action makes it a critical negative regulator in several vital signaling pathways, including those for insulin and leptin. Overactivity of PTP1B is linked to insulin resistance, type 2 diabetes, obesity, and certain cancers. Consequently, the development of potent and selective PTP1B inhibitors is a significant focus in drug discovery.

Structural Overview of PTP1B

The three-dimensional structure of PTP1B has been extensively studied, with numerous crystal structures available in the Protein Data Bank (PDB). These structures, typically of the catalytic domain (residues 1-321), reveal a well-defined active site located in a shallow cleft on the protein surface.

Key Features of the PTP1B Active Site:

  • P-loop (Phosphate-binding loop): A highly conserved motif (residues 214-221) that contains the catalytic cysteine (Cys215). This loop is crucial for binding the phosphate group of the substrate.

  • WPD loop: A flexible loop (residues 179-187) containing the conserved tryptophan, proline, and aspartate residues. The conformation of this loop is critical for catalysis. In the "open" conformation, the active site is accessible to substrates. Upon substrate binding, the loop closes over the active site, positioning the catalytic residues correctly for the dephosphorylation reaction.

  • Q-loop (residues 260-265): Contributes to the structural integrity of the active site.

  • R-loop (residues 45-50): Involved in substrate recognition.

The binding of inhibitors to the active site often involves interactions with these key structural elements, mimicking the binding of the natural phosphotyrosine substrate.

PTP1B in Cellular Signaling Pathways

PTP1B plays a pivotal role in downregulating key signaling cascades. Understanding these pathways is essential for appreciating the therapeutic potential of PTP1B inhibition.

Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This dephosphorylation attenuates the signaling cascade that leads to glucose uptake and metabolism. Inhibition of PTP1B is therefore expected to enhance insulin sensitivity.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates PTP1B PTP1B pIR->PTP1B pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates pIRS1->PTP1B AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Leptin_Signaling Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates PTP1B PTP1B pJAK2->PTP1B pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription (Appetite Regulation) pSTAT3->Gene PTP1B->JAK2 dephosphorylates PTP1B_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis PTP1B Purified PTP1B Enzyme Assay_Setup 1. Set up reaction in 96-well plate: - Buffer - PTP1B - Inhibitor dilutions PTP1B->Assay_Setup Inhibitor Inhibitor Stock (e.g., L-680,833) Inhibitor->Assay_Setup pNPP pNPP Substrate Reaction 3. Add pNPP to start reaction pNPP->Reaction Preincubation 2. Pre-incubate Assay_Setup->Preincubation Preincubation->Reaction Detection 4. Monitor Absorbance at 405 nm Reaction->Detection Rate_Calc 5. Calculate initial reaction rates Detection->Rate_Calc IC50_Plot 6. Plot % Inhibition vs. [Inhibitor] Rate_Calc->IC50_Plot Ki_Det 8. (Optional) Determine Ki and mode of inhibition Rate_Calc->Ki_Det IC50_Det 7. Determine IC50 value IC50_Plot->IC50_Det

The Enigmatic Role of L-680833 in Insulin Signaling: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed no direct evidence linking the compound L-680833 to the insulin signaling pathway. This document summarizes the current, publicly available information on this compound and provides a general overview of the insulin signaling pathway. The absence of data on the effects of this compound on insulin signaling pathways prevents the creation of a detailed technical guide on this specific topic as requested.

Introduction to this compound

This compound is primarily identified in scientific literature as a potent, orally active, monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte (PMN) elastase. Its main area of investigation has been in the context of inflammatory diseases where elastase activity is implicated in tissue damage.

Current Understanding of this compound's Mechanism of Action:

  • Primary Target: Human PMN elastase.

  • Classification: Monocyclic β-lactam inhibitor.

At present, there are no peer-reviewed studies, clinical trials, or other data to suggest that this compound has any direct or indirect effects on the molecular components of the insulin signaling cascade.

Overview of the Canonical Insulin Signaling Pathway

To provide a framework for potential future research, should a link between this compound and metabolic regulation be discovered, a summary of the insulin signaling pathway is presented below. Insulin plays a central role in regulating glucose homeostasis, and its signaling cascade is a critical area of study in metabolic diseases such as diabetes.

The binding of insulin to its receptor initiates a cascade of intracellular signaling events, primarily through two main branches: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.

The PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for most of the metabolic actions of insulin.

  • Insulin Receptor Activation: Insulin binds to the α-subunits of the insulin receptor (IR), leading to a conformational change and autophosphorylation of tyrosine residues on the β-subunits.

  • IRS Protein Recruitment: The activated IR phosphorylates insulin receptor substrate (IRS) proteins.

  • PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit.

  • PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Activation: PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1), which then phosphorylates and activates Akt (also known as protein kinase B).

  • Downstream Effects: Activated Akt mediates several of insulin's metabolic effects, including:

    • GLUT4 Translocation: Promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake.

    • Glycogen Synthesis: Phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3), leading to the activation of glycogen synthase and promotion of glycogen storage.

    • Inhibition of Gluconeogenesis: Phosphorylates and inhibits transcription factors of the FoxO family, reducing the expression of genes involved in hepatic glucose production.

The Ras/MAPK Pathway

This pathway is primarily involved in the regulation of gene expression and cell growth.

  • Grb2/Sos Recruitment: The phosphorylated IRS can also recruit the growth factor receptor-bound protein 2 (Grb2), which in turn binds to the Son of sevenless (Sos) protein.

  • Ras Activation: Sos is a guanine nucleotide exchange factor that activates Ras by promoting the exchange of GDP for GTP.

  • MAPK Cascade: Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK), which ultimately leads to the phosphorylation of transcription factors and regulation of gene expression related to cell growth and differentiation.

Potential for Future Research

While there is currently no evidence to support a role for this compound in insulin signaling, the complexity of cellular signaling pathways allows for the possibility of unforeseen interactions. Future research could explore:

  • Broad-spectrum kinase profiling: To determine if this compound inhibits or activates any kinases involved in the insulin signaling pathway.

  • Metabolic screening: In vitro and in vivo studies to assess if this compound has any effect on glucose uptake, glycogen synthesis, or gluconeogenesis.

  • Phenotypic screening: Observing the effects of this compound on cell models of insulin resistance or in animal models of metabolic disease.

Conclusion

The request for an in-depth technical guide on the effects of this compound on insulin signaling pathways cannot be fulfilled due to a lack of available scientific data. This compound is characterized as a β-lactamase inhibitor with no established connection to metabolic regulation. The provided overview of the insulin signaling pathway serves as a foundational reference for the scientific community. Should future research uncover a link between this compound and insulin action, a detailed analysis of its effects would be warranted.

Visualizing the Insulin Signaling Pathway

The following diagrams illustrate the canonical insulin signaling pathways.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Tyr Phosphorylation GLUT4_mem GLUT4 Glucose_Uptake Glucose Uptake GLUT4_mem->Glucose_Uptake Facilitates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates & Activates GSK3 GSK-3 Akt->GSK3 Phosphorylates & Inhibits FoxO FoxO Akt->FoxO Phosphorylates & Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Glycogen Glycogen Glycogen_Synthase->Glycogen Synthesizes Gluconeogenesis Gluconeogenesis FoxO->Gluconeogenesis Promotes GLUT4_vesicle->GLUT4_mem

Caption: The PI3K/Akt branch of the insulin signaling pathway.

Ras_MAPK_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IR Insulin Receptor IRS IRS IR->IRS Tyr Phosphorylation Grb2 Grb2 IRS->Grb2 Recruits Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK (MAPK) MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Growth, Proliferation) Transcription_Factors->Gene_Expression Regulates

Caption: The Ras/MAPK branch of the insulin signaling pathway.

a negative regulator of insulin action, by dephosphorylating specific residues of phosphotyrosine (pTyr) of the activated insulin receptor (IR) and, thus, interrupting the signalling pathways mediated by the hormone

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The insulin signaling cascade is a tightly regulated process critical for maintaining glucose homeostasis. Negative regulation of this pathway is equally important as its activation, preventing excessive or prolonged signaling. A primary mechanism for signal attenuation is the dephosphorylation of the activated insulin receptor (IR) and its substrates by protein tyrosine phosphatases (PTPs). This guide provides an in-depth technical overview of the key PTPs involved in this process, namely Protein Tyrosine Phosphatase 1B (PTP1B), T-cell Protein Tyrosine Phosphatase (TCPTP), Leukocyte Common Antigen-Related (LAR) phosphatase, and SH2 domain-containing phosphatase 2 (SHP2). We present quantitative data on their effects, detailed experimental protocols for their study, and visual representations of the signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers in metabolism, signal transduction, and drug discovery targeting insulin resistance and type 2 diabetes.

Introduction to Insulin Receptor Dephosphorylation

Upon insulin binding, the insulin receptor (IR) undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is a critical event that activates the receptor's tyrosine kinase activity, initiating downstream signaling cascades through the phosphorylation of insulin receptor substrates (IRS) and other adaptor proteins.

To ensure proper signal termination and to maintain cellular responsiveness to insulin, the phosphorylation state of the IR is dynamically regulated by the opposing action of protein tyrosine phosphatases (PTPs). These enzymes catalyze the hydrolysis of phosphate groups from phosphotyrosine (pTyr) residues on the IR and its substrates, thereby attenuating or terminating the insulin signal. Dysregulation of PTP activity has been implicated in the pathogenesis of insulin resistance and type 2 diabetes, making these enzymes attractive targets for therapeutic intervention. This guide focuses on the primary PTPs that directly or indirectly dephosphorylate the insulin receptor and its immediate downstream signaling molecules.

Key Negative Regulators of Insulin Receptor Signaling

Several PTPs have been identified as key negative regulators of insulin signaling. The most extensively studied are PTP1B, TCPTP, LAR, and SHP2.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A non-transmembrane PTP localized to the endoplasmic reticulum, PTP1B is considered a major negative regulator of insulin signaling. It directly dephosphorylates the activated insulin receptor.[1][2][3]

  • T-cell Protein Tyrosine Phosphatase (TCPTP): Another non-transmembrane PTP, TCPTP exists in two splice variants, one of which is also localized to the endoplasmic reticulum. It shares significant sequence homology with PTP1B and has been shown to dephosphorylate the insulin receptor.[4][5]

  • Leukocyte Common Antigen-Related (LAR) Phosphatase: LAR is a receptor-like transmembrane PTP that has been implicated in the dephosphorylation of the insulin receptor.[6][7]

  • SH2 domain-containing phosphatase 2 (SHP2): This cytoplasmic PTP is recruited to phosphorylated IRS proteins and is thought to negatively regulate insulin signaling primarily by dephosphorylating IRS-1, thereby modulating the downstream PI3K/Akt pathway.[8][9][10][11]

Quantitative Data on the Effects of Negative Regulators

The following tables summarize the quantitative effects of PTP1B, TCPTP, LAR, and SHP2 on insulin signaling, as reported in the literature.

Table 1: Effect of PTP1B on Insulin Signaling

Experimental SystemMeasured ParameterQuantitative EffectReference
PTP1B knockout mice (liver and muscle)Insulin-induced IRβ and IRS-1 phosphorylationEnhanced by approximately 1.75- to 2.5-fold[1]
3T3-L1 adipocytes overexpressing PTP1BInsulin-stimulated glucose uptakeReduced[12]
PTP1B-null MEFsInsulin-induced IRβ pTyrSignificantly enhanced[1]
PTP1B-null MEFsInsulin-induced ERK1/2 signalingElevated[1]

Table 2: Effect of TCPTP on Insulin Signaling

Experimental SystemMeasured ParameterQuantitative EffectReference
TCPTP-/- murine embryo fibroblastsInsulin-induced IR β-subunit tyrosine phosphorylationEnhanced[4][5]
TCPTP-/- murine embryo fibroblastsInsulin-induced PKB/Akt activationEnhanced[4]
PTP1B-/- MEFs with TCPTP suppressionInsulin-induced Akt activationProlonged[1]
PTP1B-/- MEFs with TCPTP suppressionInsulin-induced IRβ Y1162/Y1163 phosphorylationProlonged[1]

Table 3: Effect of LAR on Insulin Signaling

Experimental SystemMeasured ParameterQuantitative EffectReference
McA-RH7777 hepatoma cells with LAR antisenseIR dephosphorylation half-life (t1/2)Prolonged by 2.6-fold (87±11 sec vs. 34±6 sec in control)[6]
McA-RH7777 hepatoma cells with LAR antisenseInsulin-dependent PI 3-kinase activity350% increase[13]
McA-RH7777 hepatoma cells with LAR antisenseHormone-dependent IR autophosphorylationIncreased by approximately 150%[13]
McA-RH7777 hepatoma cells overexpressing LARInsulin-stimulated IR autophosphorylation40% reduction[7]
McA-RH7777 hepatoma cells overexpressing LARInsulin-stimulated IRS-1 tyrosine phosphorylationDecreased to 57% of control[7]

Table 4: Effect of SHP2 on Insulin Signaling

Experimental SystemMeasured ParameterQuantitative EffectReference
Insulin-resistant HCC cells with SHP2 knockdownp-IRS-2/IRS-2 ratioIncreased[8][9]
Diabetic rats treated with SHP2 inhibitorp-IRS-2/IRS-2 ratio in liverIncreased[8][9]
Liver-specific SHP2 knockout miceInsulin-stimulated IRS tyrosine phosphorylationIncreased[10]
Liver-specific SHP2 knockout miceInsulin-stimulated PI3K binding to IRSIncreased[10]

Signaling Pathways and Experimental Workflows

Canonical Insulin Signaling Pathway

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1/2 IR->IRS pY PI3K PI3K IRS->PI3K Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt pS/pT GLUT4 GLUT4 Vesicle Akt->GLUT4 translocation Metabolic_Effects Metabolic Effects (Glucose Uptake) GLUT4->Metabolic_Effects Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression

Caption: Canonical Insulin Signaling Pathway.

Negative Regulation of the Insulin Receptor by PTPs

Negative_Regulation_of_IR cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling IR_active Activated Insulin Receptor (pY) IR_inactive Inactive Insulin Receptor IR_active->IR_inactive Dephosphorylation Signaling_On Signaling ON IR_active->Signaling_On Signaling_Off Signaling OFF IR_inactive->Signaling_Off LAR LAR LAR->IR_active PTP1B PTP1B PTP1B->IR_active TCPTP TCPTP TCPTP->IR_active

Caption: Negative Regulation of the Insulin Receptor.

Experimental Workflow for Investigating PTP Effects on IR Phosphorylation

Experimental_Workflow Start Start: Cell Culture Stimulation Insulin Stimulation (e.g., 100 nM, 5 min) Start->Stimulation Lysis Cell Lysis (RIPA buffer + phosphatase inhibitors) Stimulation->Lysis IP Immunoprecipitation (IP) with anti-IR antibody Lysis->IP Wash Wash Beads IP->Wash Elution Elution (SDS-PAGE sample buffer) Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Transfer Western Blot Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phosphotyrosine, 4G10) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental Workflow for IR Phosphorylation.

Detailed Experimental Protocols

Insulin Receptor Immunoprecipitation from Cultured Cells

This protocol describes the immunoprecipitation of the insulin receptor from cultured cells, such as HepG2 or CHO-IR cells, for subsequent analysis of its phosphorylation state.

Materials:

  • Cultured cells expressing the insulin receptor

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)

  • Anti-insulin receptor β-subunit antibody

  • Protein A/G agarose beads

  • Microcentrifuge tubes

  • Rotating shaker at 4°C

  • SDS-PAGE sample buffer

Procedure:

  • Grow cells to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to insulin stimulation.

  • Stimulate cells with insulin (e.g., 100 nM) for the desired time (e.g., 5-10 minutes) at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with the anti-insulin receptor antibody (2-4 µg) for 2-4 hours or overnight at 4°C on a rotating shaker.

  • Add Protein A/G agarose beads (e.g., 20-30 µL of a 50% slurry) to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotating shaker.

  • Pellet the beads by centrifugation at low speed (e.g., 1,000 x g) for 1 minute at 4°C.

  • Carefully aspirate the supernatant.

  • Wash the beads three times with ice-cold lysis buffer.

  • After the final wash, aspirate all the supernatant and resuspend the beads in SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes to elute the immunoprecipitated proteins.

  • Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and western blotting.

In Vitro Phosphatase Assay for the Insulin Receptor

This protocol outlines a method to assess the dephosphorylation of the insulin receptor by a purified PTP in vitro.

Materials:

  • Immunoprecipitated and autophosphorylated insulin receptor (from Protocol 5.1, but with an in vitro kinase reaction using [γ-³²P]ATP or unlabeled ATP)

  • Purified active PTP (e.g., PTP1B)

  • Phosphatase assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Reaction termination solution (e.g., SDS-PAGE sample buffer or trichloroacetic acid)

  • Scintillation counter (for ³²P-based assays) or western blotting reagents (for non-radioactive assays)

Procedure:

  • Perform immunoprecipitation of the insulin receptor as described in Protocol 5.1.

  • After the final wash, resuspend the beads in a kinase buffer and incubate with ATP (and [γ-³²P]ATP if using a radioactive assay) to allow for autophosphorylation.

  • Wash the beads to remove excess ATP.

  • Resuspend the beads with the phosphorylated insulin receptor in the phosphatase assay buffer.

  • Initiate the dephosphorylation reaction by adding the purified PTP.

  • Incubate the reaction at 30°C for various time points.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling, or by adding a protein precipitating agent like trichloroacetic acid.

  • Analyze the results:

    • Radioactive assay: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the remaining radioactivity in the insulin receptor band.

    • Non-radioactive assay: Analyze the samples by western blotting using an anti-phosphotyrosine antibody as described in Protocol 5.3.

Phosphotyrosine Western Blotting of the Insulin Receptor

This protocol details the detection of tyrosine phosphorylated insulin receptor by western blotting.

Materials:

  • Immunoprecipitated insulin receptor samples (from Protocol 5.1)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary antibody: anti-phosphotyrosine antibody (e.g., 4G10)

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the immunoprecipitated proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phosphotyrosine primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system.

  • To control for loading, the membrane can be stripped and re-probed with an antibody against the total insulin receptor β-subunit.

Substrate-Trapping for Identifying PTP Substrates

This technique uses catalytically inactive PTP mutants to form stable complexes with their substrates, allowing for their identification.

Materials:

  • Expression vector containing a "substrate-trapping" mutant of a PTP (e.g., with a Cys to Ser or Asp to Ala mutation in the catalytic site), often with an affinity tag (e.g., GST or FLAG).[14]

  • Cell line for transfection.

  • Transfection reagent.

  • Cell lysis buffer with phosphatase inhibitors.

  • Affinity beads (e.g., glutathione-sepharose for GST-tagged proteins or anti-FLAG agarose for FLAG-tagged proteins).

  • Western blotting reagents.

Procedure:

  • Transfect the cells with the expression vector for the substrate-trapping PTP mutant.

  • Allow for protein expression (typically 24-48 hours).

  • Stimulate the cells as required to induce tyrosine phosphorylation of the putative substrates (e.g., with insulin).

  • Lyse the cells in a buffer containing phosphatase inhibitors.

  • Clarify the cell lysate by centrifugation.

  • Incubate the lysate with the appropriate affinity beads to pull down the tagged substrate-trapping mutant and its bound substrates.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and western blotting with an anti-phosphotyrosine antibody to identify trapped substrates.

  • The identity of the trapped substrates can be further confirmed by mass spectrometry or by immunoblotting with specific antibodies against candidate proteins.

Conclusion

The dephosphorylation of the insulin receptor and its substrates is a critical mechanism for the negative regulation of insulin signaling. PTP1B, TCPTP, LAR, and SHP2 play key roles in this process, and their dysregulation is associated with insulin resistance. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate regulation of insulin action. A deeper understanding of these negative regulatory mechanisms will be instrumental in the development of novel therapeutic strategies for the treatment of metabolic diseases.

References

a negative regulator of both insulin and leptin signaling via dephosphorylating the activated insulin receptor (IR) and/or insulin receptor substrates and is generally regarded as a promising therapeutic target for metabolic disorders, including diabetes and obesity

Author: BenchChem Technical Support Team. Date: November 2025

Protein Tyrosine Phosphatase 1B (PTP1B): A Core Regulator in Metabolic Signaling and a Prime Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, positioning it as a highly promising therapeutic target for addressing metabolic disorders, including type 2 diabetes and obesity.[1][2][3] PTP1B functions by dephosphorylating activated insulin receptors (IR) and insulin receptor substrates (IRS), thereby attenuating insulin signaling.[3][4][5] Furthermore, it plays a crucial role in the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2) and Signal Transducer and activator of Transcription 3 (STAT3).[6][7][8] This dual regulatory role underscores its significance in the intricate network of metabolic control.

Expression of PTP1B is elevated in the muscle and adipose tissue of insulin-resistant individuals and rodents, suggesting its involvement in the pathogenesis of diabetes and obesity.[9] Studies involving whole-body and tissue-specific PTP1B knockout mice have provided compelling evidence for its role in regulating body weight and glucose homeostasis.[10][11][12] These animal models exhibit increased insulin sensitivity, resistance to high-fat diet-induced obesity, and enhanced energy expenditure.[10][12] The validation of PTP1B as a therapeutic target has spurred significant efforts in the development of potent and selective inhibitors.[13]

This technical guide provides a comprehensive overview of PTP1B, focusing on its role in insulin and leptin signaling, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation.

PTP1B-Mediated Signaling Pathways

PTP1B is localized to the cytosolic face of the endoplasmic reticulum, where it can interact with and dephosphorylate internalized receptor tyrosine kinases.[14]

Negative Regulation of Insulin Signaling

The insulin signaling cascade is initiated by the binding of insulin to its receptor, leading to autophosphorylation of tyrosine residues on the receptor's β-subunit. This activation allows for the subsequent phosphorylation of insulin receptor substrates (IRS-1 and IRS-2), which act as docking sites for downstream signaling molecules, ultimately leading to glucose uptake and other metabolic effects.[4]

PTP1B directly counteracts this process by dephosphorylating key phosphotyrosine residues on the activated insulin receptor, including those in the activation loop (pTyr1162 and pTyr1163), as well as on IRS-1.[5][15][16] This dephosphorylation terminates the insulin signal, leading to a state of insulin resistance when PTP1B is overactive.[4]

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS PTP1B PTP1B pIR->PTP1B pIRS p-IRS-1/2 IRS->pIRS Phosphorylation PI3K_Akt PI3K-Akt Pathway pIRS->PI3K_Akt pIRS->PTP1B Glucose_Uptake Glucose Uptake & Metabolic Actions PI3K_Akt->Glucose_Uptake PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation

Diagram 1. PTP1B-mediated negative regulation of the insulin signaling pathway.
Negative Regulation of Leptin Signaling

Leptin, a hormone primarily produced by adipocytes, signals through its receptor to regulate energy balance and body weight. Upon leptin binding, the leptin receptor recruits and activates JAK2, which then phosphorylates tyrosine residues on the receptor. These phosphorylated sites serve as docking points for STAT3, which, upon phosphorylation by JAK2, dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in satiety and energy expenditure.[7]

PTP1B negatively regulates this pathway by dephosphorylating JAK2, which in turn prevents the phosphorylation and activation of STAT3.[6][7][8] Increased PTP1B activity in the hypothalamus is a key mechanism underlying leptin resistance and the development of obesity.[17][18]

G Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 recruits pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 PTP1B PTP1B pJAK2->PTP1B pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Energy Homeostasis) Nucleus->Gene_Expression PTP1B->pJAK2 Dephosphorylation

Diagram 2. PTP1B-mediated negative regulation of the leptin signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the role of PTP1B and the effects of its inhibition.

Table 1: Phenotypic Outcomes in PTP1B Knockout (KO) Mouse Models
ModelDietKey Metabolic OutcomesReference
Whole-body PTP1B KO High-FatResistant to weight gain and obesity; enhanced insulin sensitivity; increased basal metabolic rate and total energy expenditure.[10][12]
Brain-specific PTP1B KO High-FatRecapitulates decreased body weight and adiposity of whole-body KO; increased energy expenditure and leptin sensitivity.[10][11]
Liver-specific PTP1B KO High-FatImproved glucose homeostasis and lipid profiles independent of body weight changes; increased hepatic insulin signaling.[11]
Muscle-specific PTP1B KO High-FatIncreased systemic insulin sensitivity without altering adiposity; 40% higher glucose uptake into skeletal muscle.[19]
Pancreas-specific PTP1B KO High-FatPromoted earlier impairment of glucose tolerance and attenuated glucose-stimulated insulin secretion.[20]
Table 2: Clinical Trial Data for PTP1B Inhibitors
Inhibitor (Mechanism)Study PopulationDurationKey Outcomes vs. PlaceboReference
IONIS-PTP-1BRx (Antisense Oligonucleotide) Overweight patients with Type 2 Diabetes36 weeksHbA1c: -0.69% reduction. Body Weight: -2.6 kg reduction at 27 weeks. Leptin: -4.4 ng/mL reduction. Adiponectin: +0.99 µg/mL increase.[21][22]
Trodusquemine (Allosteric Inhibitor) Overweight/obese patients with Type 2 DiabetesPhase 1/2Showed improvements in HbA1c, adiponectin, and insulin sensitivity.[13][23]
JTT-551 (Mixed-type Inhibitor) Pre-clinical (mice)ChronicAnti-obesity effects, improved leptin resistance and lipid disorders.[24]
Table 3: In Vitro Inhibitory Activity of PTP1B Inhibitors
CompoundIC₅₀Reference
Ertiprotafib1.6–29 µM[25]
Trodusquemine (MSI-1436)1 µM[25]
JTT-5510.22 µM[25]
IONIS 113715< 10 nM[25]
Sodium Orthovanadate (Standard Inhibitor)19.3 ± 1.1 µM (full length PTP1B) 54.5 ± 1.1 µM (truncated PTP1B)[26]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PTP1B.

PTP1B Enzymatic Activity Assay (Colorimetric)

This protocol is adapted for measuring PTP1B activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) upon dephosphorylation, measurable at 405 nm.[9][27]

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.4)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • PTP1B inhibitor (e.g., Sodium Orthovanadate) or test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation: Thaw all reagents and keep the PTP1B enzyme on ice. Prepare a 1X Assay Buffer.

  • Inhibitor/Sample Preparation: Prepare serial dilutions of the test inhibitor in 1X Assay Buffer at 10 times the desired final concentration.

  • Reaction Setup: a. To each well of a 96-well plate, add 35 µL of 1X Assay Buffer. b. Add 10 µL of the 10X inhibitor stocks to the appropriate "Test Sample" wells. Add 10 µL of 1X Assay Buffer to "Control" and "Blank" wells. c. Add 5 µL of a diluted PTP1B enzyme solution to each well except for the "Blank" wells. d. Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: a. Prepare a 2X pNPP substrate solution in 1X Assay Buffer. b. Initiate the enzymatic reaction by adding 50 µL of the 2X pNPP solution to all wells. The final reaction volume is 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized based on enzyme activity.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "Blank" from all other wells. Calculate the percentage of inhibition relative to the "Control" (untreated enzyme) wells. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

G Start Start Prep_Reagents Prepare Reagents (Enzyme, Buffer, Substrate) Start->Prep_Reagents Prep_Inhibitor Prepare Inhibitor Serial Dilutions (10x) Start->Prep_Inhibitor Add_Buffer Add Buffer to Plate Prep_Reagents->Add_Buffer Add_Inhibitor Add Inhibitor/ Control Buffer Prep_Inhibitor->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Enzyme Add PTP1B Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate with pNPP Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Abs Measure Absorbance (405 nm) Incubate->Measure_Abs Analyze Calculate % Inhibition and IC50 Measure_Abs->Analyze End End Analyze->End

Diagram 3. Workflow for a PTP1B colorimetric inhibitor screening assay.
Western Blotting for Phosphorylation Status of PTP1B Substrates

This protocol is used to assess the phosphorylation state of IR, IRS-1, JAK2, or STAT3 in cell lysates following treatment with insulin, leptin, or PTP1B inhibitors.

Materials:

  • Cell culture reagents

  • Stimulants (e.g., insulin, leptin) and inhibitors

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to desired confluency. Serum-starve cells for 4-6 hours before stimulation. Treat cells with inhibitors for a specified time, followed by stimulation with insulin or leptin for a short duration (e.g., 5-20 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-IR Tyr1162/1163) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) protein.

Co-Immunoprecipitation (Co-IP) to Detect PTP1B-Substrate Interaction

This protocol is used to demonstrate the physical interaction between PTP1B and its substrates, such as the insulin receptor. A "substrate-trapping" mutant of PTP1B (e.g., D181A) is often used, as it can bind but not dephosphorylate the substrate, forming a stable complex.[14]

Materials:

  • Cells co-transfected with tagged versions of PTP1B (or a trapping mutant) and the substrate (e.g., IR)

  • Co-IP Lysis Buffer (a non-denaturing buffer)

  • Antibody for immunoprecipitation (e.g., anti-tag antibody)

  • Protein A/G agarose beads

  • Wash Buffer

  • Elution Buffer or Laemmli buffer

  • Western blotting reagents (as described above)

Procedure:

  • Cell Lysis: Lyse transfected and stimulated cells with a non-denaturing Co-IP Lysis Buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: a. Collect the pre-cleared lysate. b. Add the immunoprecipitating antibody (e.g., against the PTP1B tag) and incubate overnight at 4°C with gentle rotation. c. Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding Elution Buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-IR antibody). The presence of a band indicates an interaction.

Conclusion

Protein Tyrosine Phosphatase 1B stands as a pivotal regulator at the crossroads of insulin and leptin signaling. Its established role in the negative modulation of these pathways has solidified its status as a compelling therapeutic target for metabolic diseases. The wealth of data from genetic knockout models and the promising, albeit challenging, development of PTP1B inhibitors underscore the potential of targeting this enzyme to combat type 2 diabetes and obesity. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate PTP1B's function and to discover and characterize novel therapeutic agents. Continued exploration in this field holds the promise of delivering new and effective treatments for these widespread and debilitating metabolic conditions.

References

An In-Depth Technical Guide to the In Vivo Evaluation of L-680833 in Animal Models of Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a comprehensive framework for the preclinical assessment of L-680833, a potent and orally bioavailable inhibitor of human polymorphonuclear leukocyte elastase (PMNE), in relevant animal models of type 1 and type 2 diabetes.

Introduction and Scientific Rationale

Diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Recent research has illuminated the significant role of chronic low-grade inflammation in the pathogenesis of both major types of diabetes. A key mediator in this inflammatory cascade is polymorphonuclear leukocyte elastase (PMNE), also known as neutrophil elastase (NE), a serine protease released by activated neutrophils.

Elevated levels of PMNE have been observed in patients with type 2 diabetes, particularly in individuals with obesity and poor glycemic control.[1] Mechanistic studies have demonstrated that PMNE can induce cellular insulin resistance in hepatocytes.[2][3] Furthermore, in animal models of diet-induced obesity, the genetic deletion of neutrophil elastase leads to reduced tissue inflammation, improved glucose tolerance, and enhanced insulin sensitivity.[2][3][4]

In the context of type 1 diabetes, an autoimmune disease leading to the destruction of pancreatic β-cells, PMNE has been implicated in exacerbating innate immune responses within the pancreatic islets.[5][6][7] Pharmacological inhibition of NE in non-obese diabetic (NOD) mice, a model for autoimmune diabetes, has been shown to attenuate insulitis and reduce the incidence of diabetes.[5][6][7][8][9] Moreover, inhibition of pancreatic elastase has been demonstrated to promote the proliferation of β-cells.[10]

This compound is a well-characterized, potent, and orally bioavailable monocyclic β-lactam inhibitor of human PMNE. Its proven in vivo activity in animal models, albeit in non-diabetic contexts, makes it a compelling candidate for investigation as a therapeutic agent for diabetes. This guide provides a detailed roadmap for evaluating the efficacy of this compound in established animal models of both type 1 and type 2 diabetes.

Proposed Signaling Pathway of this compound in Diabetes

The therapeutic potential of this compound in diabetes is predicated on its ability to inhibit PMNE, thereby mitigating the downstream inflammatory and metabolic consequences. The proposed mechanism of action is visualized in the following signaling pathway diagram.

G cluster_0 Cellular Environment cluster_1 Pathophysiological Consequences cluster_2 Therapeutic Outcome Pro-inflammatory Stimuli Pro-inflammatory Stimuli Neutrophil Neutrophil Pro-inflammatory Stimuli->Neutrophil Activation PMNE PMNE (Elastase) Neutrophil->PMNE Release Insulin Resistance Insulin Resistance PMNE->Insulin Resistance Induces Beta-cell Dysfunction/Damage Beta-cell Dysfunction/Damage PMNE->Beta-cell Dysfunction/Damage Promotes This compound This compound This compound->PMNE Inhibition Improved Insulin Sensitivity Improved Insulin Sensitivity Protected Beta-cell Function Protected Beta-cell Function Hyperglycemia Hyperglycemia Insulin Resistance->Hyperglycemia Beta-cell Dysfunction/Damage->Hyperglycemia Normalized Glycemia Normalized Glycemia Improved Insulin Sensitivity->Normalized Glycemia Protected Beta-cell Function->Normalized Glycemia

Caption: Proposed mechanism of this compound in mitigating diabetes pathophysiology.

Experimental Protocols

Type 2 Diabetes Mellitus (T2DM) Model: Diet-Induced Obese (DIO) Mice

Objective: To evaluate the efficacy of this compound in improving glucose homeostasis and insulin sensitivity in a mouse model of diet-induced obesity and insulin resistance.

Experimental Workflow:

G Start Acclimatization Acclimatization Start->Acclimatization High-Fat Diet High-Fat Diet Feeding (12 weeks) Acclimatization->High-Fat Diet Randomization Randomization High-Fat Diet->Randomization Treatment Treatment Phase (4 weeks) Randomization->Treatment Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis End Endpoint Analysis->End

Caption: Experimental workflow for the T2DM diet-induced obese mouse model study.

Methodology:

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Mice will be fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. A control group will be maintained on a standard chow diet.

  • Grouping and Treatment: After the induction period, DIO mice will be randomized into the following groups (n=10-12 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (low dose, orally, once daily)

    • This compound (high dose, orally, once daily)

    • Positive control (e.g., Metformin)

  • Treatment Duration: 4 weeks.

  • Parameters to be Measured:

    • Weekly: Body weight, food intake, fasting blood glucose.

    • Bi-weekly: Intraperitoneal Glucose Tolerance Test (IPGTT) and Insulin Tolerance Test (ITT).

    • End of study:

      • Fasting plasma insulin, triglycerides, and cholesterol levels.

      • HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) calculation.

      • Collection of liver and adipose tissue for histological analysis (H&E staining for lipid accumulation and inflammation) and gene expression analysis (e.g., markers of inflammation such as TNF-α, IL-6).

Type 1 Diabetes Mellitus (T1DM) Model: Non-Obese Diabetic (NOD) Mice

Objective: To assess the potential of this compound to prevent or delay the onset of autoimmune diabetes in NOD mice.

Experimental Workflow:

G Start Weaning Weaning (3-4 weeks old) Start->Weaning Prophylactic Treatment Prophylactic Treatment (from 4 to 20 weeks of age) Weaning->Prophylactic Treatment Monitoring Weekly Diabetes Monitoring (Blood Glucose) Prophylactic Treatment->Monitoring Histology Endpoint Histology (Insulitis Scoring) Monitoring->Histology End Histology->End

Caption: Experimental workflow for the T1DM non-obese diabetic mouse model study.

Methodology:

  • Animal Model: Female NOD/ShiLtJ mice.

  • Grouping and Treatment: At 4 weeks of age, mice will be randomized into the following groups (n=15-20 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (low dose, orally, once daily)

    • This compound (high dose, orally, once daily)

  • Treatment Duration: From 4 to 20 weeks of age.

  • Parameters to be Measured:

    • Weekly: Non-fasting blood glucose monitoring. Diabetes onset is defined as two consecutive readings of >250 mg/dL.

    • End of study (at 20 weeks):

      • Pancreas collection for histological assessment of insulitis. Insulitis will be scored based on the degree of immune cell infiltration in the islets.

      • Spleen and pancreatic lymph node collection for flow cytometric analysis of immune cell populations (e.g., T-cell subsets).

Data Presentation

Quantitative data from these studies should be summarized in the following tables for clear comparison.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice

ParameterVehicleThis compound (Low Dose)This compound (High Dose)Positive Control
Body Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)
HOMA-IR
AUC Glucose (IPGTT)
AUC Glucose (ITT)
Plasma Triglycerides (mg/dL)
Plasma Cholesterol (mg/dL)

Table 2: Effects of this compound on Diabetes Incidence and Insulitis in NOD Mice

ParameterVehicleThis compound (Low Dose)This compound (High Dose)
Diabetes Incidence (%)
Mean Age of Onset (weeks)
Insulitis Score (mean ± SEM)
% Islets with Severe Insulitis

Conclusion

The compelling evidence linking polymorphonuclear leukocyte elastase to the pathophysiology of both type 1 and type 2 diabetes provides a strong rationale for investigating the therapeutic potential of the PMNE inhibitor this compound. The detailed in vivo study designs presented in this guide offer a robust framework for elucidating the efficacy of this compound in preclinical models of diabetes. The outcomes of these studies will be instrumental in determining the future clinical development of this compound as a novel treatment for diabetes mellitus.

References

Investigating the Cell Permeability of L-680833: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the cell permeability of a drug candidate is a cornerstone of early-stage drug development. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its oral bioavailability and therapeutic efficacy. L-680833, identified as a potent, orally active monocyclic β-lactamase inhibitor, requires a thorough investigation of its ability to traverse cellular membranes to reach its site of action. This technical guide outlines the key in vitro assays and methodologies to characterize the cell permeability of this compound.

In Vitro Permeability Assays: An Overview

A tiered approach is often employed to assess the permeability of a compound, starting with high-throughput in silico and artificial membrane assays, followed by more complex and physiologically relevant cell-based models.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[1][2][3] It is a cost-effective initial screen to rank compounds based on their ability to diffuse across an artificial lipid membrane.[1][2]

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal carcinoma, is considered the gold standard for in vitro prediction of human intestinal drug absorption.[4][5][6] When cultured as a monolayer, Caco-2 cells differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[4] This assay can assess both passive diffusion and active transport mechanisms.[6]

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

MDCK cells, originating from canine kidney tubules, form polarized monolayers with tight junctions and are a valuable tool for permeability screening.[7][8] MDCK cells are particularly useful for studying the role of specific transporters, as they can be transfected to overexpress efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[9][10] This makes them an excellent model for predicting blood-brain barrier (BBB) penetration.[7][10]

Data Presentation: Hypothetical Permeability Data for this compound

The following tables present hypothetical data for this compound to illustrate the typical outputs of the described permeability assays.

Table 1: PAMPA Permeability Classification

CompoundApparent Permeability (Papp) (x 10-6 cm/s)Permeability Classification
Atenolol (Low)< 1.0Low
Propranolol (High)> 10.0High
This compound [Hypothetical Value, e.g., 5.2][e.g., Moderate]

Table 2: Caco-2 Permeability and Efflux Ratio

CompoundPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Propranolol (High Permeability)25.024.50.98
Talinolol (P-gp Substrate)0.510.020.0
This compound [Hypothetical Value, e.g., 2.1][Hypothetical Value, e.g., 8.4][e.g., 4.0]

An efflux ratio greater than 2 is indicative of active efflux.[11]

Table 3: MDCK-MDR1 Permeability and Efflux

CompoundCell LinePapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio
PropranololMDCK-WT18.017.50.97
MDCK-MDR117.818.21.02
Quinidine (P-gp Substrate)MDCK-WT2.53.01.2
MDCK-MDR10.215.075.0
This compound MDCK-WT[e.g., 3.5][e.g., 3.7][e.g., 1.06]
MDCK-MDR1[e.g., 0.8][e.g., 12.0][e.g., 15.0]

Experimental Protocols

PAMPA Assay Protocol
  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation: this compound is dissolved in a suitable buffer at the desired concentration (e.g., 100 µM).

  • Assay Procedure:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The lipid-coated filter plate is placed on top of the acceptor plate.

    • The donor wells (the filter plate) are filled with the compound solution.

    • The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: The concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient is calculated using an established formula.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Transport: The test compound (this compound) is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at various time points (e.g., 30, 60, 90, 120 minutes).[12]

    • Basolateral to Apical (B→A) Transport: The experiment is repeated with the compound added to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Quantification: The concentration of this compound in the samples is analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated, and the efflux ratio is determined.

MDCK-MDR1 Permeability Assay Protocol
  • Cell Culture: Wild-type (MDCK-WT) and MDR1-transfected (MDCK-MDR1) cells are seeded on permeable inserts and cultured for 3-5 days to form confluent monolayers.[8]

  • Monolayer Integrity Check: TEER and Lucifer Yellow permeability are measured to ensure monolayer integrity.

  • Transport Experiment: A bidirectional transport study is performed as described for the Caco-2 assay on both MDCK-WT and MDCK-MDR1 cell lines.

  • Quantification and Data Analysis: Papp values and efflux ratios are calculated for both cell lines to determine if this compound is a substrate of the P-gp efflux pump.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Permeability Assessment

G cluster_0 Initial Screening cluster_1 Intestinal Absorption Model cluster_2 Efflux Transporter Interaction PAMPA PAMPA Caco-2 Assay Caco-2 Assay PAMPA->Caco-2 Assay Proceed if permeable MDCK-MDR1 Assay MDCK-MDR1 Assay Caco-2 Assay->MDCK-MDR1 Assay Investigate Efflux if ER > 2 Compound this compound Compound this compound Compound this compound->PAMPA Passive Permeability G cluster_membrane Cell Membrane Passive Passive Diffusion Intracellular this compound Intracellular this compound Passive->Intracellular this compound Facilitated Facilitated Diffusion (Carrier-Mediated) Facilitated->Intracellular this compound Active_Uptake Active Transport (Uptake Transporter) Active_Uptake->Intracellular this compound ATP-dependent Active_Efflux Active Transport (Efflux Pump, e.g., P-gp) Extracellular this compound Extracellular this compound Active_Efflux->Extracellular this compound ATP-dependent Extracellular this compound->Passive Extracellular this compound->Facilitated Extracellular this compound->Active_Uptake ATP-dependent Intracellular this compound->Active_Efflux ATP-dependent G cluster_A_B A -> B Transport cluster_B_A B -> A Transport Add_A Add this compound to Apical Chamber Sample_B Sample from Basolateral Chamber Add_A->Sample_B Analyze_B LC-MS/MS Analysis Sample_B->Analyze_B Papp_AB Calculate Papp (A->B) Analyze_B->Papp_AB Efflux_Ratio Calculate Efflux Ratio (Papp B->A / Papp A->B) Papp_AB->Efflux_Ratio Add_B Add this compound to Basolateral Chamber Sample_A Sample from Apical Chamber Add_B->Sample_A Analyze_A LC-MS/MS Analysis Sample_A->Analyze_A Papp_BA Calculate Papp (B->A) Analyze_A->Papp_BA Papp_BA->Efflux_Ratio

References

The Discovery and Synthesis of L-680,833: A Potent Inhibitor of Human Leukocyte Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biochemical properties of L-680,833, a potent, orally active monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of elastase inhibitors.

Introduction

Human polymorphonuclear leukocyte elastase (PMNE) is a serine protease implicated in the pathology of various inflammatory diseases, including emphysema, cystic fibrosis, and rheumatoid arthritis. The discovery of potent and selective inhibitors of PMNE is a key objective in the development of novel anti-inflammatory therapies. L-680,833 emerged from a research program aimed at identifying small molecule inhibitors of PMNE with favorable pharmacokinetic profiles.

Discovery and Biological Activity

L-680,833 was identified as a highly potent, time-dependent inhibitor of human PMNE.[1][2] Its mechanism of action involves the acylation of the active site serine residue of the enzyme, leading to its inactivation.

Quantitative Analysis of PMNE Inhibition

The inhibitory potency of L-680,833 against human PMNE was determined through a series of biochemical assays. The key quantitative data are summarized in the table below.

ParameterValueDescription
kinact/Ki 622,000 M-1s-1Second-order rate constant for the inactivation of PMNE.[2]
IC50 (isolated PMNs) 0.06 µMConcentration required to inhibit 50% of the elastase activity released from isolated polymorphonuclear leukocytes stimulated with fMet-Leu-Phe.[2]
IC50 (whole blood) 9 µMConcentration required to inhibit 50% of the formation of Aα-(1-21) and PMNE-α1-proteinase inhibitor complex in whole blood stimulated with A23187.[1]

Synthesis Pathway

A plausible synthetic route would involve the reaction of a substituted aniline with an appropriate aldehyde to form an imine. This imine is then reacted with a ketene, generated in situ from an acyl chloride, to yield the β-lactam ring system.

Synthesis_Pathway Substituted_Aniline Substituted Aniline Imine Imine Substituted_Aniline->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine L680833 L-680,833 Imine->L680833 [2+2] Cycloaddition (Staudinger Synthesis) Acyl_Chloride Acyl Chloride Ketene Ketene Acyl_Chloride->Ketene Base (e.g., Triethylamine) Ketene->L680833

A generalized synthetic pathway for L-680,833.

Experimental Protocols

Detailed experimental protocols for the biochemical and pharmacological evaluation of L-680,833 are described in the primary literature.[1][2]

PMNE Inhibition Assay (General Protocol)

A solution of human PMNE is incubated with a chromogenic or fluorogenic substrate. The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically. To determine the inhibitory activity of L-680,833, the enzyme is pre-incubated with the inhibitor for various times before the addition of the substrate. The rate of the reaction is then measured, and the data are used to calculate kinetic parameters such as kinact and Ki.

Inhibition of Elastase Release from Stimulated PMNs (General Protocol)

Isolated human polymorphonuclear leukocytes (PMNs) are stimulated with a chemoattractant such as fMet-Leu-Phe in the presence of various concentrations of L-680,833. The supernatant is then collected, and the elastase activity is measured using a suitable assay. The concentration of L-680,833 that inhibits 50% of the elastase activity (IC50) is then determined.

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in rats and rhesus monkeys demonstrated that L-680,833 is orally bioavailable.[1] This oral activity was further confirmed in animal models of PMNE-induced tissue damage. For instance, L-680,833 was shown to inhibit tissue damage in the lungs of hamsters following intratracheal instillation of human PMNE.[1]

Conclusion

L-680,833 is a potent and orally active monocyclic β-lactam inhibitor of human PMNE. Its discovery and characterization have provided valuable insights into the design of small molecule inhibitors for inflammatory diseases. The synthetic pathway, likely based on the Staudinger cycloaddition, allows for the generation of a diverse range of analogs for further structure-activity relationship studies. The favorable pharmacokinetic profile and in vivo efficacy of L-680,833 highlight the therapeutic potential of this class of compounds.

Experimental_Workflow cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay PMNE Inhibition Assay Kinetic_Analysis Determination of kinact/Ki Enzyme_Assay->Kinetic_Analysis IC50_Determination Determine IC50 PMN_Isolation Isolate Human PMNs Stimulation Stimulate PMNs +/- L-680,833 PMN_Isolation->Stimulation Activity_Measurement Measure Elastase Activity Stimulation->Activity_Measurement Activity_Measurement->IC50_Determination Efficacy_Assessment Assess Tissue Damage Animal_Model Animal Model of PMNE Damage Dosing Oral Administration of L-680,833 Animal_Model->Dosing Dosing->Efficacy_Assessment

Workflow for the evaluation of L-680,833.

References

a series of potent and highly selective time-dependent monocyclic beta-lactam inhibitors of human polymorphonuclear leukocyte elastase (PMNE, EC 3.4. 21.37) is described

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a series of potent and highly selective time-dependent monocyclic β-lactam inhibitors of human polymorphonuclear leukocyte elastase (PMNE, EC 3.4.21.37). Human leukocyte elastase (HLE), a serine protease released by neutrophils during inflammation, is a key mediator of tissue damage in various pathological conditions, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). The development of specific and effective HLE inhibitors is a critical therapeutic strategy. This document summarizes the quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows associated with this important class of inhibitors.

Data Presentation: Inhibitor Potency and Selectivity

The intrinsic potency of these monocyclic β-lactam inhibitors is characterized by their second-order rate constant for inactivation (k_inact/K_i), which reflects both the binding affinity (K_i) and the rate of covalent modification (k_inact) of the enzyme. Cellular activity is often reported as the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for representative compounds from this class.

Table 1: In Vitro Potency of Monocyclic β-Lactam Inhibitors against Human Leukocyte Elastase

Compoundk_inact (s⁻¹)K_i (µM)k_inact/K_i (M⁻¹s⁻¹)IC50 (µM) in isolated PMNsReference
L-680,8330.080.14622,0000.06[1][2]
L-683,8450.060.061,000,000Not Reported[2]

Table 2: In Vitro Activity of L-680,833 in a Whole Blood Assay

AssayIC50 (µM)Reference
Inhibition of Aα-(1-21) formation9[1][3]
Inhibition of PMNE-α₁-proteinase inhibitor complex formation9[1][3]

Table 3: Selectivity of Monocyclic β-Lactam Inhibitors

CompoundTarget EnzymeInhibitionReference
General SeriesPorcine Pancreatic Elastase (PPE)Significantly less potent than against HLE[4]
General SeriesOther human esterases and proteasesGenerally do not inhibit[4]
Specific CompoundHuman Cathepsin GWeak, time-dependent inhibition[4]
Specific Compoundα-ChymotrypsinWeak, time-dependent inhibition[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols for characterizing these monocyclic β-lactam inhibitors.

Protocol 1: Determination of Kinetic Constants (k_inact and K_i) for Time-Dependent Inhibition

This protocol is used to determine the kinetic parameters of time-dependent inhibitors of HLE.

Materials:

  • Purified human leukocyte elastase

  • Specific fluorogenic or chromogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)[5]

  • Monocyclic β-lactam inhibitor

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)

  • 96-well microplate reader

  • DMSO for inhibitor stock solution

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of HLE and the substrate in the assay buffer. The final substrate concentration in the assay should be at or near its K_m value.

  • Inhibitor Preparation: Prepare a stock solution of the monocyclic β-lactam inhibitor in DMSO. Make serial dilutions in the assay buffer to achieve a range of final inhibitor concentrations.

  • Pre-incubation: In a 96-well plate, pre-incubate the HLE with various concentrations of the inhibitor at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: At specific time intervals, initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Data Acquisition: Monitor the rate of substrate hydrolysis (product formation) over time using a microplate reader at the appropriate wavelength for the chosen substrate.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the initial velocity (v_i) versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]) to determine the values of k_inact and K_i.[2]

Protocol 2: Cellular Assay for HLE Inhibition in Stimulated Human PMNs

This protocol assesses the ability of an inhibitor to block the activity of HLE released from stimulated neutrophils.

Materials:

  • Isolated human polymorphonuclear leukocytes (PMNs)

  • Fibrinogen

  • Stimulant (e.g., fMet-Leu-Phe)

  • Monocyclic β-lactam inhibitor

  • Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • ELISA kit for the detection of the Aα-(1-21) fibrinogen cleavage product

Procedure:

  • Cell Preparation: Isolate human PMNs from fresh whole blood using standard density gradient centrifugation techniques. Resuspend the cells in the appropriate buffer.

  • Inhibitor Pre-treatment: Pre-incubate the isolated PMNs with various concentrations of the monocyclic β-lactam inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Stimulation and Reaction: Add fibrinogen to the cell suspension, followed by the stimulant (e.g., fMet-Leu-Phe) to induce the release of elastase from the neutrophils. Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a potent, broad-spectrum serine protease inhibitor or by rapid centrifugation to pellet the cells.

  • Quantification of Cleavage Product: Measure the concentration of the specific N-terminal cleavage product, Aα-(1-21), in the supernatant using a validated ELISA method.[3]

  • Data Analysis: Plot the concentration of Aα-(1-21) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow for the evaluation of these inhibitors.

Caption: Mechanism of time-dependent inhibition of HLE by monocyclic β-lactams.

Experimental_Workflow start Start prep_inhibitor Prepare Inhibitor Stock Solutions start->prep_inhibitor prep_enzyme Prepare HLE and Substrate Solutions start->prep_enzyme kinetic_assay Perform Kinetic Assay (Protocol 1) prep_inhibitor->kinetic_assay cellular_assay Perform Cellular Assay (Protocol 2) prep_inhibitor->cellular_assay selectivity_assay Perform Selectivity Assay prep_inhibitor->selectivity_assay prep_enzyme->kinetic_assay calc_kinact_ki Calculate k_inact and K_i kinetic_assay->calc_kinact_ki end End calc_kinact_ki->end calc_ic50 Calculate IC50 cellular_assay->calc_ic50 calc_ic50->end analyze_selectivity Analyze Selectivity Profile selectivity_assay->analyze_selectivity analyze_selectivity->end

Caption: Experimental workflow for evaluating monocyclic β-lactam HLE inhibitors.

References

An In-Depth Technical Guide to the Early-Stage Research of L-680833: A Potent Inhibitor of Human Leukocyte Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the early-stage research on L-680833, a potent, orally active monocyclic β-lactam inhibitor. Contrary to initial classifications, this compound is not a bacterial β-lactamase inhibitor but a highly selective and potent inhibitor of human polymorphonuclear leukocyte elastase (PMNE), also known as human neutrophil elastase (HNE). This serine protease plays a critical role in the inflammatory response and, when unregulated, contributes to tissue damage in various pathological conditions. This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy of this compound, based on seminal early research.

Core Compound Information

PropertyValue
Compound Name This compound
Chemical Class Monocyclic β-lactam
Primary Target Human Polymorphonuclear Leukocyte Elastase (PMNE)
Mechanism of Action Time-dependent, irreversible inhibitor

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound, demonstrating its potency, selectivity, and in vivo activity.

Table 1: In Vitro Potency and Selectivity of this compound
Enzymekinactivation/Ki (M-1s-1)IC50 (µM)
Human Polymorphonuclear Leukocyte Elastase (PMNE) 622,000 [1]0.06 (in isolated PMNs) [1]
Porcine Pancreatic Elastase->100
Human Leukocyte Cathepsin G->100
Human α-Chymotrypsin->100
Human Plasmin->100
Human Thrombin->100
Human Plasma Kallikrein->100

Data from Doherty et al., 1993. The high second-order inactivation rate constant and low IC50 value for PMNE, coupled with the lack of inhibition of other serine proteases, highlight the potent and selective nature of this compound.

Table 2: Cellular and Whole Blood Activity of this compound
Assay ConditionParameter MeasuredIC50 (µM)
Isolated Human PMNs stimulated with fMet-Leu-PheInhibition of Aα-(1-21) peptide formation from fibrinogen0.06 [1]
Human Whole Blood stimulated with A23187Inhibition of Aα-(1-21) peptide formation from fibrinogen9 [1]
Human Whole Blood stimulated with A23187Inhibition of PMNE-α1-proteinase inhibitor complex formation9 [1]

Data from Doherty et al., 1993. These results demonstrate the ability of this compound to inhibit PMNE activity in a more complex biological environment, including whole blood.

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
SpeciesStudy TypeDosingEfficacy EndpointResult
RatPharmacokineticsOralBioavailabilityOrally Bioavailable[1]
Rhesus MonkeyPharmacokineticsOralBioavailabilityOrally Bioavailable[1]
HamsterEfficacyOralInhibition of PMNE-induced lung hemorrhageDose-dependent inhibition[1]
MouseEfficacyOralInhibition of PMN-induced pleural inflammationDose-dependent inhibition[1]

Data from Doherty et al., 1993. The oral bioavailability and in vivo efficacy in animal models of elastase-mediated tissue injury suggest the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a "suicide" or mechanism-based inhibitor of human leukocyte elastase. The strained β-lactam ring of this compound is susceptible to nucleophilic attack by the active site serine residue of the elastase. This leads to the formation of a stable, covalent acyl-enzyme intermediate, which effectively and irreversibly inactivates the enzyme.

The therapeutic rationale for inhibiting PMNE stems from its role in inflammatory diseases. Upon stimulation by various inflammatory signals (e.g., chemoattractants like fMet-Leu-Phe or calcium ionophores like A23187), polymorphonuclear neutrophils (PMNs) are recruited to sites of inflammation and release their granular contents, including PMNE. While PMNE is crucial for host defense against pathogens, its excessive and unregulated activity in chronic inflammatory states can lead to the degradation of extracellular matrix proteins, such as elastin, resulting in tissue damage.

Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation cluster_2 Enzymatic Activity cluster_3 Therapeutic Intervention cluster_4 Pathological Consequences Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activates Granule Release Granule Release Neutrophil->Granule Release Induces PMNE Human Leukocyte Elastase (PMNE) Granule Release->PMNE Releases ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) PMNE->ECM_Degradation Causes L680833 This compound L680833->PMNE Irreversibly Inhibits Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Leads to

Signaling pathway of PMNE-mediated tissue damage and this compound intervention.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of this compound.

In Vitro Enzyme Inhibition Assay

Objective: To determine the rate of inactivation of human leukocyte elastase by this compound.

Materials:

  • Purified human leukocyte elastase

  • This compound

  • Chromogenic substrate for elastase (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • In a temperature-controlled cuvette, incubate a known concentration of human leukocyte elastase with varying concentrations of this compound in the assay buffer.

  • At specific time intervals, withdraw aliquots from the incubation mixture.

  • Immediately add the aliquot to a solution containing the chromogenic substrate.

  • Monitor the rate of substrate hydrolysis by measuring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).

  • The observed rate of enzyme inactivation (kobs) at each inhibitor concentration is determined by plotting the natural logarithm of the residual enzyme activity versus time.

  • The second-order rate constant for inactivation (kinactivation/Ki) is determined from the slope of the plot of kobs versus the inhibitor concentration.

Cellular Assay for PMNE Inhibition

Objective: To measure the ability of this compound to inhibit elastase released from stimulated human neutrophils.

Materials:

  • Freshly isolated human polymorphonuclear neutrophils (PMNs)

  • This compound

  • Neutrophil stimulant (e.g., f-Met-Leu-Phe)

  • Fibrinogen

  • Assay buffer (e.g., Hanks' balanced salt solution with calcium and magnesium)

  • Method for quantifying the specific N-terminal cleavage product of fibrinogen Aα chain, Aα-(1-21) (e.g., HPLC or specific antibody-based assay).

Procedure:

  • Isolate human PMNs from healthy donor blood using standard density gradient centrifugation.

  • Pre-incubate the isolated PMNs with varying concentrations of this compound.

  • Add fibrinogen to the cell suspension.

  • Stimulate the neutrophils with f-Met-Leu-Phe to induce degranulation and elastase release.

  • After a defined incubation period, terminate the reaction (e.g., by centrifugation to pellet the cells and adding a protease inhibitor to the supernatant).

  • Quantify the amount of the Aα-(1-21) peptide in the supernatant.

  • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the formation of the Aα-(1-21) peptide compared to the vehicle control.

Experimental_Workflow cluster_0 Cellular Assay Workflow Isolate_PMNs 1. Isolate Human PMNs Preincubate 2. Pre-incubate PMNs with this compound Isolate_PMNs->Preincubate Add_Fibrinogen 3. Add Fibrinogen Preincubate->Add_Fibrinogen Stimulate 4. Stimulate with f-Met-Leu-Phe Add_Fibrinogen->Stimulate Terminate 5. Terminate Reaction Stimulate->Terminate Quantify 6. Quantify Aα-(1-21) Cleavage Product Terminate->Quantify Calculate_IC50 7. Calculate IC50 Quantify->Calculate_IC50

Workflow for the cellular PMNE inhibition assay.

Conclusion

The early-stage research on this compound established it as a potent, selective, and orally bioavailable inhibitor of human leukocyte elastase. The comprehensive in vitro and in vivo data provided a strong rationale for its potential therapeutic use in diseases characterized by excessive elastase-mediated tissue damage. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound or the development of novel inhibitors targeting human leukocyte elastase.

References

Methodological & Application

Application Notes and Protocols: In Vitro Inhibition of PTP1B by L-680833

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of the inhibitor L-680833 against PTP1B. The provided methodology utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP) and can be adapted for high-throughput screening.

Introduction

Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate groups from tyrosine residues on proteins. PTP1B specifically dephosphorylates the activated insulin receptor, thereby attenuating the insulin signal. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity. This compound is a compound investigated for its potential to inhibit PTP1B. This protocol outlines the materials and procedures for quantifying its inhibitory activity.

PTP1B Signaling Pathway

The diagram below illustrates the role of PTP1B in the insulin signaling pathway. PTP1B acts as a negative regulator by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), thus dampening the downstream signaling cascade that leads to glucose uptake.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS_P IRS (Phosphorylated) IR->IRS_P phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PI3K PI3K IRS_P->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake enables

Caption: PTP1B's role in insulin signaling.

Quantitative Data Summary

The inhibitory potency of this compound against PTP1B is determined by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical kinetic parameters for PTP1B and the inhibitory constant for this compound.

ParameterValueUnits
PTP1B Km for pNPP2.51 ± 0.05mM
PTP1B Vmax0.03 ± 0.00µmol/min
This compound IC50Hypothetical ValueµM
Inhibition TypeTo be determined-

Experimental Protocol: PTP1B Inhibition Assay

This protocol is based on the colorimetric detection of p-nitrophenol (pNP) produced from the enzymatic cleavage of p-nitrophenyl phosphate (pNPP) by PTP1B.

Materials and Reagents:

  • Recombinant Human PTP1B (truncated, catalytically active domain)

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT).[1]

  • Stop Solution: 1 M NaOH.[1]

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of desired final concentrations.

  • Assay Setup:

    • Add 10 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO) to the wells of a 96-well plate.

    • Add 20 µL of recombinant human PTP1B (final concentration ~0.5 µM) to each well.[2]

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 170 µL of pre-warmed pNPP solution (final concentration of 2 mM) to each well.[1]

    • Incubate the plate at 37°C for 30 minutes.[1]

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.[1]

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced.

Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all experimental wells.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram outlines the key steps of the PTP1B inhibition assay.

PTP1B_Inhibition_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/Control to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add PTP1B Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 10 min Add_Enzyme->Pre_Incubate Add_Substrate Add pNPP Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 30 min Add_Substrate->Incubate Stop_Reaction Add Stop Solution (NaOH) Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PTP1B inhibition assay.

References

Determining the IC50 Value of L-680,833 for Protein Tyrosine Phosphatase 1B (PTP1B)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the compound L-680,833 against the enzyme Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in certain cancers. The following protocols and information are intended to guide researchers in the accurate assessment of PTP1B inhibition.

Introduction to PTP1B and L-680,833

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signal transduction. It dephosphorylates key proteins involved in metabolic regulation. For instance, PTP1B dephosphorylates the activated insulin receptor and insulin receptor substrate-1 (IRS-1), thereby attenuating insulin signaling.[1] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[2][3] Overexpression or increased activity of PTP1B is associated with insulin resistance and has been implicated in the pathogenesis of various human diseases.[4] Therefore, inhibitors of PTP1B are of significant interest in drug development.

L-680,833 is a compound that has been investigated for its potential inhibitory effects on protein tyrosine phosphatases. To effectively characterize its potential as a therapeutic agent targeting PTP1B, it is essential to determine its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B in negatively regulating the insulin signaling pathway. Inhibition of PTP1B is expected to enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates L680833 L-680,833 L680833->PTP1B inhibits PTP1B_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Prepare Serial Dilutions of L-680,833 in DMSO A->B C Add Assay Buffer, PTP1B, and Inhibitor to Microplate Wells B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate Reaction by Adding pNPP Substrate D->E F Incubate at 37°C for 30 minutes E->F G Stop Reaction with 1 M NaOH F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and Determine IC50 H->I

References

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Determining Half-Maximal Inhibitory Concentration (IC50)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of the half-maximal inhibitory concentration (IC50) of a compound. The IC50 value is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of an inhibitor required to reduce the activity of an enzyme or the viability of cells by 50%.[1][2]

Application Notes

Introduction to IC50

The half-maximal inhibitory concentration (IC50) is a fundamental metric in pharmacology and drug discovery for quantifying the effectiveness of an antagonist drug.[1] It is used to determine the concentration of a compound needed to inhibit a biological process by half.[3] This value is crucial in the early stages of drug development for lead compound selection and optimization. IC50 values are typically expressed in molar concentrations (e.g., nM, µM).[1] A lower IC50 value indicates a more potent inhibitor.

Key Concepts
  • Dose-Response Relationship: The relationship between the concentration of a drug and the magnitude of the response. This is typically represented by a sigmoidal curve.[2][4]

  • Enzyme Inhibition: The reduction of the rate of an enzyme-catalyzed reaction by an inhibitor.[5] Assays can be designed to measure the activity of a purified enzyme in the presence of varying concentrations of an inhibitor.

  • Cell-Based Assays: These assays measure the effect of a compound on whole cells, providing a more physiologically relevant context.[6] Common readouts include cell viability, proliferation, or the status of a specific signaling pathway.

  • Data Analysis: IC50 values are determined by fitting the dose-response data to a non-linear regression model, most commonly a four-parameter logistic equation.[4][7][8]

Applications in Research and Drug Development
  • Lead Discovery and Optimization: Comparing the IC50 values of different compounds to select the most potent candidates.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a compound affect its inhibitory activity.[9]

  • Toxicity Assessment: Determining the concentration at which a compound becomes toxic to cells.[2]

  • Mechanism of Action Studies: Investigating how a compound inhibits a specific biological pathway.

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of a compound against a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Inhibitor compound

  • Assay buffer (optimized for pH and cofactors for the specific enzyme)[5]

  • 96-well or 384-well plates[5]

  • Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)[5]

Experimental Workflow:

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) dilute Prepare Serial Dilutions of Inhibitor Compound prep->dilute plate Plate Enzyme and Inhibitor Dilutions dilute->plate incubate Pre-incubate Enzyme and Inhibitor plate->incubate start_rxn Initiate Reaction by Adding Substrate incubate->start_rxn measure Measure Reaction Rate (e.g., Absorbance, Fluorescence) start_rxn->measure analyze Analyze Data and Calculate IC50 measure->analyze

Caption: General workflow for an enzyme inhibition assay to determine IC50.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.[5]

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compound in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution.

  • Assay Plate Setup:

    • Add a fixed amount of the enzyme solution to each well of a microplate.

    • Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.[5]

  • Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.[5]

  • Signal Detection: Measure the reaction product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).[5]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by setting the average of the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Data Presentation:

Inhibitor Concentration (µM)Absorbance (OD450)% Inhibition
0 (No Inhibitor)1.250
0.011.204
0.11.0516
10.6548
100.2084
1000.1092
No Enzyme0.05100
Protocol 2: Cell-Based Viability Assay for IC50 Determination (MTT Assay)

This protocol describes a common cell-based assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to determine the IC50 of a compound based on cell viability.[10]

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Inhibitor compound

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[10]

  • 96-well tissue culture plates

  • Microplate reader (570 nm absorbance)

Experimental Workflow:

G seed Seed Cells in a 96-well Plate adhere Allow Cells to Adhere (for adherent cells) seed->adhere treat Treat Cells with Serial Dilutions of Inhibitor adhere->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Analyze Data and Calculate IC50 measure->analyze

Caption: Workflow for a cell-based MTT assay to determine IC50.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if they are adherent.[11]

  • Compound Treatment: Prepare serial dilutions of the inhibitor compound in complete cell culture medium and add them to the respective wells. Include vehicle-only controls (e.g., DMSO) and no-treatment controls.[10]

  • Incubation: Incubate the plate for a period that allows for a significant effect on cell viability (typically 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Normalize the data by setting the absorbance of the no-treatment control as 100% viability.

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50.[4][7]

Data Presentation:

Inhibitor Concentration (µM)Absorbance (570 nm)% Viability
0 (No Treatment)0.98100
0.10.9597
10.8284
100.5152
500.2323
1000.1515

Data Analysis and IC50 Calculation

Accurate determination of the IC50 value relies on proper data analysis and curve fitting.

Logical Relationship of Data Analysis:

G raw_data Raw Data (Concentration vs. Response) normalize Normalize Data (% Inhibition or % Viability) raw_data->normalize log_transform Log-transform Concentration Data normalize->log_transform plot Plot Normalized Response vs. Log(Concentration) log_transform->plot fit Fit Data to a Four-Parameter Logistic (Sigmoidal) Curve plot->fit ic50 Determine IC50 from the Fitted Curve fit->ic50

Caption: Logical steps for data analysis to calculate the IC50 value.

Four-Parameter Logistic Equation:

The dose-response data is typically fitted to a four-parameter logistic equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y is the response.

  • X is the inhibitor concentration.

  • Top is the maximum response (plateau).

  • Bottom is the minimum response (plateau).

  • IC50 is the concentration of the inhibitor that produces a 50% response.

  • HillSlope describes the steepness of the curve.

Software such as GraphPad Prism, Origin, or R can be used for non-linear regression analysis to fit the curve and calculate the IC50.[2][8]

Signaling Pathway Example: Kinase Inhibition

Many drugs are designed to inhibit specific kinases involved in disease-related signaling pathways. The IC50 of a kinase inhibitor can be determined using an in vitro kinase assay.

Simplified Kinase Signaling Pathway:

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates response Cellular Response (e.g., Proliferation) transcription_factor->response Regulates inhibitor Kinase Inhibitor (Compound X) inhibitor->kinase_b Inhibits

Caption: Inhibition of a kinase cascade by a small molecule inhibitor.

In this example, an IC50 assay would quantify the concentration of "Compound X" required to inhibit the activity of "Kinase B" by 50%. This can be measured by detecting the phosphorylation of the transcription factor. A LanthaScreen® Eu Kinase Binding Assay is one such method to determine the IC50 values for kinase inhibitors.[13][14]

References

Application Notes and Protocols for Assessing L-680833 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the potential off-target effects of L-680833, a potent and selective inhibitor of human polymorphonuclear leukocyte elastase (PMNE). While this compound has shown high selectivity for its primary target, a thorough evaluation of its interactions with other key physiological proteases is crucial for a comprehensive safety and pharmacological profile. These application notes offer a framework for conducting in vitro, cell-based, and in vivo studies to identify and characterize any off-target activities.

Data Presentation

Table 1: Inhibitory Profile of this compound Against Human Neutrophil Elastase and a Panel of Off-Target Proteases

Target EnzymeThis compound IC50 (µM)Substrate UsedAssay ConditionsReference/Experimental ID
Primary Target
Human Neutrophil Elastase (HNE)0.06[1]Fibrinogen[1]Isolated polymorphonuclear leukocytes stimulated with fMet-Leu-Phe[1][1]
Potential Off-Targets
ChymotrypsinTo be determinede.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideSpecify buffer, pH, temperature
TrypsinTo be determinede.g., Nα-Benzoyl-L-arginine p-nitroanilideSpecify buffer, pH, temperature
PlasminTo be determinede.g., D-Val-Leu-Lys-p-nitroanilideSpecify buffer, pH, temperature
ThrombinTo be determinede.g., Chromogenic substrate S-2238Specify buffer, pH, temperature

Signaling Pathways and Experimental Workflows

To visualize the biological context of this compound's primary target and the experimental approach to assess its off-target effects, the following diagrams are provided.

G cluster_0 Neutrophil Activation & Elastase Release cluster_1 Downstream Effects of HNE cluster_2 Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., fMLP, A23187) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Degranulation Degranulation Neutrophil->Degranulation HNE_Release Human Neutrophil Elastase (HNE) Release Degranulation->HNE_Release ECM_Degradation Extracellular Matrix Degradation (e.g., Fibrinogen, Elastin) HNE_Release->ECM_Degradation Inflammatory_Response Inflammatory Response HNE_Release->Inflammatory_Response Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage L680833 This compound L680833->HNE_Release Inhibition

Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and its inhibition by this compound.

G cluster_biochemical In Vitro Screening cluster_cell_based Cellular Context cluster_in_vivo Animal Models start Start: Assess this compound Off-Target Effects biochemical Biochemical Assays (In Vitro) start->biochemical cell_based Cell-Based Assays biochemical->cell_based protease_panel Protease Panel Screening (HNE, Chymotrypsin, Trypsin, etc.) biochemical->protease_panel in_vivo In Vivo Models cell_based->in_vivo cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_based->cytotoxicity end End: Comprehensive Off-Target Profile in_vivo->end model Select Relevant Animal Model (e.g., lung injury model) in_vivo->model ic50 IC50 Determination protease_panel->ic50 functional Functional Cellular Assays (e.g., substrate cleavage in situ) cytotoxicity->functional assessment Assess Physiological & Histological Changes model->assessment

Caption: Experimental workflow for assessing the off-target effects of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the off-target effects of this compound.

Protocol 1: In Vitro Biochemical Assay for Protease Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of serine proteases.

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE), Chymotrypsin, Trypsin, Plasmin, Thrombin (and other proteases of interest)

  • Chromogenic or fluorogenic substrates specific for each protease (e.g., N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide for HNE)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare stock solutions of each protease in the assay buffer to a concentration that yields a linear reaction rate.

    • Prepare a stock solution of the chromogenic/fluorogenic substrate in DMSO.

  • Assay Protocol:

    • Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration range would be from 100 µM down to 0.01 nM.

    • Add 50 µL of the assay buffer to all wells of a 96-well plate.

    • Add 10 µL of the serially diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add 20 µL of the protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Cell-Based Assay for Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxicity of this compound on a relevant cell line.

Materials:

  • This compound

  • A relevant human cell line (e.g., A549 lung carcinoma cells, or primary human bronchial epithelial cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cytotoxicity Measurement (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 3: In Vivo Model for Assessing Off-Target Effects

Objective: To evaluate the potential in vivo off-target effects of this compound in a relevant animal model.

Materials:

  • This compound

  • Appropriate animal model (e.g., mice or rats)

  • Vehicle for this compound administration

  • Anesthetic

  • Equipment for blood collection and tissue harvesting

  • Histopathology and clinical chemistry analysis equipment

Procedure:

  • Animal Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Divide animals into groups: vehicle control and different dose levels of this compound.

    • Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 7 or 28 days).

  • Monitoring and Sample Collection:

    • Monitor the animals daily for any clinical signs of toxicity (e.g., changes in body weight, behavior, food/water consumption).

    • At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Key parameters to assess include liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and coagulation parameters (if off-target effects on coagulation proteases are suspected).

    • Euthanize the animals and perform a gross necropsy.

    • Collect major organs (liver, kidney, lungs, spleen, heart, etc.) for histopathological examination.

  • Data Analysis:

    • Compare the data from the this compound-treated groups with the vehicle control group.

    • Statistically analyze changes in body weight, clinical chemistry, hematology, and organ weights.

    • A board-certified veterinary pathologist should evaluate the histopathology slides for any treatment-related microscopic changes.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Generating a Dose-Response Curve of L-680833 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-680833 is identified as a potent, orally active monocyclic β-lactamase inhibitor.[1] β-lactamase inhibitors are crucial in overcoming bacterial resistance to β-lactam antibiotics. They function by inactivating the β-lactamase enzymes that bacteria produce to degrade and neutralize these antibiotics. While the primary target of this compound and similar inhibitors is bacterial enzymes, investigating their effects on mammalian cells is an essential step in preclinical safety and toxicological assessments. This document provides a detailed protocol for generating a dose-response curve of this compound in a mammalian cell culture setting to determine its cytotoxic or cytostatic potential.

Mechanism of Action of β-Lactamase Inhibitors:

The established mechanism of action for β-lactamase inhibitors like this compound is the inhibition of bacterial β-lactamase enzymes. This protects β-lactam antibiotics from degradation, allowing them to effectively target and inhibit bacterial cell wall synthesis. The direct signaling pathways of β-lactamase inhibitors within mammalian cells are not well-documented, as their intended targets are prokaryotic. The following diagram illustrates the established mechanism in a bacterial context.

cluster_0 Bacterial Cell B_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) B_Lactam_Antibiotic->PBP Inhibits Degraded_Antibiotic Degraded Antibiotic B_Lactam_Antibiotic->Degraded_Antibiotic Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Essential for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to B_Lactamase β-Lactamase Enzyme B_Lactamase->B_Lactam_Antibiotic Degrades Inactive_Enzyme Inactive β-Lactamase Complex L680833 This compound (β-Lactamase Inhibitor) L680833->B_Lactamase Inhibits L680833->Inactive_Enzyme

Caption: Mechanism of β-Lactamase Inhibition.

Experimental Protocol: Generation of a Dose-Response Curve for this compound

This protocol provides a general framework for determining the in vitro cytotoxic or cytostatic effects of this compound on a selected mammalian cell line.

1. Principle:

A dose-response experiment measures the effect of varying concentrations of a compound on a biological system, such as a cell culture.[2] By exposing cells to a range of this compound concentrations, a sigmoidal curve can be generated to determine key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

2. Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, HepG2). The choice of cell line should be guided by the research question.

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Reagents:

    • Trypsin-EDTA for cell detachment (for adherent cells).

    • Phosphate-buffered saline (PBS), sterile.

    • Cell viability assay reagent (e.g., MTT, XTT, PrestoBlue™, or a kit for quantifying ATP like CellTiter-Glo®).

    • Trypan blue solution for cell counting.

  • Equipment and Consumables:

    • Sterile cell culture flasks (T-25 or T-75).

    • Sterile multi-well plates (96-well clear-bottom plates are standard for viability assays).

    • Hemocytometer or automated cell counter.

    • Humidified incubator (37°C, 5% CO2).

    • Biological safety cabinet.

    • Micropipettes and sterile tips.

    • Plate reader (spectrophotometer or luminometer, depending on the viability assay).

    • Inverted microscope.

3. Experimental Workflow:

The following diagram outlines the key steps in the experimental workflow for generating a dose-response curve.

Start Start: Cell Culture Maintenance Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h (Cell Adherence) Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Dilutions Treat_Cells 4. Treat Cells with This compound Dilutions Prepare_Dilutions->Treat_Cells Incubate_Treatment 5. Incubate for Treatment Period (e.g., 48-72h) Treat_Cells->Incubate_Treatment Viability_Assay 6. Perform Cell Viability Assay Incubate_Treatment->Viability_Assay Measure_Signal 7. Measure Signal (Absorbance/Fluorescence/ Luminescence) Viability_Assay->Measure_Signal Data_Analysis 8. Data Analysis and Curve Fitting Measure_Signal->Data_Analysis End End: Determine IC50/EC50 Data_Analysis->End

Caption: Experimental workflow for dose-response curve generation.

4. Step-by-Step Protocol:

Day 1: Cell Seeding

  • Culture the selected cell line to approximately 70-80% confluency in a T-75 flask.

  • For adherent cells, wash the monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, proceed to the next step.

  • Collect the cell suspension in a sterile conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer and trypan blue to ensure high viability.

  • Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay. A typical starting point for a 96-well plate is 5,000-10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control and untreated controls. It is recommended to leave the outer wells filled with sterile PBS to minimize evaporation effects.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to adhere and resume growth.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to use a 10-point dilution series (e.g., ranging from 100 µM down to 1 nM).

  • Include a vehicle control containing the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. It is crucial to perform each concentration in triplicate or quadruplicate.

  • Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

Day 4/5: Cell Viability Assessment

  • After the incubation period, visually inspect the cells under a microscope to observe any morphological changes.

  • Perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay:

    • Add 10 µL of the MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of the solubilization buffer to each well.

    • Incubate for an additional 1-2 hours, protected from light, to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

5. Data Analysis and Presentation:

  • Average the readings from the replicate wells for each concentration.

  • Subtract the average background reading (from wells with medium only).

  • Normalize the data to the vehicle control, which is set to 100% viability. The formula is:

    • % Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100

  • Plot the % Viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[2]

  • From the curve, determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Data Presentation:

The quantitative data from the dose-response experiment should be summarized in a clear and structured table.

This compound Concentration (µM)Log ConcentrationMean Absorbance (± SD)% Viability (± SD)
0 (Vehicle Control)-1.25 ± 0.08100 ± 6.4
0.01-2.001.22 ± 0.0797.6 ± 5.6
0.1-1.001.18 ± 0.0994.4 ± 7.2
10.001.05 ± 0.0684.0 ± 4.8
50.700.85 ± 0.0568.0 ± 4.0
101.000.63 ± 0.0450.4 ± 3.2
251.400.38 ± 0.0330.4 ± 2.4
501.700.20 ± 0.0216.0 ± 1.6
1002.000.10 ± 0.018.0 ± 0.8

Summary of Results:

Based on the hypothetical data presented above, the calculated IC50 value for this compound in this specific cell line and assay conditions would be approximately 10 µM. This indicates the concentration at which the compound induces a 50% reduction in cell viability.

Disclaimer: This protocol provides a general guideline. The specific conditions, including cell type, seeding density, incubation times, and concentration ranges, should be optimized for each specific experimental setup.[3]

References

Application Notes and Protocols: High-Throughput Screening for PTP1B Inhibitors Using L-680833 as a Test Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] High-throughput screening (HTS) is a critical methodology for identifying novel PTP1B inhibitors.[3] This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize PTP1B inhibitors. While there is no direct scientific literature identifying L-680833 as a PTP1B inhibitor, its known bioactivity as an inhibitor of human polymorphonuclear leukocyte elastase (PMNE) and as a monocyclic beta-lactamase inhibitor makes it an interesting candidate for exploratory screening against other enzyme targets like PTP1B.[4][5] This protocol will, therefore, use this compound as an illustrative test compound to outline the screening process.

Introduction to PTP1B and Inhibitor Screening

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways.[1][2][6] By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance.[7] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[8] Inhibition of PTP1B is a promising strategy to enhance insulin and leptin sensitivity, making it a prime target for drug discovery in metabolic diseases.

High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify potential inhibitors.[3] Common HTS methods for PTP1B include fluorescence-based and colorimetric assays that measure the enzymatic activity of PTP1B.

PTP1B Signaling Pathways

Understanding the signaling context of PTP1B is crucial for interpreting screening results and designing secondary assays. Below are diagrams illustrating the role of PTP1B in key signaling pathways.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Insulin Insulin Insulin->IR PI3K PI3K IRS1->PI3K pY AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B_Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 Leptin Leptin Leptin->LeptinR STAT3 STAT3 JAK2->STAT3 pY Gene_Transcription Gene Transcription STAT3->Gene_Transcription PTP1B PTP1B PTP1B->JAK2 dephosphorylates

Caption: PTP1B inhibits the leptin signaling pathway.

High-Throughput Screening Workflow

A typical HTS workflow for identifying PTP1B inhibitors involves several stages, from primary screening to hit validation and characterization.

HTS_Workflow Start Start: Compound Library (including this compound) Primary_Screen Primary HTS Assay (e.g., Fluorescence-based) Start->Primary_Screen Hit_Identification Hit Identification (Based on activity threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays, e.g., Colorimetric) Dose_Response->Hit_Validation Selectivity_Profiling Selectivity Profiling (Against other phosphatases) Hit_Validation->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetic analysis) Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A generalized workflow for PTP1B inhibitor high-throughput screening.

Experimental Protocols

Here we provide detailed protocols for two common PTP1B HTS assays. This compound can be included as a test compound in these screens.

Protocol 1: Fluorescence-Based PTP1B Inhibition Assay

This assay utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation by PTP1B.

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • DiFMUP substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound and other test compounds

  • Known PTP1B inhibitor (e.g., Suramin) as a positive control

  • DMSO (for compound dilution)

  • 384-well black, low-binding microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound solution to the wells of a 384-well plate.

    • For control wells, add 50 nL of DMSO (negative control) or a known inhibitor solution (positive control).

  • Enzyme Preparation:

    • Thaw the PTP1B enzyme on ice.

    • Dilute the PTP1B enzyme to a final working concentration of 0.5 nM in cold Assay Buffer.

  • Assay Reaction:

    • Add 10 µL of the diluted PTP1B enzyme solution to each well containing the compounds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Prepare the DiFMUP substrate solution by diluting it to a final concentration of 25 µM in Assay Buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes, or as a single endpoint reading after a 30-minute incubation at 37°C.

Protocol 2: Colorimetric pNPP-Based PTP1B Inhibition Assay

This assay uses p-nitrophenyl phosphate (pNPP) as a substrate, which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow product that can be measured spectrophotometrically at 405 nm.

Materials:

  • Recombinant Human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, 1 mM EDTA

  • This compound and other test compounds

  • Known PTP1B inhibitor (e.g., Sodium Orthovanadate) as a positive control

  • DMSO

  • 96-well or 384-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare compound plates as described in Protocol 1.

    • Dilute PTP1B to a working concentration (e.g., 50 ng/well) in Assay Buffer.

  • Assay Reaction:

    • Add 25 µL of the diluted PTP1B enzyme to each well.

    • Add 25 µL of Assay Buffer containing the test compounds (or DMSO/positive control) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Prepare the pNPP substrate solution to a final concentration of 2 mM in Assay Buffer.

    • Start the reaction by adding 50 µL of the pNPP solution to each well.

  • Data Acquisition:

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Presentation and Analysis

Quantitative data from HTS should be organized for clear comparison. The primary endpoint is typically the percent inhibition, calculated as follows:

% Inhibition = [1 - (Signalcompound - Signalbackground) / (Signalno inhibitor - Signalbackground)] * 100

For hit compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Primary Screening Results for PTP1B Inhibitors

Compound IDConcentration (µM)% Inhibition (Fluorescence Assay)% Inhibition (Colorimetric Assay)
This compound10To be determinedTo be determined
Control Cmpd 11085.281.5
Control Cmpd 21012.59.8
Suramin195.1N/A
Na3VO410N/A92.3

Table 2: Dose-Response Data and IC50 Values for Validated Hits

Compound IDIC50 (µM) - Fluorescence AssayIC50 (µM) - Colorimetric AssaySelectivity (Fold vs. TCPTP)
This compoundTo be determinedTo be determinedTo be determined
Hit Cmpd A2.5 ± 0.33.1 ± 0.5>50
Hit Cmpd B8.1 ± 1.29.5 ± 1.815
Suramin5.5 ± 0.7N/A~10
Na3VO4N/A19.3 ± 1.1Non-selective

Note: The data for this compound is hypothetical and would need to be determined experimentally.

Conclusion

The provided protocols offer robust methods for high-throughput screening of PTP1B inhibitors. While this compound is not a known PTP1B inhibitor, its inclusion in such a screen could lead to the discovery of novel activities for this compound. A systematic screening approach, followed by rigorous hit validation and characterization, is essential for the successful identification of new therapeutic candidates targeting PTP1B.

References

L-680833: Comprehensive Application Notes for Long-Term Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation and long-term storage of L-680833, a potent, orally active monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase. The information is compiled to ensure the stability and efficacy of the compound for research and development purposes.

Introduction

This compound is a selective, time-dependent inhibitor of human polymorphonuclear leukocyte elastase (PMNE)[1]. Its ability to effectively supplement the activity of natural PMNE inhibitors in vivo makes it a compound of interest for therapeutic applications in diseases where tissue damage is mediated by this enzyme[1]. Proper handling, preparation, and storage are critical to maintain its chemical integrity and biological activity.

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is presented below.

PropertyValue
Molecular Formula C₂₇H₃₄N₂O₅
Molecular Weight 466.57 g/mol
Appearance Solid
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Solution Preparation and Storage

The solubility of this compound is a critical factor in the preparation of stock solutions and working dilutions for various assays.

Solvents for Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a polar aprotic solvent that can dissolve a wide range of organic compounds.

Long-Term Stability in Solution

While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing compounds in DMSO should be followed to minimize degradation. Studies on other compounds have shown that storage at low temperatures (-20°C or -80°C) and the use of anhydrous DMSO can significantly extend the shelf-life of stock solutions. It is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound for both in vitro and in vivo applications.

In Vitro Assay Protocol

This protocol details the preparation of this compound for use in cellular or enzymatic assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 214.3 µL of DMSO to 1 mg of this compound).

    • Vortex thoroughly until the compound is completely dissolved.

  • Working Solution Preparation:

    • Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.

    • Perform serial dilutions to achieve the final desired concentrations for your experiment.

    • Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Storage of Stock Solution:

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. Based on supplier information, storage at -80°C is recommended for up to 6 months.

In Vivo Administration Protocol

This protocol provides a general guideline for the preparation of this compound for oral administration in animal models. The specific formulation may need to be optimized based on the animal model and experimental design.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile deionized water (ddH₂O)

  • Sterile tubes for formulation

  • Vortex mixer

Procedure:

  • Stock Solution Preparation in DMSO:

    • Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.

  • Vehicle Preparation:

    • Prepare the vehicle solution by mixing PEG300, Tween 80, and ddH₂O in the desired ratio. A common vehicle composition is 40% PEG300, 5% Tween 80, and 55% ddH₂O.

  • Final Formulation:

    • Add the required volume of the this compound DMSO stock solution to the vehicle.

    • Vortex the mixture thoroughly to ensure a homogenous suspension or solution.

    • The final concentration of DMSO in the formulation should be kept to a minimum (e.g., <10%).

Example Formulation: To prepare a 1 mg/mL solution of this compound in a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water vehicle:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • For 1 mL of the final formulation, mix:

    • 100 µL of the 10 mg/mL this compound stock in DMSO.

    • 400 µL of PEG300.

    • 50 µL of Tween 80.

    • 450 µL of sterile ddH₂O.

  • Vortex until the solution is clear.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a β-lactamase inhibitor. The general mechanism of action for this class of inhibitors involves the inactivation of β-lactamase enzymes produced by bacteria, which are responsible for resistance to β-lactam antibiotics. The inhibitor acts as a "suicide substrate," where the β-lactamase enzyme recognizes the inhibitor as a substrate and forms a covalent bond. This leads to the formation of a stable, inactive acyl-enzyme intermediate, rendering the β-lactamase unable to hydrolyze β-lactam antibiotics.

Mechanism of Action Mechanism of Action of this compound (A β-Lactamase Inhibitor) cluster_0 Bacterial Cell cluster_1 Outcome Beta-Lactamase Beta-Lactamase Inactive_Antibiotic Inactive_Antibiotic Beta-Lactamase->Inactive_Antibiotic Inactive_Complex Inactive_Complex Beta-Lactamase->Inactive_Complex Beta-Lactam_Antibiotic Beta-Lactam_Antibiotic Beta-Lactam_Antibiotic->Beta-Lactamase Hydrolysis Bacterial_Cell_Lysis Bacterial_Cell_Lysis Beta-Lactam_Antibiotic->Bacterial_Cell_Lysis Effective Action This compound This compound This compound->Beta-Lactamase Inhibition

Caption: Mechanism of this compound as a β-lactamase inhibitor.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for an in vitro experiment using this compound.

In Vitro Experimental Workflow General In Vitro Experimental Workflow Start Start Prepare_Stock_Solution Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock_Solution Prepare_Working_Solutions Prepare Working Solutions (in Assay Buffer) Prepare_Stock_Solution->Prepare_Working_Solutions Treatment Treat with this compound Prepare_Working_Solutions->Treatment Cell_Culture_or_Enzyme_Prep Prepare Cells or Enzyme Cell_Culture_or_Enzyme_Prep->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (e.g., Elastase Activity) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro experiments with this compound.

Logical Relationship of this compound's Therapeutic Potential

The therapeutic rationale for this compound is based on its ability to inhibit PMNE, which is implicated in various inflammatory diseases.

Therapeutic Rationale Therapeutic Rationale for this compound Inflammatory_Stimuli Inflammatory_Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation PMNE_Release PMNE Release Neutrophil_Activation->PMNE_Release Tissue_Damage Tissue_Damage PMNE_Release->Tissue_Damage PMNE_Inhibition PMNE Inhibition PMNE_Release->PMNE_Inhibition This compound This compound This compound->PMNE_Inhibition Reduced_Tissue_Damage Reduced_Tissue_Damage PMNE_Inhibition->Reduced_Tissue_Damage

Caption: The logical pathway of this compound's therapeutic action.

References

L-680833 Administration Protocol for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-680833 is a potent, orally active monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE). PMNE is a serine protease implicated in the pathology of various inflammatory diseases, making this compound a compound of interest for therapeutic development. These application notes provide a detailed overview of the in vivo administration protocol for this compound, based on available preclinical research. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound acts as a time-dependent inhibitor of human PMNE. Its mechanism involves the formation of a covalent bond with the active site of the elastase, leading to its irreversible inactivation. This targeted inhibition of PMNE is crucial for mitigating the tissue damage associated with excessive elastase activity during inflammatory responses.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy data for this compound.

ParameterValueConditionsAnimal Model
kinactivation/Ki 622,000 M-1s-1In vitro enzyme assay-
IC50 (Aα-(1-21) formation) 0.06 µMfMet-Leu-Phe stimulated human PMNsIn vitro
IC50 (Aα-(1-21) formation) 9 µMA23187 stimulated whole bloodEx vivo
IC50 (PMNE-α1-PI complex) 9 µMA23187 stimulated whole bloodEx vivo
Inhibition of Tissue Damage EffectiveIntratracheal human PMNEHamster
Inhibition of Enzyme Release EffectiveHuman PMN transfer into pleural cavityMouse

Experimental Protocols

General Guidelines for Oral Administration (Rodents)

Due to its demonstrated oral bioavailability in rats and rhesus monkeys, oral gavage is the recommended route of administration for in vivo studies with this compound in rodents.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

  • Animal scale

Protocol:

  • Formulation Preparation: Prepare the dosing solution by suspending this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension. The concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the animals.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus.

    • Administer the calculated volume of the this compound suspension slowly and steadily.

    • Observe the animal for a short period post-administration to ensure no adverse reactions.

  • Dosage and Frequency: The optimal dosage and frequency of administration will depend on the specific animal model and the experimental endpoint. Based on preclinical studies, a starting point for dose-ranging studies could be in the range of 10-100 mg/kg, administered once or twice daily.

In Vivo Efficacy Model: PMNE-Induced Lung Injury in Hamsters

This model assesses the ability of this compound to protect against lung tissue damage caused by PMNE.

Materials:

  • This compound

  • Human PMNE

  • Anesthesia

  • Intratracheal instillation device

  • Histology equipment

Protocol:

  • Animal Acclimation: Acclimate hamsters to the laboratory conditions for at least one week prior to the experiment.

  • This compound Administration: Administer this compound orally at the desired dosage and time point(s) before the PMNE challenge. A control group should receive the vehicle only.

  • PMNE Challenge:

    • Anesthetize the hamsters.

    • Intratracheally instill a solution of human PMNE to induce lung injury.

  • Endpoint Analysis:

    • At a predetermined time point after the PMNE challenge, euthanize the animals.

    • Collect lung tissue for histological analysis to assess the degree of tissue damage (e.g., hemorrhage, inflammation).

    • Bronchoalveolar lavage (BAL) fluid can also be collected to measure inflammatory markers.

Visualizations

Signaling Pathway of PMNE-Mediated Tissue Damage and Inhibition by this compound

PMNE_Pathway cluster_inflammation Inflammatory Stimuli cluster_neutrophil Neutrophil cluster_ecm Extracellular Matrix cluster_inhibitor Inhibition Inflammatory\nStimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory\nStimuli->Neutrophil PMNE_Release PMNE Release Neutrophil->PMNE_Release Activation ECM Extracellular Matrix (e.g., Elastin) PMNE_Release->ECM Targets Tissue_Damage Tissue Damage ECM->Tissue_Damage Degradation L680833 This compound L680833->PMNE_Release Inhibits

Caption: Signaling pathway of PMNE-mediated tissue damage and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

Experimental_Workflow start Start: Animal Acclimation dosing Oral Administration of this compound or Vehicle start->dosing challenge Induction of Tissue Injury (e.g., PMNE Instillation) dosing->challenge monitoring Monitoring of Animals challenge->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Pharmacokinetic studies indicate that after oral dosing L-680833 is bioavailable in rats and rhesus monkeys

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacokinetic data for the specific compound L-680833 following oral administration in rats and rhesus monkeys is limited. The following application notes and protocols are a generalized representation based on established methodologies for pharmacokinetic analysis of small molecules in these species. The provided data is hypothetical and for illustrative purposes only.

Introduction

Pharmacokinetic (PK) studies are a cornerstone of drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a novel compound. Understanding the oral bioavailability of a drug candidate in preclinical species such as rats and rhesus monkeys is essential for predicting its potential therapeutic efficacy and safety profile in humans. This document outlines a comprehensive approach to conducting and analyzing oral pharmacokinetic studies in these two key animal models.

Data Presentation: Hypothetical Pharmacokinetic Parameters of Compound X

The following tables summarize hypothetical pharmacokinetic data for a generic "Compound X" after oral and intravenous administration to rats and rhesus monkeys. This data is representative of typical outputs from such studies.

Table 1: Pharmacokinetic Parameters of Compound X in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 850 ± 1201500 ± 250
Tmax (h) 0.75 ± 0.250.08 ± 0.02
AUC0-t (ng·h/mL) 4200 ± 5502800 ± 400
AUC0-∞ (ng·h/mL) 4350 ± 5802850 ± 410
t1/2 (h) 3.5 ± 0.83.2 ± 0.7
Bioavailability (F%) 30.5-

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Compound X in Rhesus Monkeys

ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 600 ± 901200 ± 180
Tmax (h) 1.5 ± 0.50.1 ± 0.03
AUC0-t (ng·h/mL) 5400 ± 7003600 ± 500
AUC0-∞ (ng·h/mL) 5550 ± 7203650 ± 510
t1/2 (h) 6.8 ± 1.26.5 ± 1.1
Bioavailability (F%) 30.4-

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for conducting oral pharmacokinetic studies in rats and rhesus monkeys are provided below. These protocols are based on standard practices in the field.[1][2][3]

I. Animal Models and Housing
  • Species: Male Sprague-Dawley rats (200-250 g) and male Rhesus monkeys (3-5 kg).

  • Housing: Animals should be housed in environmentally controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimated to the facility for at least one week prior to the study.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) prior to dosing, with water available ad libitum.[4]

II. Dosing and Administration
  • Formulation Preparation: Prepare the dosing formulation of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the compound is fully dissolved or suspended uniformly.

  • Oral Dosing (Rats):

    • Administer the formulation accurately via oral gavage using a suitable gavage needle.[1][2][3]

    • The dosing volume should be appropriate for the size of the animal, typically 5-10 mL/kg.[1]

  • Oral Dosing (Rhesus Monkeys):

    • Administration can be achieved via oral gavage or by training the animals to accept the dose voluntarily from a syringe.[2][5][6]

    • For gavage, a flexible nasogastric tube is often used.

  • Intravenous Dosing:

    • For determination of absolute bioavailability, a separate cohort of animals will receive an intravenous (IV) dose.

    • Administer the compound via a suitable vein (e.g., tail vein in rats, cephalic or saphenous vein in monkeys).[3]

III. Blood Sample Collection
  • Sampling Time Points: Collect blood samples at predetermined time points to adequately characterize the plasma concentration-time profile. Typical time points include: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Collection (Rats):

    • Collect blood (approximately 0.2-0.3 mL) from the jugular vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Sample Collection (Rhesus Monkeys):

    • Collect blood (approximately 1 mL) from a peripheral vein (e.g., femoral or saphenous vein) into tubes containing an anticoagulant.[7]

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

IV. Bioanalytical Method - LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.[8][9]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a volume of cold acetonitrile (often containing an internal standard) to a known volume of plasma.[8]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.[10]

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection:

    • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[7][9]

    • Optimize the MRM transitions for the parent and product ions of the analyte and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

V. Pharmacokinetic Analysis
  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[11]

  • Parameters to be determined include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

    • t1/2: Elimination half-life.

    • Absolute Oral Bioavailability (F%): Calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100.

Visualizations

The following diagrams illustrate the experimental workflow and the concept of oral bioavailability.

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Compound Formulation Oral_Dosing Oral Administration Formulation->Oral_Dosing IV_Dosing IV Administration Formulation->IV_Dosing Animal_Acclimation Animal Acclimation & Fasting Animal_Acclimation->Oral_Dosing Animal_Acclimation->IV_Dosing Blood_Collection Serial Blood Collection Oral_Dosing->Blood_Collection IV_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation Sample_Storage->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Oral Pharmacokinetic Study Workflow

G cluster_liver Liver Oral_Dose Oral Dose Dissolution Dissolution Oral_Dose->Dissolution Step 1 Absorption Absorption across Gut Wall Dissolution->Absorption Step 2 First_Pass First-Pass Metabolism Absorption->First_Pass Step 3 Systemic_Circulation Systemic Circulation (Bioavailable Fraction) First_Pass->Systemic_Circulation Step 4

Concept of Oral Bioavailability

References

Application Notes and Protocols: Western Blot Analysis of Downstream Targets Following L-680833 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-680833 is a potent, orally active, monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE), also known as neutrophil elastase (NE). PMNE is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, neutrophils release PMNE, which plays a crucial role in the host's defense by degrading proteins of invading pathogens. However, excessive or unregulated PMNE activity can lead to proteolytic damage of host tissues, contributing to the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).

By inhibiting PMNE, this compound can mitigate tissue damage and modulate inflammatory responses. Understanding the downstream signaling pathways affected by this compound is critical for elucidating its mechanism of action and for the development of therapeutics targeting PMNE. Western blot analysis is a powerful technique to investigate the changes in protein expression and phosphorylation status of key signaling molecules downstream of PMNE inhibition by this compound.

This document provides detailed protocols for Western blot analysis of relevant downstream targets and summarizes the expected outcomes based on the known signaling cascades modulated by PMNE.

Downstream Signaling Pathways of PMNE

PMNE can trigger a variety of intracellular signaling pathways upon its release, leading to cellular responses such as inflammation, proliferation, and apoptosis. Inhibition of PMNE by this compound is expected to counteract these effects. Key signaling pathways influenced by PMNE include:

  • Pro-inflammatory Signaling: PMNE can activate pro-inflammatory pathways, leading to the production of cytokines and chemokines. One such pathway involves the activation of Toll-like receptor 4 (TLR4), leading to the recruitment of MyD88, and subsequent activation of IRAK and TRAF-6, culminating in the activation of the NF-κB transcription factor[1][2]. This results in the upregulation of pro-inflammatory genes like CXCL8 (IL-8). PMNE can also activate the epidermal growth factor receptor (EGFR) via the metalloprotease meprin α, further contributing to CXCL8 production[1][2]. In macrophages, PMNE can induce the production of TNFα, IL-1β, and IL-8 through an integrin-Src kinase-dependent pathway[3].

  • MAPK/ERK Pathway: In certain contexts, PMNE can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2). One identified cascade involves Protein Kinase Cδ (PKCδ) → Duox1 → ROS → TACE → TNF-α → TNFR1, which then leads to the activation of ERK1/2 and the transcription factor Sp1, ultimately increasing MUC1 transcription[4][5]. PMNE can also activate p44/42 MAPK through biased agonism of Proteinase-Activated Receptor-2 (PAR2)[6].

  • PI3K/Akt Survival Pathway: In leukemia cells, PMNE has been shown to enhance proliferation and inhibit apoptosis by activating the PI3K/Akt signaling pathway[7]. This suggests a role for PMNE in cancer cell survival. Conversely, in epithelial cells, while an initial protective activation of Akt is observed, prolonged exposure to leukocyte elastase can lead to a decrease in Akt phosphorylation and subsequent apoptosis[8].

  • Apoptotic Pathways: In lung epithelial cells, leukocyte elastase can induce apoptosis through a pathway involving Proteinase-Activated Receptor-1 (PAR-1), NF-κB, and the tumor suppressor p53[9]. This process involves alterations in mitochondrial membrane permeability and the cleavage of caspases[8].

  • Calcium Signaling: Recent findings indicate that neutrophils can transfer elastase into hepatocytes, where it selectively degrades the inositol 1,4,5-trisphosphate receptor type 2 (ITPR2), an intracellular calcium channel, thereby regulating calcium signaling and reducing cell proliferation[10].

Western Blot Analysis of Downstream Targets

The following table summarizes key downstream targets that can be analyzed by Western blot to assess the efficacy and mechanism of action of this compound.

Signaling Pathway Target Protein Expected Effect of this compound Treatment Suggested Antibody
Pro-inflammatory (NF-κB)Phospho-IκBα (Ser32)DecreaseAnti-Phospho-IκBα (Ser32)
Pro-inflammatory (NF-κB)IκBαIncrease (due to decreased degradation)Anti-IκBα
Pro-inflammatory (NF-κB)Phospho-NF-κB p65 (Ser536)DecreaseAnti-Phospho-NF-κB p65 (Ser536)
MAPK/ERKPhospho-ERK1/2 (Thr202/Tyr204)DecreaseAnti-Phospho-p44/42 MAPK (ERK1/2)
PI3K/AktPhospho-Akt (Ser473)Decrease (in leukemia cells)Anti-Phospho-Akt (Ser473)
ApoptosisCleaved Caspase-3DecreaseAnti-Cleaved Caspase-3
Apoptosisp53Decrease in phosphorylation and nuclear translocationAnti-p53
Calcium SignalingITPR2Increase (due to decreased degradation)Anti-ITPR2
Housekeeping ControlGAPDH or β-actinNo changeAnti-GAPDH or Anti-β-actin

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Select appropriate cell lines based on the research question. For example, A549 (lung epithelial cells), THP-1 (monocytic leukemia cells, can be differentiated into macrophages), or primary human neutrophils.

  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment:

    • For experiments investigating the inhibition of PMNE-induced signaling, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Following pre-treatment, stimulate the cells with purified human PMNE at a concentration known to elicit a response in your cell type (e.g., 50-200 nM)[4].

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) and PMNE, and cells treated with this compound alone.

    • Incubate for the desired time period (e.g., 15 minutes to 24 hours, depending on the target).

Western Blot Protocol

1. Cell Lysis

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

3. Sample Preparation for SDS-PAGE

  • To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Briefly centrifuge the samples.

4. SDS-PAGE and Protein Transfer

  • Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Include a pre-stained protein ladder in one lane.

  • Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band (e.g., GAPDH or β-actin).

Visualization of Signaling Pathways and Experimental Workflow

PMNE_Signaling_Pathways L680833 This compound PMNE PMNE L680833->PMNE Inhibits TLR4 TLR4 PMNE->TLR4 Integrin Integrin PMNE->Integrin PKCd PKCδ PMNE->PKCd PI3K PI3K PMNE->PI3K PAR1 PAR-1 PMNE->PAR1 ITPR2 ITPR2 PMNE->ITPR2 MyD88 MyD88 TLR4->MyD88 IRAK_TRAF6 IRAK/TRAF6 MyD88->IRAK_TRAF6 NFkB NF-κB IRAK_TRAF6->NFkB CXCL8 CXCL8 (IL-8) Production NFkB->CXCL8 Src Src Kinase Integrin->Src Cytokines TNFα, IL-1β, IL-8 Production Src->Cytokines ERK p-ERK1/2 PKCd->ERK ... MUC1 MUC1 Transcription ERK->MUC1 Akt p-Akt PI3K->Akt Proliferation Proliferation ↑ Apoptosis ↓ Akt->Proliferation p53 p53 PAR1->p53 ... Apoptosis Apoptosis p53->Apoptosis Degradation Degradation ITPR2->Degradation

Caption: Downstream signaling pathways modulated by PMNE and inhibited by this compound.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Signal Detection (ECL) secondary->detect analyze Data Analysis detect->analyze end Results analyze->end

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Studying Elastase-Mediated Tissue Damage with L-680833

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase, a serine protease primarily released by neutrophils, plays a critical role in the breakdown of extracellular matrix proteins, most notably elastin. While essential for processes like wound healing and immune response, unregulated elastase activity is a key driver of tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. The study of elastase inhibitors is therefore crucial for the development of novel therapeutics to mitigate the pathological consequences of excessive elastase activity.

L-680833 is a potent, selective, and orally bioavailable monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE). Its time-dependent mechanism of action provides durable inhibition of the enzyme, making it an excellent tool for investigating the role of elastase in various in vitro and in vivo models of tissue damage. These application notes provide detailed protocols for utilizing this compound to study elastase-mediated cellular and tissue injury.

Quantitative Data Summary

The inhibitory potency and cellular activity of this compound are summarized in the table below. This data highlights the compound's high affinity for human neutrophil elastase and its effectiveness in a cellular context.

ParameterValueConditionsReference
kinactivation/Ki 622,000 M-1s-1Human Polymorphonuclear Leukocyte Elastase (PMNE)[1]
IC50 0.06 µMfMet-Leu-Phe stimulated human PMNs (fibrinogen cleavage)[1]
IC50 9 µMA23187 stimulated human whole blood (fibrinogen cleavage)[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of elastase-mediated tissue damage and the experimental workflows for evaluating the inhibitory potential of this compound.

Mechanism of Elastase-Mediated Tissue Damage and Inhibition by this compound cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation cluster_2 Tissue Damage Cascade cluster_3 Inhibition Inflammatory Signal Inflammatory Signal Neutrophil Neutrophil Inflammatory Signal->Neutrophil Activates Elastase Release Elastase Release Neutrophil->Elastase Release Leads to Elastin Elastin Elastase Release->Elastin Cleaves ECM Degradation ECM Degradation Elastin->ECM Degradation Results in Tissue Damage Tissue Damage ECM Degradation->Tissue Damage This compound This compound This compound->Elastase Release Inhibits

Elastase-mediated tissue damage pathway.

Experimental Workflow for this compound Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme Inhibition Assay Enzyme Inhibition Assay Cell-Based Assay Cell-Based Assay Enzyme Inhibition Assay->Cell-Based Assay Validate in Oral Administration Oral Administration Cell-Based Assay->Oral Administration Proceed to Tissue Damage Model Tissue Damage Model Oral Administration->Tissue Damage Model Administer to Efficacy Assessment Efficacy Assessment Tissue Damage Model->Efficacy Assessment Assess This compound This compound This compound->Enzyme Inhibition Assay Test in

Workflow for this compound evaluation.

Experimental Protocols

In Vitro Protocols

1. Direct Inhibition of Human Neutrophil Elastase (HNE) Activity

This protocol describes a fluorometric assay to determine the direct inhibitory activity of this compound on purified HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Tween-20

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of this compound in Assay Buffer. It is recommended to test a concentration range that brackets the expected IC50 (e.g., 1 nM to 10 µM).

  • In a 96-well black microplate, add 20 µL of each this compound dilution or vehicle control (Assay Buffer with the same final concentration of DMSO).

  • Add 60 µL of HNE solution (e.g., 25 nM final concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the fluorogenic elastase substrate (e.g., 100 µM final concentration).

  • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each this compound concentration and calculate the IC50 value using a suitable software.

2. Inhibition of Elastase Release from Stimulated Human Neutrophils

This protocol assesses the ability of this compound to inhibit the activity of elastase released from stimulated primary human neutrophils.

Materials:

  • Isolated human neutrophils

  • This compound

  • N-Formylmethionyl-leucyl-phenylalanine (fMLP)

  • Cytochalasin B

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Fibrinogen

  • Reagents for ELISA or Western blot to detect fibrinogen cleavage products (Aα-(1-21))

  • 96-well tissue culture plate

Procedure:

  • Isolate human neutrophils from fresh human blood using a standard density gradient centrifugation method.

  • Resuspend neutrophils in HBSS at a concentration of 1 x 106 cells/mL.

  • Pre-treat neutrophils with Cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C.

  • Add various concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle control to the neutrophil suspension and incubate for 15 minutes at 37°C.

  • Add fibrinogen to a final concentration of 1 mg/mL.

  • Stimulate the neutrophils by adding fMLP to a final concentration of 1 µM.

  • Incubate for 30 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant and analyze for the presence of the specific fibrinogen cleavage product Aα-(1-21) using a validated ELISA or Western blot protocol.

  • Quantify the amount of cleavage product and calculate the percent inhibition for each this compound concentration to determine the IC50.

In Vivo Protocols

1. Hamster Model of Elastase-Induced Lung Injury

This model evaluates the in vivo efficacy of orally administered this compound in preventing elastase-induced lung damage.

Materials:

  • Male Syrian golden hamsters (80-100 g)

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose in saline)

  • Anesthetic (e.g., isoflurane)

  • Intratracheal instillation device

  • Materials for bronchoalveolar lavage (BAL), histology, and lung function assessment

Procedure:

  • Prepare a formulation of this compound for oral administration (e.g., a suspension in 0.5% carboxymethyl cellulose).

  • Administer this compound or vehicle to hamsters by oral gavage at a predetermined dose (e.g., 1-30 mg/kg) at a specified time before elastase challenge (e.g., 1-4 hours).

  • Anesthetize the hamsters.

  • Intratracheally instill a single dose of HNE (e.g., 100 µg in 0.2 mL saline) or saline control.

  • Monitor the animals for a defined period (e.g., 4 days to 4 weeks).

  • At the end of the study, euthanize the animals and assess lung injury through one or more of the following methods:

    • Bronchoalveolar Lavage (BAL): Analyze BAL fluid for total and differential cell counts, and markers of inflammation and hemorrhage (e.g., total protein, hemoglobin).

    • Histology: Perfuse and fix the lungs. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and alveolar damage, and with Hart's stain to visualize elastin fibers.[2]

    • Morphometry: Quantify the mean linear intercept (MLI) to measure airspace enlargement.

    • Lung Function: Measure lung volumes and compliance.

2. Mouse Model of Neutrophil-Mediated Pleurisy

This model assesses the ability of this compound to inhibit neutrophil-driven inflammation in the pleural cavity.

Materials:

  • Male mice (e.g., C57BL/6, 20-25 g)

  • Human neutrophils

  • N-Formylmethionyl-leucyl-phenylalanine (fMLP)

  • This compound

  • Vehicle for oral administration

  • Phosphate-buffered saline (PBS)

Procedure:

  • Administer this compound or vehicle to mice by oral gavage.

  • Isolate human neutrophils as described in the in vitro protocol.

  • Stimulate neutrophils with fMLP (e.g., 1 µM) in vitro.

  • Inject the stimulated human neutrophils (e.g., 1 x 107 cells in 0.1 mL PBS) into the pleural cavity of the mice.

  • After a set time (e.g., 4 hours), euthanize the mice and perform a pleural lavage with PBS.

  • Collect the lavage fluid and determine the total and differential cell counts to quantify the inflammatory infiltrate.

  • Measure the concentration of inflammatory mediators (e.g., cytokines, chemokines) in the lavage fluid by ELISA.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of neutrophil elastase in the pathogenesis of inflammatory diseases. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this potent and specific inhibitor in both in vitro and in vivo settings to investigate elastase-mediated tissue damage and to evaluate the therapeutic potential of elastase inhibition. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Troubleshooting L-680833 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with L-680833 in aqueous buffers.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer. What happened and how can I fix it?

A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes help keep the compound in solution.

  • Use an Intermediate Solvent: Consider a multi-step dilution using an intermediate solvent that is miscible with both DMSO and water, such as ethanol or PEG300.[1]

  • Adjust Buffer pH: The solubility of a compound can be highly dependent on pH.[2][3] Systematically test the solubility of this compound in your buffer at different pH values to find the optimal range.

  • Incorporate Solubilizing Agents: For in vivo formulations, agents like PEG300, Tween 80, or corn oil can be used.[1] For in vitro assays, the addition of a small percentage of a non-ionic detergent (e.g., Tween® 20 or Triton™ X-100) might improve solubility, but this must be compatible with your experimental system.[4]

Q2: What is the best way to prepare a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[5][6]

Protocol for Preparing a 10 mM DMSO Stock Solution:

A detailed, step-by-step protocol for preparing a stock solution can be found in the "Experimental Protocols" section below.

Q3: I am seeing inconsistent results in my assay. Could this be related to this compound solubility?

A3: Yes, inconsistent results can be a symptom of poor solubility or compound instability. If this compound is not fully dissolved or is precipitating over the course of your experiment, the effective concentration will vary, leading to poor reproducibility.

Recommendations:

  • Visually Inspect Your Solutions: Before each experiment, carefully inspect your working solutions for any signs of precipitation (cloudiness, visible particles).

  • Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of this compound from your DMSO stock for each experiment. Aqueous solutions of many small molecules are not stable for long periods.[7][8]

  • Re-evaluate Your Working Concentration: You may be working at a concentration that is at the limit of solubility for your specific buffer conditions. Try performing a dose-response curve to see if you can achieve the desired biological effect at a lower, more soluble concentration.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds is often pH-dependent.[2][9] Molecules with acidic or basic functional groups will have different charge states at different pH values, which in turn affects their solubility in aqueous solutions. For a compound that is a weak acid, its solubility will generally increase as the pH becomes more basic. Conversely, for a weak base, solubility will increase as the pH becomes more acidic.[3]

To determine the optimal pH for your experiments, it is recommended to test the solubility of this compound across a range of pH values relevant to your experimental system.

Data Presentation: Solubility Overview

The following tables summarize the known solubility of this compound in common solvents and provide a framework for determining its solubility in your aqueous buffer of choice.

Table 1: Solubility in Organic Solvents

SolventKnown Solubility/Recommended UsageReference
DMSOSoluble. Recommended for stock solutions.[1]
EthanolMay be used as an intermediate solvent.[1]
DMFMay be a suitable alternative to DMSO.[1]

Table 2: Framework for Determining Aqueous Buffer Solubility

Buffer SystempH Range to TestObservations to Record
PBS6.8, 7.2, 7.4Note the highest concentration that remains clear.
Tris-HCl7.0, 7.5, 8.0, 8.5Note the highest concentration that remains clear.
HEPES7.0, 7.4, 8.0Note the highest concentration that remains clear.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 466.55 g/mol , assuming the most common form)

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder and place it into a clean microcentrifuge tube.

  • Calculate DMSO Volume: To create a 10 mM stock solution, you will need to add 214.33 µL of DMSO. The calculation is as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 466.55 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 214.33 µL

  • Dissolve the Compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol 2: Determining Approximate Solubility in an Aqueous Buffer

Objective: To find the maximum concentration of this compound that remains soluble in a specific aqueous buffer.

Procedure:

  • Prepare a Serial Dilution of Stock: In a series of microcentrifuge tubes, prepare serial dilutions of your 10 mM this compound DMSO stock solution with DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilute into Aqueous Buffer: Add a fixed volume of each DMSO dilution to a larger, fixed volume of your target aqueous buffer. For example, add 2 µL of each DMSO stock dilution to 98 µL of your buffer. This will result in a 1:50 dilution.

  • Equilibrate and Observe: Vortex each tube briefly and let them sit at room temperature for at least 30 minutes.

  • Visual Inspection: Carefully observe each tube for any signs of precipitation. The highest concentration that remains completely clear is your approximate maximum solubility under those conditions.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue precipitate Precipitation observed in aqueous buffer? start->precipitate lower_conc Lower the final concentration precipitate->lower_conc  Yes check_ph Is the buffer pH optimal? precipitate->check_ph  No lower_conc->check_ph success Solubility Issue Resolved lower_conc->success adjust_ph Test solubility at different pH values check_ph->adjust_ph  No modify_dilution Modify dilution technique (e.g., gradual addition) check_ph->modify_dilution  Yes adjust_ph->modify_dilution adjust_ph->success use_cosolvent Consider using a co-solvent (e.g., Ethanol, PEG300) modify_dilution->use_cosolvent use_cosolvent->success

Caption: Troubleshooting workflow for this compound solubility issues.

StockPreparation start Start: Prepare Stock Solution weigh 1. Weigh this compound Powder start->weigh calculate 2. Calculate required volume of DMSO weigh->calculate add_dmso 3. Add DMSO to powder calculate->add_dmso vortex 4. Vortex until fully dissolved add_dmso->vortex inspect 5. Visually inspect for clarity vortex->inspect aliquot 6. Aliquot into smaller volumes inspect->aliquot store 7. Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Caption: Protocol for preparing this compound stock solution.

References

Preventing L-680833 precipitation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of L-680833 to prevent precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. By blocking this receptor, it inhibits the physiological effects of cholecystokinin (CCK), a peptide hormone involved in various digestive and neurological processes.

Q2: What are the common causes of this compound precipitation during experiments?

Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Poor Solubility: this compound has limited solubility in aqueous buffers.

  • Improper Solvent Exchange: Abrupt changes in solvent polarity when diluting a concentrated stock (e.g., in DMSO) into an aqueous experimental medium can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration in the assay may exceed the solubility limit of this compound in the aqueous buffer.

  • Temperature and pH: Suboptimal temperature or pH of the experimental buffer can further reduce the solubility of the compound.

  • Interactions with Media Components: Components in complex cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

Q3: In what solvent should I dissolve this compound to create a stock solution?

It is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.

Initial Stock Solution Preparation

Proper preparation of the initial stock solution is critical.

StepActionRationale
1 Weigh the this compound powder accurately.To ensure the final concentration is correct.
2 Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).DMSO is an effective solvent for this compound.
3 Vortex and gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution.Aids in dissolving the compound completely.
4 Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.Minimizes degradation and prevents solvent absorption of water, which can lead to precipitation.
Working Solution Preparation and Addition to Assay

The most common point of precipitation is during the dilution of the DMSO stock into an aqueous buffer.

StepActionBest Practice to Prevent Precipitation
1 Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in your experimental buffer or media.Instead of adding a very small volume of concentrated stock directly to a large volume of aqueous buffer, make an intermediate dilution. This gradual change in solvent polarity can help keep the compound in solution.
2 Vortexing During Addition: When adding the this compound solution (either stock or intermediate) to the final experimental volume, ensure the aqueous solution is being gently vortexed or mixed.This rapid dispersal of the compound helps to avoid localized high concentrations that can lead to immediate precipitation.
3 Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible (ideally ≤ 0.1%) to minimize solvent effects on your biological system.While DMSO is a good solvent, high concentrations can be toxic to cells.
4 Solubility Test: Before your main experiment, perform a small-scale solubility test. Prepare your final concentration of this compound in the experimental buffer and visually inspect for any precipitation over the planned duration of your experiment.This can save significant time and resources.

Quantitative Data Summary

The following table summarizes the solubility of this compound.

SolventSolubility
DMSO≥ 10 mM
Aqueous BufferLow (concentration-dependent)

Experimental Protocols

Protocol: Preparation of this compound Working Solutions

This protocol describes the preparation of a 10 mM stock solution and subsequent dilution to a final concentration of 1 µM in a cell-based assay.

  • Prepare 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Add 100% DMSO to achieve a 10 mM concentration.

    • Vortex and warm gently until fully dissolved.

    • Aliquot and store at -20°C or -80°C.

  • Prepare 100 µM Intermediate Solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • In a sterile microcentrifuge tube, add 2 µL of the 10 mM stock to 198 µL of pre-warmed (37°C) cell culture medium.

    • Vortex gently to mix.

  • Prepare 1 µM Final Working Solution:

    • In your experimental plate, add 10 µL of the 100 µM intermediate solution to each well containing 990 µL of cell culture medium for a final volume of 1 mL.

    • Gently mix the plate.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Dilution cluster_final Final Working Solution stock_prep 1. Prepare 10 mM Stock in 100% DMSO intermediate_prep 2. Prepare 100 µM Intermediate in Media stock_prep->intermediate_prep Dilute 1:100 final_prep 3. Prepare 1 µM Final Solution in Assay intermediate_prep->final_prep Dilute 1:100

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane CCK_A CCK-A Receptor PLC Phospholipase C (PLC) CCK_A->PLC Activates CCK Cholecystokinin (CCK) CCK->CCK_A Binds and Activates L680833 This compound L680833->CCK_A Blocks IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response

Caption: Simplified CCK-A receptor signaling pathway.

Addressing L-680833 off-target effects in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-680833, a potent inhibitor of human polymorphonuclear leukocyte elastase (PMNE). This guide will help you design robust experiments and address potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its reported potency?

This compound is a potent, orally active, monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE), also known as human neutrophil elastase (HNE). Its primary mechanism of action is the time-dependent inactivation of PMNE. The reported half-maximal inhibitory concentration (IC50) for its activity against PMNE is 0.06 µM, as determined by its ability to inhibit the cleavage of the Aα chain of fibrinogen by PMNE released from stimulated human polymorphonuclear leukocytes.

Q2: Is this compound a pan-assay interference compound (PAIN)?

Currently, there is no direct evidence to classify this compound as a Pan-Assay Interference Compound (PAIN). PAINs are molecules that tend to show activity in a wide variety of high-throughput screening assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference. While this compound's β-lactam core could theoretically react with other nucleophiles, its reported high selectivity for PMNE suggests a specific binding interaction. However, it is always good practice to include appropriate controls in your experiments to rule out assay artifacts.

Q3: What are the known off-targets of this compound?

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in my cell-based assay.

Possible Cause 1: Off-target effects on other cellular proteases.

  • Troubleshooting Steps:

    • Validate with a structurally distinct PMNE inhibitor: Use another well-characterized PMNE inhibitor with a different chemical scaffold to see if the observed phenotype is reproducible.

    • Rescue experiment: If your experiment involves a cell line, consider a genetic approach such as siRNA or CRISPR-Cas9 to knockdown PMNE and see if it phenocopies the effect of this compound.

    • Protease activity profiling: Use commercially available protease activity assays to test the effect of this compound on other relevant serine proteases present in your cellular system (e.g., cathepsin G, proteinase 3).

Possible Cause 2: Compound instability or degradation.

  • Troubleshooting Steps:

    • Check solvent compatibility and storage: Ensure that this compound is dissolved in a compatible solvent (e.g., DMSO) and stored under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation.

    • Assess stability in media: Determine the half-life of this compound in your cell culture media at 37°C. The compound's activity may decrease over long incubation periods. Consider replenishing the compound during the experiment.

Possible Cause 3: Cell health and viability issues.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, LDH) to determine the concentration range at which this compound is not toxic to your cells.

    • Titrate the concentration: Use the lowest effective concentration of this compound to minimize potential off-target and cytotoxic effects.

Issue 2: My in vitro enzymatic assay shows lower than expected inhibition.

Possible Cause 1: Suboptimal assay conditions.

  • Troubleshooting Steps:

    • Verify enzyme and substrate quality: Ensure that your PMNE enzyme is active and the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors).

    • Optimize buffer conditions: Check the pH, ionic strength, and presence of any necessary co-factors in your assay buffer.

    • Pre-incubation time: As this compound is a time-dependent inhibitor, a pre-incubation step with the enzyme before adding the substrate is crucial. Optimize the pre-incubation time to achieve maximal inhibition.

Possible Cause 2: Incorrect compound concentration.

  • Troubleshooting Steps:

    • Verify stock solution concentration: Use spectrophotometry or another analytical method to confirm the concentration of your this compound stock solution.

    • Perform a dose-response curve: Generate a full dose-response curve to accurately determine the IC50 in your specific assay conditions.

Quantitative Data

Table 1: On-Target Potency of this compound

TargetAssay SystemPotency (IC50)Reference
Human Polymorphonuclear Leukocyte Elastase (PMNE)Inhibition of fibrinogen cleavage by fMet-Leu-Phe-stimulated human PMNs0.06 µMDoherty et al.

Table 2: Off-Target Selectivity Profile of this compound

Off-Target ProteaseAssay SystemPotency (IC50/Ki)Reference
ChymotrypsinData not availableNot Reported-
TrypsinData not availableNot Reported-
Cathepsin GData not availableNot Reported-
Proteinase 3Data not availableNot Reported-

Note: The lack of publicly available quantitative data on the off-target activity of this compound is a significant limitation. Researchers are strongly encouraged to perform their own selectivity profiling against relevant proteases for their specific experimental context.

Experimental Protocols

Key Experiment: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against purified HNE using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (purified)

  • This compound

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20

  • DMSO (for dissolving this compound)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Methodology:

  • Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Prepare HNE solution: Dilute the HNE stock in Assay Buffer to the desired working concentration (e.g., 10 nM).

  • Pre-incubation: In the microplate, add 25 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO) to the wells. Add 50 µL of the diluted HNE solution to each well. Mix gently and incubate for 30 minutes at room temperature, protected from light.

  • Initiate reaction: Add 25 µL of the HNE substrate solution (prepared in Assay Buffer to a final concentration of 10-20 µM) to each well to start the reaction.

  • Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.

  • Data analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PMNE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMNE PMNE PKCd PKCδ PMNE->PKCd Activates Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS Generates TACE TACE TNFa TNF-α TACE->TNFa Cleaves pro-TNF-α TNFR1 TNFR1 ERK ERK1/2 TNFR1->ERK ROS->TACE TNFa->TNFR1 Binds Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Transcription Sp1->MUC1 L680833 This compound L680833->PMNE Inhibits

Caption: Signaling pathway of PMNE leading to MUC1 transcription.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions pre_incubation Pre-incubate this compound and PMNE prep_inhibitor->pre_incubation prep_enzyme Prepare PMNE Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution initiate_reaction Add Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement initiate_reaction->measure_fluorescence calculate_velocity Calculate Initial Velocity measure_fluorescence->calculate_velocity calculate_inhibition Calculate % Inhibition calculate_velocity->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for in vitro PMNE inhibition assay.

Troubleshooting_Logic cluster_off_target Potential Off-Target Effect cluster_compound_issue Compound Issue cluster_assay_issue Assay Issue start Unexpected Experimental Result validate_inhibitor Validate with different inhibitor start->validate_inhibitor check_stability Check compound stability start->check_stability optimize_conditions Optimize assay conditions start->optimize_conditions genetic_knockdown Genetic knockdown of PMNE validate_inhibitor->genetic_knockdown activity_profiling Profile against other proteases genetic_knockdown->activity_profiling verify_concentration Verify stock concentration check_stability->verify_concentration check_reagents Verify enzyme/substrate quality optimize_conditions->check_reagents

Caption: Logical workflow for troubleshooting unexpected results.

Minimizing cytotoxicity of L-680833 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for L-680833. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing potential cytotoxicity associated with the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally potent monocyclic beta-lactamase inhibitor. Its primary mechanism of action is the inhibition of bacterial β-lactamase enzymes, which are responsible for conferring resistance to β-lactam antibiotics. In a research context, it is used to study bacterial resistance mechanisms.

Q2: Is cytotoxicity an expected outcome when using this compound in mammalian cell cultures?

A2: While β-lactamase inhibitors are primarily designed to target bacterial enzymes, some members of the β-lactam class of compounds have been observed to exhibit off-target effects and cause cytotoxicity in mammalian cells. The cytotoxic potential can vary significantly depending on the cell type, concentration of the compound, and duration of exposure. Therefore, while not its intended effect, some level of cytotoxicity might be observed and should be experimentally determined for your specific cell line.

Q3: What are the initial steps to assess the cytotoxicity of this compound?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential. It is essential to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your cell line.[1]

Q4: Can the solvent used to dissolve this compound contribute to cytotoxicity?

A4: Yes, the solvent used to dissolve this compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells at certain concentrations. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and non-toxic to your cells. Always include a vehicle-only control in your experiments to assess the effect of the solvent alone.[1]

Troubleshooting Guide: Unexpected Cytotoxicity

This guide addresses common issues that may arise when working with this compound in cell culture.

Issue 1: High cytotoxicity observed across all tested concentrations.

  • Potential Cause: Compound concentration may be too high, or the cell line may be particularly sensitive.

  • Recommended Action:

    • Verify the calculations for your stock solution and dilutions.

    • Perform a broader dose-response experiment with a wider range of concentrations, including much lower concentrations (e.g., in the nanomolar range).

    • Run a vehicle-only control to rule out solvent toxicity.[1]

    • Check the stability of this compound in your culture medium over the course of the experiment.

Issue 2: Inconsistent results and high variability between replicate wells.

  • Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the culture plate.

  • Recommended Action:

    • Ensure a homogeneous single-cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To avoid edge effects, consider not using the outer wells of the plate for experimental samples or fill them with sterile media or PBS.

Issue 3: Sudden change in cell morphology and reduced growth rate in control wells.

  • Potential Cause: Microbial contamination (e.g., bacteria, yeast, or mycoplasma).

  • Recommended Action:

    • Visually inspect the culture under a microscope for any signs of contamination.

    • Test your cell stock for mycoplasma contamination.

    • If contamination is suspected, discard the culture and any shared reagents. Start a new culture from a cryopreserved, authenticated stock.

Issue 4: Cytotoxicity is observed in some experiments but not others.

  • Potential Cause: Variation in cell passage number or health, or inconsistent experimental conditions.

  • Recommended Action:

    • Use cells within a consistent and low passage number range for all experiments.

    • Ensure that cells are healthy and in the logarithmic growth phase at the start of each experiment.[2]

    • Standardize all experimental parameters, including incubation times, media formulations, and serum batches.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1082.1 ± 6.2
5051.3 ± 4.8
10025.7 ± 3.5
2005.4 ± 2.1

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general guideline for assessing cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (media and MTT solution only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

TroubleshootingWorkflow start Unexpected Cytotoxicity Observed check_conc Verify Compound Concentration and Dilutions start->check_conc vehicle_control Run Vehicle-Only Control (e.g., DMSO) start->vehicle_control check_culture Inspect Cell Culture for Contamination and Health start->check_culture dose_response Conduct Broader Dose-Response (Lower Concentrations) check_conc->dose_response vehicle_control->dose_response time_course Perform Time-Course Experiment (e.g., 24, 48, 72h) optimize_conditions Optimize Culture Conditions (Media, Serum) time_course->optimize_conditions dose_response->time_course myco_test Mycoplasma Testing check_culture->myco_test passage_number Standardize Cell Passage Number check_culture->passage_number myco_test->optimize_conditions passage_number->optimize_conditions end Identify Source of Cytotoxicity optimize_conditions->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

SignalingPathway l680833 This compound (Hypothetical Off-Target) receptor Cell Surface Receptor (e.g., Growth Factor Receptor) l680833->receptor Inhibition kinase_cascade Kinase Cascade (e.g., PI3K/Akt Pathway) receptor->kinase_cascade Activation apoptosis Apoptosis receptor->apoptosis Reduced Survival Signal survival_proteins Pro-Survival Proteins (e.g., Bcl-2) kinase_cascade->survival_proteins Upregulation survival_proteins->apoptosis Inhibition

Caption: Hypothetical signaling pathway affected by an off-target effect of this compound.

ExperimentalWorkflow start Start: Seed Cells in 96-well Plate treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 48 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Measure Absorbance and Analyze Data viability_assay->data_analysis end Determine IC50 data_analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: Optimizing L-680833 Incubation Time in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-680833 in enzymatic assays. The information is tailored to scientists and drug development professionals working with this potent, time-dependent inhibitor of human polymorphonuclear leukocyte elastase (PMNE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its enzymatic target?

A1: this compound is a potent, orally active monocyclic β-lactam inhibitor. Its primary enzymatic target is human polymorphonuclear leukocyte elastase (PMNE), also known as human neutrophil elastase (HNE).[1][2] It is a time-dependent inhibitor, meaning its inhibitory effect increases with the duration of pre-incubation with the enzyme before the addition of the substrate.

Q2: Why is optimizing the incubation time for this compound crucial?

A2: As a time-dependent inhibitor, the potency of this compound is significantly influenced by the pre-incubation time with PMNE. Insufficient incubation can lead to an underestimation of its inhibitory activity, resulting in an inaccurate IC50 value. Conversely, excessively long incubation times may not be practical and could lead to enzyme instability. A properly optimized incubation time is essential for obtaining accurate and reproducible results.

Q3: What are the known kinetic parameters for this compound?

A3: this compound is a highly potent inhibitor of human PMNE. The reported second-order rate constant for inactivation (kinact/Ki) is 622,000 M-1s-1.[1] It has a reported IC50 of 0.06 µM when inhibiting the cleavage of the Aα chain of fibrinogen by PMNE released from stimulated neutrophils.[1]

Q4: What type of substrates can be used for a human neutrophil elastase (PMNE) assay?

A4: A variety of substrates can be used to measure PMNE activity. These include:

  • Chromogenic or Fluorogenic Peptide Substrates: Small synthetic peptides that release a colored or fluorescent molecule upon cleavage by elastase are commonly used for high-throughput screening. An example is N-Succinyl-Ala-Ala-Ala-p-nitroanilide.

  • Natural Protein Substrates: Fibrinogen is a physiologically relevant substrate for PMNE. The cleavage of the Aα chain of fibrinogen, specifically the generation of the Aα(1-21) fragment, can be monitored as a measure of elastase activity.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in results Inconsistent pre-incubation timing.Use a multichannel pipette or an automated liquid handling system to ensure simultaneous addition of inhibitor or substrate. Ensure precise and consistent timing for all wells.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature fluctuations.Ensure all reagents are at the recommended assay temperature before starting the experiment. Use a temperature-controlled plate reader or incubator.[5]
Lower than expected inhibition (High IC50) Insufficient pre-incubation time.This compound is a time-dependent inhibitor. Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. Perform a time-course experiment to determine the optimal pre-incubation time.
This compound degradation.Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended.
Enzyme concentration too high.A high enzyme concentration can deplete the inhibitor. Reduce the enzyme concentration to ensure that the inhibitor concentration is in excess.
No or very low enzyme activity Inactive enzyme.Use a fresh batch of enzyme or test the activity of the current batch with a known potent activator or in the absence of any inhibitor. Ensure proper storage conditions for the enzyme.
Incorrect buffer conditions (pH, ionic strength).Verify that the assay buffer composition and pH are optimal for PMNE activity.
Substrate degradation.Prepare fresh substrate solution for each experiment. Some substrates are light-sensitive or unstable in solution.
Assay signal is too high or saturates quickly Enzyme concentration is too high.Reduce the concentration of PMNE in the assay.
Substrate concentration is too high.Optimize the substrate concentration. It should ideally be at or below the Km value for accurate determination of competitive inhibition.

Experimental Protocols

Protocol 1: Determining the Optimal Pre-incubation Time for this compound

This protocol outlines a method to determine the optimal pre-incubation time for achieving maximal inhibition of PMNE by this compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the PMNE assay (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4).

    • Human Neutrophil Elastase (PMNE): Prepare a stock solution of PMNE in assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 30 minutes.

    • This compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Substrate: Prepare a stock solution of a suitable fluorogenic peptide substrate for PMNE (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO or an appropriate solvent. The final substrate concentration should be at or near its Km value.

  • Assay Procedure:

    • Add a fixed concentration of this compound (e.g., 5-10 times the expected IC50) to multiple wells of a 96-well plate. Include control wells with vehicle (DMSO) only.

    • Add PMNE to the wells to initiate the pre-incubation.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a series of time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes).

    • At each time point, add the substrate to the corresponding wells to start the enzymatic reaction.

    • Immediately measure the fluorescence (or absorbance for a chromogenic substrate) in a kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (vi) for each pre-incubation time point from the linear portion of the progress curve.

    • Plot the vi against the pre-incubation time.

    • The optimal pre-incubation time is the point at which the reaction velocity reaches its minimum and plateaus, indicating that the maximal inhibition for that inhibitor concentration has been achieved.

Protocol 2: General Procedure for Time-Dependent Inhibition Assay of PMNE

This protocol describes a general method for determining the IC50 of this compound against PMNE, incorporating the optimized pre-incubation time.

  • Reagent Preparation: As described in Protocol 1.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of this compound. Include a vehicle control (DMSO).

    • Add PMNE to all wells.

    • Pre-incubate the plate at 37°C for the predetermined optimal pre-incubation time.

    • Initiate the reaction by adding the PMNE substrate to all wells.

    • Measure the fluorescence or absorbance kinetically for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (vi) for each inhibitor concentration.

    • Plot the percent inhibition (\left(1 - \frac{v_i(\text{inhibitor})}{v_i(\text{vehicle})}\right) \times 100) against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Data Presentation

Table 1: Kinetic Parameters of this compound against Human PMNE

ParameterValueReference
Target Enzyme Human Polymorphonuclear Leukocyte Elastase (PMNE)[1][2]
kinact/Ki 622,000 M-1s-1[1]
IC50 0.06 µM[1]

Visualizations

Signaling Pathways

PMNE_Signaling cluster_0 Neutrophil Activation cluster_1 Extracellular Effects of PMNE cluster_2 Inhibition Stimuli Inflammatory Stimuli (e.g., fMLP, IL-8, C5a) Receptor GPCR / TLRs Stimuli->Receptor Signaling_Cascade Intracellular Signaling Cascade (PKC, PI3K, MAPK) Receptor->Signaling_Cascade Degranulation Azurophil Granule Degranulation Signaling_Cascade->Degranulation PMNE Released PMNE Degranulation->PMNE ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen, Fibrinogen) PMNE->ECM_Degradation Cytokine_Processing Cytokine & Chemokine Processing & Activation PMNE->Cytokine_Processing Receptor_Cleavage Receptor Cleavage (e.g., TLRs) PMNE->Receptor_Cleavage Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation_Amplification Inflammation Amplification Cytokine_Processing->Inflammation_Amplification Receptor_Cleavage->Inflammation_Amplification L680833 This compound L680833->PMNE Inhibits

Experimental Workflow

Incubation_Optimization_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Reagents Prepare Reagents: - PMNE - this compound - Substrate - Assay Buffer Preincubation Pre-incubate PMNE with this compound at various time points Reagents->Preincubation Reaction Initiate reaction with substrate Preincubation->Reaction Measurement Measure kinetic activity Reaction->Measurement Analysis Calculate initial velocities and plot against time Measurement->Analysis Optimization Determine optimal pre-incubation time Analysis->Optimization

References

Technical Support Center: Troubleshooting Inconsistent Results in L-680833 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing L-680833. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this dual inhibitor of β-lactamase and human leukocyte elastase (HLE). Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, orally active monocyclic β-lactam compound. It functions as a dual inhibitor, targeting two distinct enzymes:

  • β-Lactamases: These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamases, this compound can restore the efficacy of these antibiotics against resistant bacterial strains.

  • Human Leukocyte Elastase (HLE): Also known as neutrophil elastase, HLE is a serine protease released by neutrophils during inflammation. While crucial for host defense, excessive HLE activity can lead to tissue damage in inflammatory diseases.

Q2: What are the common causes of inconsistent IC50 values in enzyme inhibition assays?

A2: Inconsistent IC50 values are a frequent challenge in enzyme kinetics. Several factors can contribute to this variability, including differences in assay conditions (e.g., buffer composition, pH, temperature), substrate and enzyme concentrations, and the purity and stability of the inhibitor itself.[1][2] It is also important to ensure that the inhibitor is fully dissolved and stable in the assay buffer throughout the experiment.

Q3: How should I prepare and store this compound?

A3: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare fresh dilutions for each experiment to avoid degradation. For long-term storage, it is recommended to store the compound as a powder at -20°C. The stability of this compound in aqueous solutions may be limited, and it is advisable to minimize the time the compound spends in aqueous buffers before use.

Troubleshooting Guides

Inconsistent Results in β-Lactamase Inhibition Assays

Problem: High variability in percentage inhibition or IC50 values for this compound in a β-lactamase assay.

Potential Cause Troubleshooting Step Expected Outcome
Inoculum Effect Standardize the bacterial inoculum size used in the assay. Perform experiments with both standard and high inocula to assess the impact on this compound efficacy.Consistent inhibition values across experiments with the same inoculum size. Understanding the susceptibility of this compound to the inoculum effect.
Substrate Instability Prepare the chromogenic or fluorogenic β-lactamase substrate fresh for each experiment. Protect the substrate solution from light.Reduced background signal and more reproducible reaction rates.
Enzyme Activity Variation Ensure consistent β-lactamase enzyme concentration and activity in each assay. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles.A linear and reproducible rate of substrate hydrolysis in control wells (no inhibitor).
This compound Degradation Prepare fresh dilutions of this compound in the appropriate assay buffer immediately before use. Minimize the pre-incubation time in aqueous solutions.More consistent dose-response curves and IC50 values.
Inconsistent Results in Human Leukocyte Elastase (HLE) Inhibition Assays

Problem: Difficulty in obtaining reproducible IC50 values for this compound against HLE.

Potential Cause Troubleshooting Step Expected Outcome
Substrate Concentration Use a substrate concentration at or below the Michaelis-Menten constant (Km) for HLE. The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration.More consistent and comparable IC50 values that better reflect the true inhibitory potency.
Non-specific Binding Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize non-specific binding of this compound to the assay plate or other components.Reduced data scatter and a more reliable dose-response curve.
Enzyme Purity and Source Use a highly purified HLE preparation. Note the source and lot number of the enzyme in your experimental records, as activity can vary between batches.Consistent enzyme kinetics and inhibitor potency measurements.
This compound Solubility Visually inspect for any precipitation of this compound in the assay wells, especially at higher concentrations. If solubility is an issue, consider adjusting the DMSO concentration (typically keeping it below 1% v/v).A clear dose-response relationship without artifacts from compound precipitation.

Experimental Protocols

General Protocol for β-Lactamase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific β-lactamase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the β-lactamase enzyme in the appropriate assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare a working solution of a chromogenic substrate (e.g., nitrocefin) in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (DMSO only).

    • Add the β-lactamase enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

General Protocol for Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on HLE activity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of HLE in the assay buffer (e.g., 0.1 M HEPES, pH 7.5).

    • Prepare a working solution of a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer to the wells of a black 96-well microplate.

    • Add serial dilutions of the this compound stock solution to the wells, including a vehicle control.

    • Add the HLE solution to all wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate solution.

    • Measure the increase in fluorescence over time using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizing Experimental Concepts

experimental_workflow General Experimental Workflow for this compound Inhibition Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock (in DMSO) add_inhibitor Add Serial Dilutions of this compound prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (β-Lactamase or HLE) pre_incubate Add Enzyme & Pre-incubate prep_enzyme->pre_incubate prep_substrate Prepare Substrate Solution (Chromogenic or Fluorogenic) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->pre_incubate pre_incubate->add_substrate measure Measure Signal (Absorbance or Fluorescence) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: General workflow for this compound inhibition assays.

beta_lactamase_inhibition Mechanism of β-Lactamase Inhibition by this compound beta_lactam β-Lactam Antibiotic beta_lactamase β-Lactamase Enzyme beta_lactam->beta_lactamase Hydrolysis bacterial_cell_wall Bacterial Cell Wall Synthesis beta_lactam->bacterial_cell_wall Inhibits inactive_antibiotic Inactive Antibiotic beta_lactamase->inactive_antibiotic inhibited_enzyme Inhibited β-Lactamase beta_lactamase->inhibited_enzyme l680833 This compound l680833->beta_lactamase Inhibition cell_lysis Bacterial Cell Lysis bacterial_cell_wall->cell_lysis Leads to

Caption: this compound inhibits β-lactamase, protecting antibiotics.

hle_signaling_pathway Simplified HLE-Mediated Tissue Injury Pathway inflammatory_stimulus Inflammatory Stimulus neutrophil_activation Neutrophil Activation inflammatory_stimulus->neutrophil_activation hle_release HLE Release neutrophil_activation->hle_release ecm_degradation Extracellular Matrix Degradation hle_release->ecm_degradation l680833 This compound l680833->hle_release Inhibits tissue_damage Tissue Damage ecm_degradation->tissue_damage

Caption: this compound blocks HLE-mediated tissue damage.

References

L-680833 aggregation prevention in high concentration solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-680833, focusing on the prevention of aggregation in high-concentration solutions.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed in this compound solutions.

This is a common indication of aggregation or exceeding the solubility limit of this compound in the chosen solvent system. The following steps can be taken to troubleshoot this issue.

dot

start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No success Solution is clear reduce_concentration->success use_dmso Use 100% DMSO for stock solution check_solvent->use_dmso No check_ph Is the pH optimal? check_solvent->check_ph Yes add_cosolvent Add co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) use_dmso->add_cosolvent add_cosolvent->check_ph adjust_ph Adjust pH away from pI check_ph->adjust_ph No check_temp Is the temperature appropriate? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Adjust storage/working temperature check_temp->adjust_temp No sonicate Briefly sonicate the solution check_temp->sonicate Yes adjust_temp->sonicate sonicate->success

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro studies, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO).[1] For in vivo applications, a stock solution in DMSO can be further diluted into aqueous buffers or formulation vehicles.[1]

Q2: I am observing aggregation when diluting my DMSO stock of this compound into an aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-solubility organic solvent into a lower-solubility aqueous medium. To prevent aggregation, consider the following strategies:

  • Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Polysorbate 20, in your aqueous buffer can help to maintain the solubility of this compound and prevent aggregation.[1]

  • Use of Co-solvents: Adding a co-solvent like polyethylene glycol (PEG300 or PEG400) to the final formulation can improve the solubility of this compound.[1]

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Ensure the pH of your final solution is not at the isoelectric point (pI) of this compound, where it would be least soluble.

Q3: What are some established formulations for in vivo use of this compound?

A3: Several formulations have been suggested for in vivo administration of this compound, particularly for compounds with low water solubility.[1] These often involve a combination of solvents and excipients to ensure the compound remains in solution.

Formulation ComponentExample 1 (Oral)Example 2 (Injection)Example 3 (Injection)
Vehicle 0.5% Carboxymethyl cellulose (CMC) NaDMSO, PEG300, Tween 80, SalineDMSO, Corn oil
Preparation Suspend this compound in 0.5% CMC Na solution.Dissolve this compound in DMSO, then add PEG300, Tween 80, and finally saline.Dissolve this compound in DMSO, then add to corn oil.
Ratio -10:40:5:45 (DMSO:PEG300:Tween 80:Saline)10:90 (DMSO:Corn oil)

Q4: How should I store high-concentration solutions of this compound?

A4: For long-term storage, it is recommended to store this compound as a solid powder at -20°C.[1] If you have prepared a stock solution in DMSO, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles, which can promote aggregation. It is best to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (MW: 466.57 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential degradation with excessive heat.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

dot

cluster_protocol1 Protocol 1: Stock Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween 80

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween 80

    • Sterile saline (0.9% NaCl)

    • Sterile tubes

  • Procedure:

    • To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, start with 100 µL of a 25 mg/mL DMSO stock solution.

    • To the DMSO stock, add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Finally, add 450 µL of sterile saline and mix to obtain a clear solution. The final ratio of DMSO:PEG300:Tween 80:Saline will be 10:40:5:45.[1]

Signaling Pathways and Logical Relationships

dot

L680833 This compound BetaLactamase β-Lactamase L680833->BetaLactamase inhibits BetaLactamAntibiotic β-Lactam Antibiotic BetaLactamase->BetaLactamAntibiotic inactivates BacterialCellWall Bacterial Cell Wall Synthesis BetaLactamAntibiotic->BacterialCellWall inhibits BacterialLysis Bacterial Lysis BacterialCellWall->BacterialLysis leads to

References

Technical Support Center: L-680833 Animal Model Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-680833 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a potent, orally active monocyclic beta-lactamase inhibitor.[1] Key physicochemical properties are summarized in the table below. Understanding these properties is crucial for developing appropriate delivery methods.

PropertyValue
Molecular Formula C27H34N2O5
Molecular Weight 466.57 g/mol
Appearance Solid
LogP 5.368
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound has low water solubility. For in vitro studies, Dimethyl sulfoxide (DMSO) is a recommended solvent. For in vivo applications, careful selection of vehicles is necessary to ensure bioavailability and minimize toxicity.[1]

Q3: Can this compound be administered orally to animal models?

A3: Yes, this compound is described as an orally active compound.[1] However, due to its low water solubility, it typically needs to be formulated as a suspension or in a vehicle that enhances solubility.

Q4: What are some suggested formulations for oral delivery of this compound?

A4: Common formulations for oral delivery of poorly soluble compounds like this compound include:

  • A suspension in 0.5% Carboxymethyl cellulose sodium (CMC-Na).[1]

  • A solution in Polyethylene glycol 400 (PEG400).[1]

  • A suspension in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]

  • Mixing with powdered food for administration.[1]

Q5: What are the options for parenteral (e.g., intravenous, intraperitoneal) administration of this compound?

A5: For parenteral administration, this compound must be dissolved in a biocompatible solvent system. A common approach for compounds soluble in DMSO is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle such as corn oil. A typical ratio could be 10% DMSO and 90% corn oil.[1] Another option for increasing aqueous solubility is the use of cyclodextrins, such as a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[1]

Troubleshooting Guide

Problem 1: this compound is not dissolving in the chosen vehicle.

Possible Cause Troubleshooting Step
Incorrect solvent selection. This compound has low aqueous solubility. For initial stock solutions, use an organic solvent like DMSO.[1]
Precipitation upon dilution. When diluting a DMSO stock solution into an aqueous buffer or saline, the compound may precipitate. Try using a co-solvent system or a formulation with surfactants like Tween 80 or solubilizing agents like SBE-β-CD.[1]
Vehicle saturation. The concentration of this compound may be too high for the chosen vehicle. Try reducing the concentration or gently warming the solution (if the compound is heat-stable) to aid dissolution.

Problem 2: Inconsistent results in animal studies.

Possible Cause Troubleshooting Step
Poor bioavailability. The formulation may not be optimal for absorption. For oral administration, ensure the suspension is uniform by vortexing or sonicating before each gavage. Consider alternative formulations, such as a solution in PEG400 or a microemulsion.
Compound degradation. This compound may be unstable in the prepared formulation. Prepare fresh formulations daily and store them appropriately (e.g., protected from light, at 4°C) until use. Check the stability of this compound in your chosen vehicle.
Inaccurate dosing. For suspensions, ensure the mixture is homogenous to deliver a consistent dose. For viscous solutions, use positive displacement pipettes for accurate measurement.

Problem 3: Adverse effects observed in animal models.

Possible Cause Troubleshooting Step
Vehicle toxicity. Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess any adverse effects of the formulation itself. Consider reducing the percentage of organic co-solvents like DMSO in parenteral formulations.
Compound toxicity. The observed adverse effects may be due to the pharmacological action or off-target effects of this compound at the administered dose. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).
Route of administration issues. Improper administration technique (e.g., esophageal irritation from oral gavage, peritoneal irritation from IP injection) can cause stress and adverse effects. Ensure personnel are properly trained in animal handling and dosing techniques.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (0.5% CMC-Na Suspension)

  • Prepare 0.5% CMC-Na Solution:

    • Weigh 0.5 g of Carboxymethyl cellulose sodium (CMC-Na).

    • Add the CMC-Na to 100 mL of deionized water.

    • Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take several hours.

  • Prepare this compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, you would need a 1 mg/mL suspension.

    • Weigh the required amount of this compound powder.

    • Add the this compound powder to the prepared 0.5% CMC-Na solution.

    • Vortex vigorously and/or sonicate the mixture until a uniform suspension is achieved.

    • Maintain the suspension under continuous gentle agitation until administration to prevent settling.

Protocol 2: Preparation of this compound for Intraperitoneal Injection (10% DMSO in Corn Oil)

  • Prepare a 10X Stock Solution in DMSO:

    • Determine the final desired concentration for injection. For example, if the final concentration is 2 mg/mL, prepare a 20 mg/mL stock solution in DMSO.

    • Weigh the appropriate amount of this compound and dissolve it in the calculated volume of 100% DMSO. Ensure it is fully dissolved.

  • Prepare the Final Dosing Solution:

    • Warm the corn oil to approximately 37°C to reduce its viscosity.

    • In a sterile tube, add 9 parts of the pre-warmed corn oil.

    • Add 1 part of the 10X this compound stock solution in DMSO to the corn oil.

    • Vortex thoroughly to ensure a homogenous solution or fine suspension.

    • Allow the solution to cool to room temperature before injection. Prepare this solution fresh before each experiment.

Quantitative Data

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (20 mg/kg)
Cmax (ng/mL) 2500800
Tmax (h) 0.11.5
AUC (ng*h/mL) 32004500
t1/2 (h) 2.53.0
Clearance (mL/min/kg) 26-
Volume of Distribution (L/kg) 5.5-
Bioavailability (%) -35

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_solution Prepare this compound Formulation qc Quality Control (e.g., check solubility) prep_solution->qc animal_dosing Dose Animal Models (e.g., Oral Gavage) qc->animal_dosing Proceed if QC passes sample_collection Collect Blood Samples animal_dosing->sample_collection Time points bioanalysis LC-MS/MS Analysis sample_collection->bioanalysis pk_pd Pharmacokinetic/Pharmacodynamic Modeling bioanalysis->pk_pd

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway cluster_bacteria Bacterial Cell cluster_drug Drug Action beta_lactamase Beta-Lactamase Enzyme cell_wall Cell Wall Synthesis beta_lactamase->cell_wall Enables beta_lactam_ab Beta-Lactam Antibiotic beta_lactamase->beta_lactam_ab Inactivates beta_lactam_ab->cell_wall Inhibits l680833 This compound l680833->beta_lactamase Inhibits

References

Technical Support Center: Overcoming Resistance to L-680833 and Other β-Lactamase Inhibitors in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the monocyclic β-lactamase inhibitor L-680833 and related compounds in long-term bacterial studies.

Troubleshooting Guides

This section offers a structured approach to identifying and addressing common experimental issues related to β-lactamase inhibitor resistance.

Issue 1: Increased Minimum Inhibitory Concentration (MIC) of β-Lactam/L-680833 Combination Over Time

Possible Cause: Development of resistance in the bacterial strain.

Troubleshooting Workflow:

cluster_mitigation Potential Mitigation Strategies start Increased MIC of β-Lactam/L-680833 Combination step1 Characterize β-Lactamase Activity start->step1 step2 Assess Alterations in Penicillin-Binding Proteins (PBPs) step1->step2 If β-lactamase activity is elevated or unchanged step3 Investigate Drug Efflux and Permeability step2->step3 If PBP binding affinity is altered step4 Sequence β-Lactamase Gene step3->step4 If efflux is increased or porin expression is decreased end Implement Mitigation Strategy step4->end If mutations are identified strategy1 Increase this compound Concentration end->strategy1 strategy2 Combine with Efflux Pump Inhibitor end->strategy2 strategy3 Switch to a Different β-Lactam or Inhibitor end->strategy3

Caption: Troubleshooting workflow for investigating increased MIC.

Experimental Protocols:

  • β-Lactamase Activity Assay:

    • Objective: To quantify the level of β-lactamase production in the resistant strain compared to the susceptible parent strain.

    • Methodology: A colorimetric assay using the chromogenic β-lactam substrate nitrocefin is recommended.[1]

      • Sample Preparation: Prepare cell lysates from both the resistant and susceptible bacterial cultures.[1]

      • Assay: In a 96-well plate, add the cell lysate to a reaction buffer containing nitrocefin.

      • Measurement: Monitor the change in absorbance at 490 nm over time. The rate of color change is proportional to the β-lactamase activity.

      • Data Analysis: Compare the specific activity (units/mg of protein) of the resistant and susceptible strains.

  • Penicillin-Binding Protein (PBP) Binding Assay:

    • Objective: To determine if resistance is due to altered affinity of PBPs for the β-lactam antibiotic.

    • Methodology: A competitive binding assay using a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) can be employed.[2][3][4][5]

      • Membrane Preparation: Isolate bacterial membranes containing the PBPs.

      • Competition Assay: Incubate the membranes with a fixed concentration of Bocillin-FL and varying concentrations of the β-lactam antibiotic.

      • Detection: Separate the membrane proteins by SDS-PAGE and visualize the fluorescently labeled PBPs using a gel imager.

      • Analysis: A decrease in the fluorescent signal of a specific PBP in the presence of the β-lactam indicates binding. Compare the IC50 values between the resistant and susceptible strains.

  • Efflux Pump Activity Assay:

    • Objective: To assess whether increased efflux pump activity contributes to resistance.

    • Methodology: An ethidium bromide (EtBr) accumulation assay is a common method.[6][7][8][9][10]

      • Cell Loading: Incubate bacterial cells with EtBr.

      • Measurement: Measure the intracellular fluorescence of EtBr over time using a fluorometer.

      • Inhibitor Control: Perform the assay in the presence and absence of a known efflux pump inhibitor (e.g., CCCP).

      • Analysis: Reduced EtBr accumulation in the resistant strain, which is reversed by an efflux pump inhibitor, indicates increased efflux activity.

  • Outer Membrane Porin Profiling:

    • Objective: To determine if changes in the expression of outer membrane porins are limiting drug entry.

    • Methodology:

      • Outer Membrane Protein Extraction: Isolate the outer membrane protein fraction from both resistant and susceptible strains.

      • SDS-PAGE Analysis: Separate the proteins by SDS-PAGE and visualize using Coomassie blue staining.

      • Densitometry: Quantify the relative abundance of major porin bands. A significant decrease in the expression of a key porin in the resistant strain suggests a permeability-based resistance mechanism.

Quantitative Data Summary:

Resistance MechanismParameter to MeasureExpected Change in Resistant StrainReference
Increased β-Lactamase Production β-Lactamase Specific ActivityIncreased[11]
Altered PBP Affinity IC50 of β-lactam for PBPIncreased[12]
Increased Efflux Intracellular EtBr AccumulationDecreased[10]
Decreased Permeability Porin Protein ExpressionDecreased[13]
Issue 2: Inconsistent Results in β-Lactamase Inhibition Assays

Possible Causes: Assay variability, reagent instability, or incorrect experimental setup.

Troubleshooting Steps:

  • Reagent Quality: Ensure the this compound and β-lactam solutions are freshly prepared and protected from degradation.

  • Enzyme Concentration: Titrate the β-lactamase concentration to ensure the reaction rate is within the linear range of the assay.

  • Incubation Times: Optimize the pre-incubation time of the β-lactamase with this compound to allow for sufficient inhibition before adding the substrate.

  • Controls: Include appropriate controls: no enzyme, no inhibitor, and a known β-lactamase inhibitor as a positive control.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a monocyclic β-lactamase inhibitor. Its primary function is to inactivate β-lactamase enzymes produced by bacteria. These enzymes are a major cause of resistance to β-lactam antibiotics. By inhibiting β-lactamases, this compound restores the efficacy of the partner β-lactam antibiotic.

Q2: What are the most common mechanisms of resistance to β-lactam/β-lactamase inhibitor combinations?

The most prevalent resistance mechanisms include:

  • Hyperproduction of β-lactamases: The bacteria produce such high levels of the enzyme that the inhibitor is overwhelmed.

  • Mutations in the β-lactamase enzyme: Changes in the amino acid sequence of the β-lactamase can reduce its affinity for the inhibitor.

  • Expression of β-lactamases that are not inhibited by the specific inhibitor.

  • Alterations in penicillin-binding proteins (PBPs): The target of the β-lactam antibiotic is modified, reducing the antibiotic's binding affinity.

  • Reduced drug permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of both the antibiotic and the inhibitor.

  • Active drug efflux: Bacteria can acquire or upregulate efflux pumps that actively transport the drugs out of the cell.

Q3: How can I confirm the specific mechanism of resistance in my bacterial strain?

A combination of the experimental approaches outlined in the Troubleshooting Guide is necessary. This includes quantifying β-lactamase activity, assessing PBP binding, measuring drug efflux, and analyzing outer membrane protein profiles. For a definitive answer regarding β-lactamase-mediated resistance, sequencing the gene encoding the β-lactamase is recommended to identify any mutations.

Q4: Are there alternative strategies to overcome resistance to this compound?

Yes, if resistance to a β-lactam/L-680833 combination emerges, consider the following:

  • Combination Therapy: Investigate the use of this compound in combination with a different class of antibiotic that is not affected by the identified resistance mechanism.

  • Efflux Pump Inhibitors: If increased efflux is identified, co-administration of an efflux pump inhibitor may restore susceptibility.

  • Alternative β-Lactamase Inhibitors: Different β-lactamase inhibitors have varying spectra of activity. A different inhibitor may be effective against the resistant β-lactamase.

Signaling and Action Pathways

Bacterial Cell Wall Synthesis and Inhibition by β-Lactams

cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by β-Lactams precursors Peptidoglycan Precursors pbp Penicillin-Binding Protein (PBP) precursors->pbp crosslinking Peptidoglycan Cross-linking pbp->crosslinking cell_lysis Cell Lysis pbp->cell_lysis cellwall Stable Cell Wall crosslinking->cellwall beta_lactam β-Lactam Antibiotic beta_lactam->pbp Inhibits

Caption: Mechanism of bacterial cell wall synthesis and its inhibition.

Mechanism of β-Lactamase Action and Inhibition

beta_lactam β-Lactam Antibiotic beta_lactamase β-Lactamase Enzyme beta_lactam->beta_lactamase Hydrolysis inactive_antibiotic Inactive Antibiotic beta_lactamase->inactive_antibiotic inactive_enzyme Inactive β-Lactamase beta_lactamase->inactive_enzyme l680833 This compound (Inhibitor) l680833->beta_lactamase Inhibits

Caption: Action of β-lactamase and its inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of PTP1B Inhibitors: Ertiprotafib and Trodusquemine

Author: BenchChem Technical Support Team. Date: November 2025

Researcher's Note: The initial topic requested a comparison involving L-680833. However, literature review indicates that this compound is a potent inhibitor of human polymorphonuclear leukocyte elastase, not Protein Tyrosine Phosphatase 1B (PTP1B). Therefore, a direct comparative analysis as originally requested is not feasible. This guide instead provides a comparative analysis of two well-characterized PTP1B inhibitors, Ertiprotafib and Trodusquemine, both of which have advanced to clinical trials.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2] Its role in dephosphorylating the insulin receptor and its substrates makes it a prime therapeutic target for type 2 diabetes and obesity.[2][3][4] This guide offers a comparative overview of two small molecule PTP1B inhibitors, Ertiprotafib and Trodusquemine, presenting their biochemical data, mechanisms of action, and relevant experimental protocols.

Data Presentation: Biochemical and Cellular Properties

The following table summarizes the key quantitative data for Ertiprotafib and Trodusquemine, facilitating a direct comparison of their inhibitory activities against PTP1B.

FeatureErtiprotafibTrodusquemine (MSI-1436)
PTP1B IC50 1.6 µM - 29 µM (depending on assay conditions)[2][5][6][7]1 µM[8][9][10]
Mechanism of Action Non-competitive; induces PTP1B aggregation[3][5][11]Non-competitive; allosteric inhibitor[8][9][12][13]
Binding Site Binds non-specifically to the catalytic domain[3]Binds to the C-terminal domain[10][12]
Selectivity Also inhibits IKK-β (IC50 = 400 nM) and is a dual PPARα/PPARβ agonist (EC50 ~1 µM)[6][14]High selectivity for PTP1B over other phosphatases (e.g., >200-fold vs. TCPTP)[9][10][12]
Clinical Status Phase II trials discontinued due to unsatisfactory efficacy and adverse effects[3][15]Phase I trials completed; further development has faced financial challenges[8]
Mechanism of Action

Ertiprotafib exhibits a unique mechanism of inhibition. Initially thought to be a conventional active site inhibitor, further studies revealed that it acts as a non-competitive inhibitor by binding non-specifically to the catalytic domain of PTP1B.[3] This interaction leads to the aggregation of the PTP1B enzyme, resulting in a loss of its catalytic function.[1][5][15] This aggregation-based mechanism is associated with the destabilization of the protein's structure.[1]

Trodusquemine , a naturally occurring aminosterol, functions as a reversible, allosteric, and non-competitive inhibitor of PTP1B.[8][9][12] It demonstrates high selectivity by binding to the C-terminal domain of PTP1B, a region that is not highly conserved among other protein tyrosine phosphatases.[10][12] This allosteric inhibition modulates the enzyme's activity without directly competing with the substrate at the active site.

Experimental Protocols

Below are detailed methodologies for key experiments used in the characterization of PTP1B inhibitors.

Biochemical PTP1B Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the in vitro potency of inhibitors against PTP1B using a colorimetric substrate.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[16]

  • Substrate: p-nitrophenyl phosphate (pNPP)[16][17]

  • Test compounds (inhibitors) dissolved in DMSO

  • 1 M NaOH (stop solution)[16]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[17]

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations.

  • To each well of a 96-well plate, add the assay buffer, the test compound dilution, and the PTP1B enzyme. Include control wells with DMSO instead of the test compound (for 100% enzyme activity) and wells without the enzyme (for background).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[18]

  • Initiate the enzymatic reaction by adding a pre-warmed solution of pNPP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[16]

  • Stop the reaction by adding 1 M NaOH to each well.[16]

  • Measure the absorbance of each well at 405 nm. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for PTP1B Inhibition: Insulin Receptor Phosphorylation

This protocol outlines a method to assess the effect of a PTP1B inhibitor on the insulin signaling pathway in a cellular context.

Objective: To determine if a PTP1B inhibitor can enhance insulin-stimulated phosphorylation of the insulin receptor (IR) in cells.

Materials:

  • Insulin-sensitive cell line (e.g., HepG2, CHO-IR)

  • Cell culture medium and serum

  • Serum-free medium

  • Insulin

  • Test compound (PTP1B inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-Insulin Receptor β (p-IR) and anti-total-Insulin Receptor β (IR)

  • Western blotting reagents and equipment

Procedure:

  • Plate cells in multi-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

  • Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using the p-IR and total IR antibodies.

  • Quantify the band intensities for p-IR and total IR.

  • Normalize the p-IR signal to the total IR signal for each sample.

  • Plot the normalized p-IR levels against the inhibitor concentration to evaluate the dose-dependent enhancement of insulin-stimulated IR phosphorylation.[1]

Visualizations

Insulin Signaling Pathway and PTP1B Inhibition

Insulin_Signaling_PTP1B Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylates pIR->IR dephosphorylates IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS phosphorylates pIRS->IRS PI3K PI3K-Akt Pathway pIRS->PI3K activates GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B Inhibitor PTP1B Inhibitor (e.g., Trodusquemine) Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating p-IR and p-IRS.

Experimental Workflow for PTP1B Inhibitor Screening

PTP1B_Inhibitor_Screening start Start: Compound Library biochemical_assay Biochemical Assay (e.g., pNPP) start->biochemical_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 hit_identification Hit Identification (Potent Compounds) determine_ic50->hit_identification cellular_assay Cellular Assay (e.g., IR Phosphorylation) hit_identification->cellular_assay hits evaluate_efficacy Evaluate Cellular Efficacy cellular_assay->evaluate_efficacy lead_selection Lead Selection (Cell-Permeable & Efficacious) evaluate_efficacy->lead_selection in_vivo In Vivo Studies (Animal Models) lead_selection->in_vivo leads end End: Preclinical Candidate in_vivo->end

Caption: A typical workflow for the discovery and validation of novel PTP1B inhibitors.

References

A Comparative Analysis of L-680833 and Trodusquemine (MSI-1436): Efficacy, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development, the exploration of diverse molecular entities is paramount to addressing a wide array of pathological conditions. This guide provides a detailed comparative analysis of two such molecules: L-680833, a monocyclic beta-lactamase inhibitor, and Trodusquemine (MSI-1436), a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B). While seemingly disparate in their primary mechanisms, a deeper investigation reveals overlapping therapeutic areas, including antimicrobial activity and potential neurological applications, making a comparative assessment valuable for researchers, scientists, and drug development professionals.

Overview and Primary Mechanism of Action

This compound is a potent, orally available monocyclic beta-lactamase inhibitor.[1] Its primary function is to counteract bacterial resistance to beta-lactam antibiotics. Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[2][3][4] this compound works by inhibiting these enzymes, thereby restoring the efficacy of co-administered beta-lactam antibiotics.[2][5]

Trodusquemine (MSI-1436) is a naturally occurring aminosterol that functions as a selective, non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[6][7][8] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[8][9] By inhibiting PTP1B, Trodusquemine enhances these signaling cascades, leading to potential therapeutic effects in metabolic disorders such as obesity and type 2 diabetes.[6][7]

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Figure 1: Primary mechanisms of action for this compound and Trodusquemine.

Comparative Efficacy and Therapeutic Applications

The comparison of efficacy between this compound and Trodusquemine is multifaceted, extending beyond their primary mechanisms into shared therapeutic domains.

Antimicrobial Activity

A significant point of convergence is their role in combating microbial pathogens.

  • This compound: As a beta-lactamase inhibitor, this compound's antimicrobial efficacy is indirect and realized when used in combination with a beta-lactam antibiotic against resistant bacterial strains. The specific spectrum of activity is dictated by the partner antibiotic.

  • Trodusquemine (MSI-1436): Surprisingly, Trodusquemine itself possesses broad-spectrum antimicrobial properties.[6][10][11] Originally isolated from the dogfish shark, it was discovered during a search for novel antimicrobial compounds.[6] It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[10][12] This intrinsic antimicrobial activity is a key differentiator from this compound.

FeatureThis compoundTrodusquemine (MSI-1436)
Antimicrobial MOA Beta-lactamase inhibition (indirect)Intrinsic antimicrobial activity (direct)
Spectrum Dependent on co-administered antibioticBroad-spectrum (Gram-positive, Gram-negative, yeasts)[10][12]
Therapeutic Use In combination with beta-lactam antibioticsPotential as a standalone antimicrobial agent
Neurological Disorders

Both compounds have been investigated, directly or as a class, for their potential in treating neurological disorders, representing another area of comparative interest.

  • This compound (as part of the beta-lactam class): There is emerging evidence that certain beta-lactam antibiotics, the class of drugs this compound is designed to protect, may be repurposed for neurodegenerative diseases like Alzheimer's.[7][13] Some studies suggest they can modulate glutamate transporter expression and attenuate neuroinflammation.[7][14]

  • Trodusquemine (MSI-1436): Trodusquemine has shown neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease.[8][11] Its mechanism in this context is linked to its primary action of PTP1B inhibition, which can improve insulin signaling in the brain and mitigate inflammation.[8]

FeatureThis compound (Beta-Lactam Class)Trodusquemine (MSI-1436)
Neurological MOA Modulation of glutamate transporters, anti-inflammatory effects[7][14]PTP1B inhibition, improved insulin signaling, anti-inflammatory effects[8]
Preclinical Evidence Studies on beta-lactam antibiotics in models of neurodegeneration[7][13]Protective in C. elegans models of Parkinson's; potential benefit in Alzheimer's[8]
Clinical Status Repurposing of existing antibiotics under investigationPreclinical for neurodegenerative diseases
Metabolic and Other Disorders

This is a domain where Trodusquemine shows a unique and broad spectrum of activity not shared by this compound.

  • Trodusquemine (MSI-1436): Through its inhibition of PTP1B, Trodusquemine has demonstrated significant potential in treating metabolic syndrome, obesity, and type 2 diabetes in animal models.[6][7] It has been shown to suppress appetite, promote weight loss, and improve glucose tolerance.[6][7] Furthermore, it exhibits regenerative, anti-atherosclerotic, and anti-tumor properties in preclinical studies.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

In Vitro PTP1B Inhibition Assay (for Trodusquemine)

This protocol is designed to assess the inhibitory activity of a compound against the PTP1B enzyme.

  • Enzyme and Substrate Preparation: Recombinant human PTP1B is used. A common substrate is p-nitrophenyl phosphate (pNPP).

  • Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) is prepared.

  • Inhibition Assay:

    • Varying concentrations of Trodusquemine are pre-incubated with PTP1B in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of pNPP.

    • The plate is incubated at 37°C.

    • The reaction is stopped by adding a strong base (e.g., NaOH).

    • The absorbance of the product, p-nitrophenol, is measured at 405 nm.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

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Figure 2: Workflow for an in vitro PTP1B inhibition assay.

Beta-Lactamase Inhibition Assay (for this compound)

This protocol assesses the ability of a compound to inhibit a specific beta-lactamase enzyme.

  • Enzyme and Substrate Preparation: A purified beta-lactamase enzyme (e.g., TEM-1) and a chromogenic cephalosporin substrate (e.g., nitrocefin) are used.

  • Assay Buffer: A phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0) is prepared.

  • Inhibition Assay:

    • The beta-lactamase enzyme is incubated with various concentrations of this compound.

    • The reaction is started by adding nitrocefin.

    • The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically over time (e.g., at 486 nm).

  • Data Analysis: The rate of hydrolysis is determined, and the IC50 value for this compound is calculated.

Signaling Pathways

Trodusquemine and the PTP1B Signaling Pathway

Trodusquemine's mechanism involves the modulation of key signaling pathways that regulate metabolism.

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Trodusquemine_Signaling Trodusquemine Trodusquemine (MSI-1436) PTP1B PTP1B Trodusquemine->PTP1B Inhibits InsulinReceptor Insulin Receptor (p-IR) PTP1B->InsulinReceptor Dephosphorylates LeptinReceptor Leptin Receptor (p-JAK2) PTP1B->LeptinReceptor Dephosphorylates IRS IRS (p-IRS) InsulinReceptor->IRS STAT3 STAT3 (p-STAT3) LeptinReceptor->STAT3 PI3K PI3K/Akt Pathway IRS->PI3K Metabolic Improved Glucose Homeostasis Reduced Appetite STAT3->Metabolic PI3K->Metabolic

Figure 3: Trodusquemine's modulation of the PTP1B signaling pathway.

Summary and Future Directions

The comparison between this compound and Trodusquemine (MSI-1436) reveals two compounds with distinct primary mechanisms of action but with intriguing overlaps in their potential therapeutic applications, particularly in the realms of antimicrobial and neurological treatments.

This compound represents a classic approach to combating antibiotic resistance, with its efficacy tied to its role as a beta-lactamase inhibitor. Its future development is likely to remain focused on its use in combination therapies against resistant bacterial infections.

Trodusquemine (MSI-1436) emerges as a multi-potent agent with a broader range of potential applications. Its ability to inhibit PTP1B positions it as a promising candidate for metabolic disorders, while its intrinsic antimicrobial and neuroprotective properties open up additional avenues for research and development. Phase I clinical trials have indicated a good safety profile for Trodusquemine, although further clinical investigation is needed to establish its efficacy in various indications.[8]

For researchers, the choice between these or similar compounds will depend on the specific therapeutic goal. For those focused on overcoming beta-lactamase-mediated resistance, this compound and its analogs are of primary interest. For those exploring novel treatments for metabolic, neurodegenerative, or infectious diseases, Trodusquemine presents a compelling and versatile lead compound. Future research should aim to further elucidate the full spectrum of Trodusquemine's biological activities and to advance its clinical development.

References

A Comparative Guide to PTP1B Inhibitors: The Case of Ertiprotafib and the Re-evaluation of L-680833

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise characterization of molecular inhibitors is paramount. This guide provides a comparative analysis of two compounds, Ertiprotafib and L-680833, in the context of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. However, a thorough review of the scientific literature reveals a critical distinction: while Ertiprotafib is a well-documented PTP1B inhibitor with a unique mechanism of action, there is no substantive evidence to support the classification of this compound as an inhibitor of this enzyme. All available data indicates that this compound is a beta-lactamase inhibitor.

Therefore, this guide will pivot to a comprehensive evaluation of Ertiprotafib's multifaceted pharmacological profile. Not only does it inhibit PTP1B, but it also exhibits significant activity as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), and as an inhibitor of IkappaB kinase beta (IKK-β). This multi-target activity is a crucial consideration for its therapeutic potential and potential side effects.

Ertiprotafib: A Multi-Target PTP1B Inhibitor

Ertiprotafib is a small molecule that was initially developed for the treatment of type 2 diabetes.[1] Its primary target is PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1] However, its mechanism of action is unconventional. Instead of being a competitive or allosteric inhibitor that stabilizes the protein, Ertiprotafib induces the aggregation of PTP1B, leading to a loss of its catalytic function.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for Ertiprotafib's activity on its various targets.

Table 1: Ertiprotafib Activity against PTP1B

ParameterValueNotes
IC50 1.6 µMThe half-maximal inhibitory concentration can vary depending on assay conditions.[1][3]
Mechanism Non-competitive; induces protein aggregationThis is an atypical mechanism for enzyme inhibition.[2][4][5][6]

Table 2: Ertiprotafib Activity on PPARs

ParameterValueTarget
EC50 ~1 µMPPARα[1]
EC50 ~1 µMPPARγ[1]

Table 3: Ertiprotafib Activity against IKK-β

ParameterValue
IC50 400 nM

Signaling Pathways and Mechanism of Action

PTP1B Signaling Pathway

PTP1B plays a crucial role in downregulating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) becomes autophosphorylated, initiating a downstream signaling cascade via proteins like the insulin receptor substrate (IRS). PTP1B dephosphorylates both the activated IR and IRS, thus attenuating the insulin signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR_P p-IR IR->IR_P Autophosphorylation IRS IRS IR_P->IRS IRS_P p-IRS IRS->IRS_P Phosphorylation PI3K PI3K IRS_P->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B PTP1B PTP1B->IR_P Dephosphorylation PTP1B->IRS_P Ertiprotafib Ertiprotafib Ertiprotafib->PTP1B Inhibition via Aggregation

Caption: PTP1B negatively regulates the insulin signaling pathway.

Multi-Target Action of Ertiprotafib

Ertiprotafib's ability to interact with multiple targets complicates its pharmacological profile. While PTP1B inhibition is the primary intended effect for treating insulin resistance, its agonism of PPARα/γ can influence lipid metabolism and adipogenesis, and its inhibition of IKK-β can have anti-inflammatory effects.

Ertiprotafib_Multi_Target cluster_targets Molecular Targets cluster_effects Biological Effects Ertiprotafib Ertiprotafib PTP1B PTP1B Ertiprotafib->PTP1B Inhibition PPARa PPARα Ertiprotafib->PPARa Agonism PPARg PPARγ Ertiprotafib->PPARg Agonism IKKb IKK-β Ertiprotafib->IKKb Inhibition Insulin_Sens ↑ Insulin Sensitivity Lipid_Meta Modulation of Lipid Metabolism Adipogenesis Adipogenesis Inflammation ↓ Inflammation

Caption: Ertiprotafib interacts with multiple signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize Ertiprotafib's activity.

PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - PTP1B enzyme - Substrate (e.g., pNPP) - Assay Buffer - Ertiprotafib dilutions Incubate Incubate PTP1B enzyme with Ertiprotafib Reagents->Incubate Add_Substrate Add Substrate (pNPP) Incubate->Add_Substrate Measure Measure product formation (e.g., p-nitrophenol at 405 nm) Add_Substrate->Measure Calculate Calculate % inhibition and determine IC50 Measure->Calculate

Caption: Workflow for a typical PTP1B inhibition assay.

Protocol:

  • Reagent Preparation: Recombinant human PTP1B is diluted in an appropriate assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA). A stock solution of the substrate, p-nitrophenyl phosphate (pNPP), is also prepared in the assay buffer. Serial dilutions of Ertiprotafib are made.

  • Enzyme Inhibition: PTP1B enzyme is pre-incubated with varying concentrations of Ertiprotafib in a 96-well plate for a specified time at a controlled temperature (e.g., 37°C).

  • Enzymatic Reaction: The reaction is initiated by adding the pNPP substrate to each well. The plate is incubated for a set period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH.

  • Data Acquisition: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each Ertiprotafib concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response curve to a suitable model.

PPARα/γ Agonist Assay (Cell-Based Reporter Assay)

This assay determines the ability of a compound to activate PPARα or PPARγ.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the human PPARα or PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: After transfection, the cells are plated in a 96-well plate and treated with serial dilutions of Ertiprotafib or a reference agonist (e.g., rosiglitazone for PPARγ).

  • Incubation: The cells are incubated with the compounds for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activation of the PPAR receptor, is measured using a luminometer.

  • Data Analysis: The fold activation is calculated for each concentration of Ertiprotafib relative to a vehicle control. The EC50 value is determined from the dose-response curve.

IKK-β Inhibition Assay (Kinase Assay)

This assay measures the ability of a compound to inhibit the kinase activity of IKK-β.

Protocol:

  • Reagent Preparation: Recombinant IKK-β enzyme, a specific substrate peptide (e.g., IKKtide), and ATP are prepared in a kinase assay buffer.

  • Inhibitor Incubation: IKK-β is pre-incubated with various concentrations of Ertiprotafib.

  • Kinase Reaction: The kinase reaction is initiated by adding the substrate peptide and ATP. The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection of Activity: The amount of phosphorylated substrate or the amount of ADP produced is measured. This can be done using various methods, such as radioactive assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

While the initial premise of comparing this compound and Ertiprotafib as PTP1B inhibitors could not be substantiated due to a lack of evidence for the former, a detailed analysis of Ertiprotafib reveals a complex pharmacological profile. Its unique mechanism of PTP1B inhibition through induced aggregation, coupled with its off-target activities on PPARα/γ and IKK-β, presents both opportunities and challenges for its therapeutic application. For researchers in drug development, understanding this multi-target engagement is critical for interpreting preclinical and clinical data and for the design of more selective and effective PTP1B inhibitors.

References

Ertiprotafib is a PTP1B inhibitor that reached the clinical trial stage for the treatment of diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ertiprotafib, a protein tyrosine phosphatase 1B (PTP1B) inhibitor that reached Phase II clinical trials for type 2 diabetes, with other notable PTP1B inhibitors that have also entered clinical development. The document focuses on their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

Introduction to PTP1B Inhibition in Diabetes

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of both the insulin and leptin signaling pathways.[1] By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the downstream signals that lead to glucose uptake and utilization.[2] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[2] Therefore, inhibiting PTP1B has been a long-standing therapeutic strategy to enhance insulin sensitivity and improve glycemic control.[1] Several PTP1B inhibitors have advanced to clinical trials, but their development has been challenging, often due to issues with selectivity, oral bioavailability, and off-target effects.[3]

Comparative Analysis of PTP1B Inhibitors

This section compares Ertiprotafib with other clinical-stage PTP1B inhibitors: Trodusquemine (MSI-1436), JTT-551, and IONIS-PTP1BRx.

Mechanism of Action

A key differentiator among these inhibitors is their mechanism of action.

  • Ertiprotafib: Uniquely, Ertiprotafib induces the aggregation of PTP1B in a concentration-dependent manner, leading to a loss of its catalytic function.[4][5] This is distinct from traditional competitive or allosteric inhibition.[2] This aggregation-based mechanism is associated with a destabilization of the PTP1B protein structure.[4] Beyond PTP1B inhibition, Ertiprotafib also functions as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) and is a potent inhibitor of IkappaB kinase beta (IKK-β).[6][7]

  • Trodusquemine (MSI-1436): This is a natural aminosterol that acts as a reversible, allosteric, and noncompetitive inhibitor of PTP1B.[8][9] It binds to a site distinct from the catalytic active site.[8]

  • JTT-551: This compound is a mixed-type inhibitor of PTP1B.[10]

  • IONIS-PTP1BRx (formerly ISIS-PTP1BRx): This is an antisense oligonucleotide that targets the mRNA of PTP1B, thereby reducing the expression of the PTP1B protein.[11] This mechanism differs significantly from small molecule inhibitors that target the enzyme's activity.

Preclinical and Clinical Data Summary

The following tables summarize the available quantitative data for each compound.

Table 1: In Vitro Inhibitory Activity and Selectivity

CompoundTargetMechanism of ActionIC50 / KiSelectivityReference
Ertiprotafib PTP1BInduces AggregationIC50: 1.6–29 µM (assay dependent), 384 nM; Ki: 1500 nMLow selectivity reported[12][13][14]
IKK-βInhibitionIC50: 400 nM-[6]
PPARα/γAgonistEC50 values not specified in detail-[7]
Trodusquemine PTP1BAllosteric InhibitionIC50: 1 µM>200-fold vs. TCPTP[15]
JTT-551 PTP1BMixed-type InhibitionKi: 0.22 µM~42-fold vs. TCPTP (Ki: 9.3 µM)[10]
IONIS-PTP1BRx PTP1B mRNAAntisense InhibitionIC50 < 10 nM (for parent compound ISIS 113715)High[14]

Table 2: Summary of Clinical Trial Results

CompoundPhase of DevelopmentKey Clinical FindingsReference
Ertiprotafib Phase II (Discontinued)Unsatisfactory clinical efficacy and dose-limiting adverse effects.[5]
Trodusquemine Phase I (Completed)Well-tolerated in healthy overweight and obese adults.[8][9]
JTT-551 Clinical Trials (Discontinued)Discontinued due to unsatisfactory effectiveness and undesirable adverse effects.[3]
IONIS-PTP1BRx Phase IIAt 36 weeks, reduced HbA1c by 0.7 percentage points (p=0.03 vs. placebo) and led to a mean reduction in body weight (p=0.01 vs. placebo).[16][17]

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and PTP1B Inhibition

The following diagram illustrates the insulin signaling pathway and the central role of PTP1B as a negative regulator. Inhibition of PTP1B is expected to enhance this signaling cascade.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor PTP1B Inhibitor (e.g., Ertiprotafib) Inhibitor->PTP1B inhibits

Insulin signaling pathway and PTP1B inhibition.
Experimental Workflow: PTP1B Enzyme Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against the PTP1B enzyme.

PTP1B_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: PTP1B Enzyme, Buffer, pNPP Substrate, Test Compound start->prepare_reagents plate_setup Plate Setup (96-well): Add Buffer, PTP1B Enzyme, and Test Compound/Control prepare_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add pNPP Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_absorbance Measure Absorbance at 405 nm (Formation of p-nitrophenol) incubation->measure_absorbance data_analysis Data Analysis: Calculate % Inhibition, Determine IC50/Ki measure_absorbance->data_analysis end End data_analysis->end

Workflow for a PTP1B enzyme inhibition assay.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial preclinical experiment to evaluate a compound's effect on glucose metabolism in animal models.

OGTT_Workflow start Start fasting Fast Mice (e.g., 6-16 hours) start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose administer_compound Administer Test Compound or Vehicle baseline_glucose->administer_compound glucose_challenge Administer Glucose Bolus (Oral Gavage) administer_compound->glucose_challenge measure_glucose_series Measure Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 120 min) glucose_challenge->measure_glucose_series data_analysis Data Analysis: Plot Glucose vs. Time, Calculate Area Under the Curve (AUC) measure_glucose_series->data_analysis end End data_analysis->end

Workflow for an in vivo oral glucose tolerance test.

Detailed Experimental Protocols

PTP1B Enzyme Inhibition Assay (Colorimetric)

This protocol is based on the use of p-nitrophenyl phosphate (pNPP) as a substrate, which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[18]

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compounds and a known PTP1B inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound solution to each well.[19]

  • Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL) to each well.[19]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.[19]

  • Immediately start monitoring the change in absorbance at 405 nm at 37°C for a set period (e.g., 30 minutes) using a microplate reader.[19]

  • The rate of p-nitrophenol formation is proportional to the PTP1B activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Insulin Receptor Phosphorylation

This method is used to assess the effect of PTP1B inhibitors on the phosphorylation status of the insulin receptor in a cellular context.

Materials:

  • Cell line (e.g., HepG2, L6 myotubes)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-IR (e.g., pY1150/1151), anti-total-IR

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Serum-starve the cells for several hours.

  • Pre-treat the cells with the PTP1B inhibitor or vehicle for a specified time.

  • Stimulate the cells with insulin for a short period (e.g., 5-10 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phosphorylated IR.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total insulin receptor to normalize for protein loading.

  • Quantify the band intensities to determine the relative change in insulin receptor phosphorylation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the ability of a compound to improve glucose disposal in an animal model of diabetes or insulin resistance.

Materials:

  • Mice (e.g., db/db, ob/ob, or diet-induced obese C57BL/6J)

  • Test compound formulation

  • Glucose solution (e.g., 20% dextrose)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (e.g., 16-18 hours) with free access to water.[4]

  • Record the body weight of each mouse.

  • Administer the test compound or vehicle via the desired route (e.g., oral gavage).

  • After a specified pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample from the tail vein and measure the glucose concentration (t=0).[4]

  • Administer a glucose bolus (e.g., 1-2 g/kg body weight) via oral gavage.[4]

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[4]

  • Measure the blood glucose concentration at each time point.

  • Plot the blood glucose levels over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

Conclusion

Ertiprotafib and other PTP1B inhibitors that have reached the clinical trial stage represent a variety of chemical scaffolds and mechanisms of action. While Ertiprotafib's unique aggregation-based inhibition and multi-target profile are of scientific interest, its clinical development was halted due to insufficient efficacy and adverse effects. In contrast, the antisense oligonucleotide IONIS-PTP1BRx has shown promising results in Phase II trials, demonstrating significant improvements in both glycemic control and body weight. The development of Trodusquemine and JTT-551 was also discontinued, highlighting the challenges in translating preclinical efficacy into clinical success for PTP1B inhibitors. Future research in this area will likely focus on improving selectivity, oral bioavailability, and long-term safety to finally deliver a clinically effective PTP1B inhibitor for the treatment of type 2 diabetes and related metabolic disorders.

References

A Comparative Analysis of L-680,833 and Suramin as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two compounds, L-680,833 and Suramin, in the context of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological and procedural information.

Executive Summary

Suramin is a well-documented, reversible, and competitive inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. In contrast, publicly available scientific literature does not provide evidence of PTP1B inhibitory activity for L-680,833. This compound is primarily recognized as a β-lactamase inhibitor. Therefore, a direct quantitative comparison of their PTP1B inhibitory potency is not feasible based on current data. This guide will present the known characteristics of both compounds, with a focus on Suramin's interaction with PTP1B.

Data Presentation

Table 1: Comparative Summary of L-680,833 and Suramin

FeatureL-680,833Suramin
Primary Target β-lactamaseProtein Tyrosine Phosphatase 1B (PTP1B)
PTP1B IC50 Data not available~4.1 µM[1]
Mechanism of Action on PTP1B Not applicableReversible and competitive inhibitor[2][3][4]
Known Biological Roles Antibacterial (through β-lactamase inhibition)Antiprotozoal, potential anti-cancer, and metabolic regulation effects

Experimental Protocols

Detailed methodologies for assessing PTP1B inhibition are crucial for reproducible research. Below are protocols for common in vitro assays used to characterize PTP1B inhibitors like Suramin.

Colorimetric PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This assay measures the enzymatic activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP). The absorbance of the yellow pNP is measured spectrophotometrically.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Inhibitor solutions (e.g., Suramin) at various concentrations

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the inhibitor (e.g., Suramin) in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or vehicle control)

    • PTP1B enzyme solution

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Fluorescence-Based PTP1B Inhibition Assay

This method offers higher sensitivity compared to the colorimetric assay and utilizes a fluorogenic phosphatase substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (specific to the kit, often Tris- or HEPES-based with DTT and EDTA)

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Inhibitor solutions (e.g., Suramin) at various concentrations

  • Black, opaque 96- or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Add the inhibitor solution (or vehicle control) and the PTP1B enzyme solution to the wells of the microplate.

  • Pre-incubate the plate at room temperature or 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 358/450 nm for the product of DiFMUP) over a set period (e.g., 30-60 minutes).

  • The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition from the reaction rates and determine the IC50 value.

Visualizations

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in negatively regulating the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS), thereby attenuating the downstream signaling that leads to glucose uptake and other metabolic effects.

PTP1B_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose Uptake PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT AKT->GLUT4_vesicle Translocation PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Suramin Suramin Suramin->PTP1B

Caption: PTP1B's role in insulin signaling and its inhibition by Suramin.

Experimental Workflow for PTP1B Inhibition Assay

The following diagram outlines the general workflow for an in vitro PTP1B inhibition assay, from preparation to data analysis.

PTP1B_Inhibition_Workflow prep 1. Preparation - Prepare Assay Buffer - Dilute PTP1B Enzyme - Prepare Substrate (e.g., pNPP) - Prepare Inhibitor Dilutions plate 2. Plate Setup - Add Buffer, Inhibitor, and Enzyme to 96-well plate prep->plate preincubate 3. Pre-incubation - Incubate at 37°C plate->preincubate reaction 4. Reaction Initiation - Add Substrate preincubate->reaction incubate 5. Incubation - Incubate at 37°C reaction->incubate stop 6. Reaction Termination - Add Stop Solution incubate->stop read 7. Data Acquisition - Read Absorbance at 405 nm stop->read analyze 8. Data Analysis - Calculate % Inhibition - Determine IC50 read->analyze

Caption: General workflow for a colorimetric PTP1B inhibition assay.

Conclusion

Suramin is a well-characterized inhibitor of PTP1B, demonstrating a competitive and reversible mechanism of action. In contrast, there is a lack of scientific evidence to support the role of L-680,833 as a PTP1B inhibitor; its established role is in the inhibition of β-lactamase. For researchers investigating PTP1B, Suramin can serve as a useful tool compound, and the provided experimental protocols offer a foundation for conducting in vitro inhibition studies. Future research would be necessary to determine if L-680,833 possesses any previously uncharacterized activity against PTP1B.

References

Suramin: A Comprehensive Guide to its Potent and Competitive Inhibition of PTP1B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Suramin as a PTP1B Inhibitor

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] The development of potent and selective PTP1B inhibitors is a significant focus of research. Among the various inhibitors, Suramin, a polysulfonated naphthylurea, has been identified as a potent, reversible, and competitive inhibitor of PTP1B.[3][4] This guide provides a detailed comparison of Suramin with other PTP1B inhibitors, supported by experimental data and protocols, to aid researchers in their drug discovery and development efforts.

Performance Comparison of PTP1B Inhibitors

Suramin exhibits potent inhibition of PTP1B with Ki values in the low micromolar range.[3] Its competitive mechanism of action means it directly competes with the substrate for binding to the active site of the enzyme.[3] The following tables summarize the inhibitory potency of Suramin and compare it with other notable PTP1B inhibitors.

InhibitorIC50 (µM)Ki (µM)Mechanism of ActionReference
Suramin ~1.5 - 4.11.24 - 5.5Competitive[4][5]
Trodusquemine (MSI-1436)~1.0-Non-competitive (Allosteric)[6][7]
DPM-10010.1-Allosteric[8]
JTT-551-0.22Not Specified[9]
Ertiprotafib1.6 - 29-Active Site[8]
Sodium Orthovanadate19.3 (full length)-Competitive[10]

Table 1: Comparison of IC50 and Ki values for various PTP1B inhibitors.

PTP InhibitorPTP1BTCPTPCD45LARVHRReference
Suramin PotentLess PotentLess PotentLess Potent>10-fold less potent[3][9]
Trodusquemine (MSI-1436)1 µM224 µM---[7]
JTT-5510.22 µM9.3 µM>30 µM>30 µM-[9]

Table 2: Selectivity profile of PTP1B inhibitors against other protein tyrosine phosphatases.

Key Signaling Pathways Regulated by PTP1B

PTP1B plays a crucial role in attenuating insulin and leptin signaling by dephosphorylating key components of these pathways.[1][11] Understanding these pathways is essential for contextualizing the therapeutic potential of PTP1B inhibitors like Suramin.

insulin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation to membrane

Caption: PTP1B negatively regulates the insulin signaling pathway.

leptin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leptin Leptin LR Leptin Receptor Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates nucleus Nucleus STAT3->nucleus Transcription Regulation

Caption: PTP1B attenuates the leptin signaling pathway.

Experimental Protocols

PTP1B Inhibition Assay (using pNPP)

This colorimetric assay measures the activity of PTP1B by detecting the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).[12][13]

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA[7]

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test inhibitor (e.g., Suramin)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to the assay buffer.

  • Add the test inhibitor dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a spectrophotometer. The amount of p-nitrophenol produced is proportional to the PTP1B activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental and Logical Workflows

PTP1B Inhibitor Screening Workflow

The process of identifying and characterizing novel PTP1B inhibitors typically follows a structured workflow, from initial screening to lead optimization.

inhibitor_screening_workflow cluster_screening Screening & Identification cluster_characterization Characterization cluster_optimization Optimization HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val IC50 IC50 Determination Hit_Val->IC50 Kinetics Kinetic Analysis (e.g., Ki, Mechanism) IC50->Kinetics Selectivity Selectivity Profiling Kinetics->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo

Caption: A typical workflow for PTP1B inhibitor screening and development.

Logical Relationship: Competitive Inhibition by Suramin

Suramin's mechanism as a competitive inhibitor involves its direct binding to the active site of PTP1B, thereby preventing the substrate from binding.

competitive_inhibition PTP1B PTP1B Active Site ES_Complex Enzyme-Substrate Complex PTP1B->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) PTP1B->EI_Complex Binds Substrate Substrate (e.g., p-Tyr protein) Substrate->ES_Complex Suramin Suramin Suramin->EI_Complex Product Product (Dephosphorylated Protein) ES_Complex->PTP1B Releases ES_Complex->Product Catalyzes EI_Complex->PTP1B Releases

References

Selectivity profile of L-680833 against other protein tyrosine phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates no published selectivity profile for L-680,833 against protein tyrosine phosphatases (PTPs). Public domain research and scientific literature primarily identify L-680,833 as a monocyclic beta-lactamase inhibitor.

This guide, therefore, addresses the topic of PTP selectivity from a broader perspective, outlining the methodologies used to determine such profiles and illustrating the importance of PTPs as therapeutic targets. While L-680,833 is not a relevant compound in this context, the following sections provide the framework for evaluating a potential PTP inhibitor, as per the requested format for researchers, scientists, and drug development professionals.

The Protein Tyrosine Phosphatase Superfamily

Protein tyrosine phosphatases are a large family of enzymes that play a critical role in cellular signal transduction by reversing the action of protein tyrosine kinases.[1][2][3] They achieve this by removing phosphate groups from tyrosine residues on proteins, a process essential for regulating a multitude of cellular processes including cell growth, differentiation, and metabolism.[2][3] Given their central role in signaling, aberrant PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[1][4]

A significant challenge in developing drugs that target PTPs is achieving selectivity. The catalytic domains of many PTPs are highly conserved, which can lead to off-target effects if an inhibitor is not sufficiently specific.[4] Therefore, rigorous selectivity profiling against a panel of PTPs is a critical step in the development of any new PTP inhibitor.

Experimental Protocols for Determining PTP Selectivity

To assess the selectivity of a compound, its inhibitory activity is measured against the target PTP and compared to its activity against a panel of other related phosphatases. A common method for this is an in vitro enzyme inhibition assay.

General Protocol for In Vitro PTP Inhibition Assay

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of PTPs using a chromogenic substrate.

Materials:

  • Purified recombinant PTP enzymes (e.g., PTP1B, SHP-1, SHP-2, CD45, etc.)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Chromogenic substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test compound (e.g., L-680,833, if it were a PTP inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.

  • Enzyme Preparation: The PTP enzyme is diluted to a working concentration in the assay buffer.

  • Assay Reaction: a. Add a fixed volume of the diluted test compound or vehicle control to the wells of a 96-well plate. b. Add the diluted PTP enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow the compound to bind to the enzyme. c. Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate to each well.

  • Data Acquisition: The absorbance of the product, p-nitrophenol, is measured at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Selectivity Profile Generation: To generate a selectivity profile, this assay is repeated for a panel of different PTPs. The resulting IC50 values are then compared to determine the compound's selectivity for the target PTP over other phosphatases. A compound is considered selective if it has a significantly lower IC50 for the target PTP compared to other PTPs.

Data Presentation: Example Selectivity Profile

The following table is a hypothetical example illustrating how the selectivity profile of a fictional PTP1B inhibitor, "Compound X," would be presented. Note: This data is for illustrative purposes only and does not represent any real compound.

Protein Tyrosine PhosphataseIC50 (nM) of Compound XFold Selectivity vs. PTP1B
PTP1B (Target) 50 1
TCPTP50010
SHP-1>10,000>200
SHP-22,50050
CD45>10,000>200
LAR8,000160

Visualizing PTP-Related Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. Below are examples created using the DOT language.

PTP1B_Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (Inactive) Insulin->Insulin_Receptor Binds p_Insulin_Receptor Phosphorylated Insulin Receptor (Active) Insulin_Receptor->p_Insulin_Receptor Autophosphorylation IRS IRS Proteins p_Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B p_Insulin_Receptor->PTP1B Substrate for p_IRS Phosphorylated IRS Proteins IRS->p_IRS Downstream Downstream Signaling (e.g., PI3K/Akt pathway) p_IRS->Downstream Activates PTP1B->Insulin_Receptor Dephosphorylates (Inactivates) PTP_Selectivity_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Test Compound (e.g., L-680,833) Assay_Plate 96-Well Plate Assay (pNPP Substrate) Compound->Assay_Plate PTP_Panel Panel of PTPs (PTP1B, SHP-1, etc.) PTP_Panel->Assay_Plate IC50 IC50 Determination Assay_Plate->IC50 Comparison Comparison of IC50 Values IC50->Comparison Result Selectivity Profile Comparison->Result

References

A Head-to-Head Comparison of L-680833 and Other Human Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the IC50 values of L-680833 with other prominent inhibitors of human neutrophil elastase (HNE). This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support informed decision-making in research and development.

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by helping to degrade pathogens. However, when unregulated, HNE can cause significant tissue damage by degrading extracellular matrix proteins like elastin, contributing to the pathology of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] The development of potent and specific HNE inhibitors is therefore a key area of therapeutic research.

This guide focuses on this compound, a potent, orally active monocyclic β-lactam inhibitor of HNE, and compares its inhibitory activity with other well-characterized HNE inhibitors.

Comparative Inhibitory Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected HNE inhibitors against human neutrophil elastase.

InhibitorIC50 (nM)Target EnzymeNotes
This compound 60 Human Polymorphonuclear Leukocyte Elastase (PMNE)Orally active monocyclic β-lactam inhibitor.
Sivelestat (ONO-5046)19 - 49Human Neutrophil ElastaseA competitive inhibitor.[3][4][5][6]
Alvelestat (AZD9668)12Human Neutrophil ElastaseOrally bioavailable and selective inhibitor.[7][8][9]
GW31161622Human Neutrophil ElastasePotent, intracellular, and orally bioavailable.[4]
BAY-85-85010.065Human Neutrophil ElastaseA selective and reversible inhibitor.[10]
Neutrophil elastase inhibitor 442.30Human Neutrophil ElastaseA competitive inhibitor.[11]

Experimental Protocols for IC50 Determination

The determination of IC50 values for HNE inhibitors typically involves an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of human neutrophil elastase by 50%.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic or chromogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing NaCl and a detergent like Triton X-100)

  • Test inhibitors (e.g., this compound, Sivelestat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates (black plates for fluorescent assays)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the HNE substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitors in assay buffer. It is crucial to maintain a constant final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects on enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of HNE to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (100% enzyme activity) and wells with buffer only (background).

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the HNE substrate to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The readings are typically taken at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

    • Normalize the reaction velocities to the control (no inhibitor) to determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Signaling Pathway of Human Neutrophil Elastase

Human neutrophil elastase, upon its release, can trigger various signaling cascades that contribute to inflammation and tissue remodeling. The diagram below illustrates a simplified pathway initiated by HNE in airway epithelial cells, leading to the upregulation of MUC1, a mucin involved in the inflammatory response.[12][13][14]

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) PKC_delta Protein Kinase Cδ (PKCδ) HNE->PKC_delta Duox1 Dual Oxidase 1 (Duox1) PKC_delta->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α-Converting Enzyme (TACE) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha cleavage pro_TNF_alpha pro-TNF-α pro_TNF_alpha->TACE TNFR1 TNF Receptor 1 (TNFR1) TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1_promoter MUC1 Promoter Sp1->MUC1_promoter binds MUC1_transcription MUC1 Transcription MUC1_promoter->MUC1_transcription Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Compound_Library Compound Library HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Michaelis-Menten) IC50_Determination->Kinetic_Studies Inhibition_Type Determination of Inhibition Type (Competitive, etc.) Kinetic_Studies->Inhibition_Type

References

Validating the Specificity of a PTP1B Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a putative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor against other protein tyrosine phosphatases (PTPs). Achieving high specificity is a critical challenge in the development of PTP1B inhibitors due to the highly conserved nature of the catalytic site across the PTP family. This document outlines the necessary experimental data, protocols, and conceptual frameworks to rigorously assess inhibitor selectivity.

Data Presentation: Comparative Inhibitory Activity

A crucial step in validating a PTP1B inhibitor is to determine its inhibitory potency against a panel of PTPs. This is typically expressed as the half-maximal inhibitory concentration (IC50). A truly specific inhibitor will exhibit a significantly lower IC50 for PTP1B compared to other phosphatases, especially the highly homologous T-cell protein tyrosine phosphatase (TCPTP).

Table 1: Comparative IC50 Values of a Hypothetical PTP1B Inhibitor

PhosphataseIC50 (µM)Fold Selectivity vs. PTP1B
PTP1B 0.5 1
TCPTP2550
SHP-1>100>200
SHP-2>100>200
LAR>100>200
CD45>100>200

Note: The data presented in this table is for a hypothetical inhibitor and serves as an example of how to present comparative specificity data.

Experimental Protocols

To obtain reliable and comparable data, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro PTP1B inhibition assay.

Protocol: In Vitro PTP1B Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against PTP1B using a colorimetric or fluorometric substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP) for colorimetric assays or a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Test inhibitor compound (e.g., L-680833) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm (for pNPP) or fluorescence at the appropriate excitation/emission wavelengths (for DiFMUP)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme Preparation: Dilute the recombinant PTP1B in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Reaction: a. To each well of a 96-well plate, add a fixed volume of the diluted inhibitor at various concentrations. Include control wells with buffer and solvent only (for background) and wells with enzyme and solvent but no inhibitor (for 100% activity). b. Add a fixed volume of the diluted PTP1B enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding a fixed volume of the substrate (e.g., pNPP or DiFMUP) to each well.

  • Data Acquisition: a. For a colorimetric assay with pNPP, monitor the increase in absorbance at 405 nm over time. The product, p-nitrophenol, is yellow. b. For a fluorometric assay with DiFMUP, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration. b. Normalize the velocities to the control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Selectivity Profiling:

To determine the specificity of the inhibitor, this assay should be repeated using a panel of other PTPs (as listed in Table 1). The same experimental conditions should be maintained to ensure a valid comparison.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PTP1B function and inhibitor validation.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor Insulin->IR pIR p-Insulin Receptor IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS IRS-1 pIR->IRS pIRS p-IRS-1 IRS->pIRS pIRS->IRS Dephosphorylation PI3K PI3K pIRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B Inhibitor This compound Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin signaling.

Experimental_Workflow start Start: Obtain Test Inhibitor protocol Perform In Vitro Inhibition Assay start->protocol ptp1b_assay Assay against PTP1B protocol->ptp1b_assay other_ptps_assay Assay against Panel of other PTPs (TCPTP, SHP-1, SHP-2, etc.) protocol->other_ptps_assay data_analysis Calculate IC50 Values ptp1b_assay->data_analysis other_ptps_assay->data_analysis comparison Compare IC50s and Determine Fold Selectivity data_analysis->comparison conclusion Conclusion: Assess Specificity comparison->conclusion

Caption: Workflow for validating PTP1B inhibitor specificity.

Logical_Relationship cluster_inhibitor Inhibitor Characteristics cluster_outcome Therapeutic Potential Potency High Potency for PTP1B (Low IC50) Efficacy Desired Therapeutic Effect Potency->Efficacy Selectivity High Selectivity (High IC50 for other PTPs) Safety Reduced Off-Target Effects Selectivity->Safety

Caption: Relationship between inhibitor properties and therapeutic potential.

A comparative analysis of the oral bioavailability of L-680833 and other PTP1B inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of metabolic disorders, including type 2 diabetes and obesity, as well as in oncology. PTP1B acts as a negative regulator of both insulin and leptin signaling pathways.[1][2][3] Its inhibition is a promising strategy to enhance these signaling cascades, offering potential for improved glycemic control and weight management. However, a significant hurdle in the clinical development of PTP1B inhibitors has been achieving adequate oral bioavailability.[4] The highly charged and polar nature of the PTP1B active site often leads to the design of inhibitors with poor membrane permeability, limiting their oral absorption.[4] This guide provides a comparative analysis of the oral bioavailability of key PTP1B inhibitors, supported by available experimental data and methodologies.

Comparative Analysis of Oral Bioavailability

A major challenge in the development of PTP1B inhibitors is translating potent enzymatic inhibition into effective oral therapeutics. Many early-generation inhibitors, designed to mimic the phosphotyrosine substrate, suffered from poor oral bioavailability due to their high polarity.[4] More recent efforts have focused on developing allosteric inhibitors and other strategies to improve drug-like properties.

InhibitorTypeOral Bioavailability (F%)Key Findings
Trodusquemine (MSI-1436) AllostericLimitedA naturally occurring aminosterol that acts as a reversible, allosteric inhibitor of PTP1B.[5] Due to its charged nature, it has low oral bioavailability and is typically administered intravenously in clinical settings.[5]
DPM-1001 AllostericOrally BioavailableAn analog of trodusquemine designed to have improved oral bioavailability.[6][7] Preclinical studies in animal models have demonstrated its oral activity in improving insulin and leptin signaling.[6][7] Specific bioavailability percentages are not widely published.
KQ-791 Small MoleculeUnder InvestigationA small molecule inhibitor that has undergone single and multiple ascending dose studies to evaluate its pharmacokinetic profile, including the effects of food on absorption.[4] These studies aim to establish an optimal oral dosing regimen.[4]
JTT-551 DiscontinuedShowed anti-obesity and anti-diabetic effects in mice. However, its development was discontinued due to insufficient efficacy and adverse effects in patients.[8]
Ertiprotafib Non-competitiveDiscontinuedA non-competitive inhibitor that was tested in clinical trials but its development was halted.[8]

Signaling Pathways Regulated by PTP1B

PTP1B plays a crucial role in attenuating the signaling pathways of insulin and leptin, key hormones in metabolic regulation.

Insulin Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1).[1][3] This action dampens the signaling cascade that leads to glucose uptake and utilization. Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates Glucose_Uptake Glucose Uptake & Metabolism AKT->Glucose_Uptake Promotes

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose cells, regulates energy balance by signaling satiety to the brain. PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway.[1][9] This dephosphorylation inhibits the downstream signaling cascade involving STAT3, which is responsible for mediating leptin's effects on appetite suppression. PTP1B inhibition can, therefore, enhance leptin sensitivity.

Leptin_Signaling Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Appetite_Suppression Appetite Suppression STAT3->Appetite_Suppression Promotes

Caption: PTP1B-mediated negative regulation of the leptin signaling pathway.

Experimental Protocols

The determination of oral bioavailability is a critical step in preclinical and clinical drug development. Below is a generalized experimental workflow for assessing the oral bioavailability of a small molecule PTP1B inhibitor in a rodent model.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the absolute oral bioavailability (F%) of a PTP1B inhibitor.

Materials:

  • Test PTP1B inhibitor

  • Vehicle for intravenous (IV) administration (e.g., saline with a solubilizing agent like DMSO and a surfactant)

  • Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose in water)

  • Male BALB/c or C57BL/6 mice (or other appropriate rodent model), 8-10 weeks old

  • Cannulas for blood sampling (e.g., jugular vein cannulation)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to laboratory conditions for at least one week.

    • Divide animals into two groups: Intravenous (IV) and Oral (PO) administration (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose of the PTP1B inhibitor (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of the PTP1B inhibitor (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from each animal at predetermined time points.

    • IV time points (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO time points (example): 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the PTP1B inhibitor in plasma.

    • Extract the drug from plasma samples (e.g., via protein precipitation).

    • Analyze the samples to determine the plasma concentration of the inhibitor at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) for both routes of administration using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Experimental Workflow Diagram

Bioavailability_Workflow cluster_animal_studies Animal Studies cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation IV_Group IV Dosing Group (n=3-5) Blood_Sampling Serial Blood Sampling IV_Group->Blood_Sampling PO_Group Oral Dosing Group (n=3-5) PO_Group->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (AUC Calculation) LCMS->PK_Analysis Bioavailability Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Workflow for determining the oral bioavailability of a PTP1B inhibitor.

Conclusion

The development of orally bioavailable PTP1B inhibitors remains a key objective in the pursuit of effective therapies for metabolic diseases and cancer. While significant progress has been made in identifying potent and selective inhibitors, overcoming the challenge of poor oral absorption is paramount for clinical success. The comparison of compounds like trodusquemine and its orally active analog DPM-1001 highlights the ongoing efforts to optimize the pharmacokinetic properties of this important class of drugs. Future research will likely focus on novel formulation strategies and medicinal chemistry approaches to enhance the oral bioavailability of next-generation PTP1B inhibitors.

References

Benchmarking L-680833: A Comparative Guide to Allosteric PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Allosteric PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role as a key negative regulator of insulin and leptin signaling pathways.[1] Allosteric inhibition of PTP1B presents a promising therapeutic strategy, offering the potential for greater selectivity and improved pharmacological properties over active-site inhibitors. This guide provides a comparative analysis of L-680833 against other known allosteric PTP1B inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.

Unveiling the Players: A Look at Key Allosteric PTP1B Inhibitors

While the precise allosteric mechanism and quantitative inhibitory data for this compound against PTP1B remain to be fully elucidated in publicly available literature, a comparative framework can be established by examining well-characterized allosteric inhibitors. This guide focuses on a selection of such compounds to provide a benchmark for evaluating novel inhibitors like this compound.

Trodusquemine (MSI-1436): A naturally occurring aminosterol, Trodusquemine is a well-studied, non-competitive allosteric inhibitor of PTP1B.[2][3] It has demonstrated efficacy in preclinical models of obesity and diabetes.[2]

Ertiprotafib: This compound has been investigated for its PTP1B inhibitory activity and its effects on glucose and lipid metabolism.[4] It is known to be a dual agonist for PPARα and PPARβ.[4]

CinnGEL 2-O-Me: This natural product has been identified as an allosteric inhibitor of PTP1B, offering a different chemical scaffold for exploration.

Performance Snapshot: A Quantitative Comparison

To facilitate a direct comparison of the biochemical potency of these inhibitors, the following table summarizes their reported half-maximal inhibitory concentrations (IC50) against PTP1B. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

InhibitorIC50 (µM)Selectivity over TCPTPReference
This compound Data Not AvailableData Not Available
Trodusquemine (MSI-1436) 1>200-fold[2][3]
Ertiprotafib 1.6Data Not Available[4]
CinnGEL 2-O-Me Data Not AvailableData Not Available
Compound 3 (Benzofuran derivative) 8-[5]

Note: The selectivity of an inhibitor for PTP1B over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), is a critical parameter for minimizing off-target effects. Trodusquemine, for instance, exhibits significant selectivity for PTP1B over TCPTP.[3] The selectivity profiles for this compound and CinnGEL 2-O-Me are not currently available in the public domain.

Understanding the Mechanism: PTP1B Signaling and Inhibition

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS).[1] Allosteric inhibitors, unlike competitive inhibitors that bind to the active site, bind to a distinct site on the enzyme, inducing a conformational change that leads to reduced catalytic activity. This mechanism can offer improved selectivity.

PTP1B_Signaling_Pathway cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates Allosteric Inhibitor Allosteric Inhibitor Allosteric Inhibitor->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes

Figure 1. Simplified PTP1B signaling pathway and the action of an allosteric inhibitor.

Experimental Corner: Protocols for Inhibitor Evaluation

To ensure robust and reproducible data for comparing PTP1B inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and cellular assays.

Biochemical Assay: Measuring PTP1B Inhibition

This protocol describes a common in vitro assay to determine the IC50 value of a test compound using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compound to each well. For the control, add 2 µL of DMSO.

  • Add 88 µL of assay buffer containing recombinant PTP1B to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Add_Compound Add Compound/DMSO to Wells Prepare_Dilutions->Add_Compound Add_Enzyme Add PTP1B Enzyme and Incubate Add_Compound->Add_Enzyme Add_Substrate Add pNPP Substrate Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with NaOH Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for the biochemical PTP1B inhibition assay.

Cellular Assay: Assessing Impact on Insulin Signaling

This protocol outlines a cell-based assay to evaluate the effect of a PTP1B inhibitor on the phosphorylation of key proteins in the insulin signaling pathway in a cell line such as HEK293.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound (e.g., this compound)

  • Insulin

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using specific antibodies to detect the phosphorylation status of the insulin receptor and Akt.

  • Quantify the band intensities to determine the effect of the inhibitor on insulin-stimulated phosphorylation.

Cellular_Assay_Workflow Start Start Cell_Culture Culture HEK293 Cells Start->Cell_Culture Starvation Serum Starve Cells Cell_Culture->Starvation Inhibitor_Treatment Treat with Test Compound Starvation->Inhibitor_Treatment Insulin_Stimulation Stimulate with Insulin Inhibitor_Treatment->Insulin_Stimulation Cell_Lysis Lyse Cells Insulin_Stimulation->Cell_Lysis Western_Blot Perform Western Blotting for p-IR and p-Akt Cell_Lysis->Western_Blot Quantification Quantify Phosphorylation Western_Blot->Quantification End End Quantification->End

Figure 3. Workflow for the cellular assay to assess PTP1B inhibitor activity.

Concluding Remarks

The development of potent and selective allosteric PTP1B inhibitors holds great promise for the treatment of metabolic diseases. While direct comparative data for this compound is currently limited, this guide provides a framework for its evaluation against established allosteric inhibitors like Trodusquemine and Ertiprotafib. The provided experimental protocols offer a standardized approach for generating robust and comparable data. Further research to elucidate the specific mechanism of action, potency, and selectivity profile of this compound is crucial for determining its therapeutic potential. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of PTP1B-targeted drug discovery.

References

Allosteric inhibitors bind to a site on the enzyme that is distinct and separate from the active site, known as the allosteric site

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of enzyme kinetics and drug development, the mechanism by which a molecule inhibits an enzyme's function is of paramount importance. While traditional orthosteric inhibitors directly compete with the natural substrate for the enzyme's active site, allosteric inhibitors offer a more nuanced approach by binding to a distinct, separate site. This guide provides a comprehensive comparison of allosteric and orthosteric (specifically competitive) inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Allosteric inhibitors bind to a secondary location on an enzyme, known as the allosteric site, inducing a conformational change that indirectly alters the active site's ability to bind to its substrate or carry out its catalytic function.[1] This mechanism contrasts with that of competitive inhibitors, which directly block the active site.[2] This fundamental difference in their mode of action leads to distinct pharmacological profiles, offering unique advantages and disadvantages in therapeutic applications.[3]

Quantitative Comparison of Inhibitor Potency

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[4] The Ki is the dissociation constant for the binding of the inhibitor to the enzyme, reflecting the inhibitor's binding affinity.[5] A lower Ki value indicates a higher binding affinity. The Kd is a more general term for the dissociation constant and is often used to describe the affinity of a ligand for its receptor.[5]

Here, we present a comparative analysis of allosteric and competitive inhibitors targeting two well-studied enzymes: BCR-Abl kinase and Protein Tyrosine Phosphatase 1B (PTP1B).

Case Study 1: BCR-Abl Kinase Inhibitors

BCR-Abl is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).[6] While ATP-competitive inhibitors have been successful, the emergence of resistance has spurred the development of allosteric inhibitors.[7]

Inhibitor ClassInhibitorTargetIC50 (nM)Ki (nM)Kd (nM)Reference(s)
Allosteric Asciminib (ABL001)BCR-Abl--0.5 - 0.8[7]
Allosteric GNF-2Ba/F3 p210138--[8]
Allosteric GNF-5Wild-type Abl220 (Kinase Assay)--[8]
Competitive ImatinibBCR-Abl190--[9]
Competitive DasatinibBCR-Abl0.3--[9]
Competitive PonatinibBCR-Abl2.2--[9]

Note: Direct Ki and Kd values for all compounds were not consistently available in the same comparative studies. The table reflects the most relevant reported potency metrics.

Case Study 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.[10] The development of PTP1B inhibitors has been challenging due to the highly conserved and charged nature of the active site, leading to a strong interest in allosteric approaches.[10]

Inhibitor ClassInhibitorTargetIC50 (µM)Ki (µM)Reference(s)
Allosteric Compound 3PTP1B8-[11]
Competitive RK-682PTP1B4.5 ± 0.5-[3]
Competitive Ursolic AcidPTP1B3.6 ± 0.2-[3]

Note: The provided references offer a starting point for understanding the potency of these inhibitors. Direct comparative studies with comprehensive kinetic data (IC50, Ki, and Kd) under identical experimental conditions are often limited.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of allosteric inhibition, a typical signaling pathway affected by these inhibitors, and a general workflow for comparing their efficacy.

Allosteric_Inhibition_Mechanism cluster_enzyme Enzyme ActiveSite Active Site Product Product ActiveSite->Product Catalyzes AllostericSite Allosteric Site AllostericSite->ActiveSite Conformational Change (Inhibits Substrate Binding) Substrate Substrate Substrate->ActiveSite Binds Inhibitor Inhibitor Inhibitor->AllostericSite Binds BCR_Abl_Signaling_Pathway BCR_Abl BCR-Abl (Active Kinase) Substrate Substrate (e.g., CrkL) BCR_Abl->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Allosteric_Inhibitor Allosteric Inhibitor (e.g., Asciminib) Allosteric_Inhibitor->BCR_Abl Inhibits Competitive_Inhibitor Competitive Inhibitor (e.g., Imatinib) Competitive_Inhibitor->BCR_Abl Inhibits Experimental_Workflow start Start: Enzyme and Inhibitors enzyme_kinetics Enzyme Kinetics Assay (Determine IC50, Ki) start->enzyme_kinetics binding_assay Binding Affinity Assay (e.g., SPR - Determine Kd) start->binding_assay data_analysis Data Analysis and Comparison enzyme_kinetics->data_analysis binding_assay->data_analysis conclusion Conclusion: Compare Potency and Mechanism data_analysis->conclusion

References

The Evolving Landscape of PTP1B Inhibition: A Comparative Analysis of L-680833 and Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors remains a critical frontier in the development of therapeutics for metabolic diseases. While early-generation compounds paved the way, a new wave of inhibitors now offers enhanced therapeutic potential. This guide provides a comparative assessment of the historical PTP1B inhibitor L-680833 against a cohort of next-generation inhibitors, supported by available experimental data and detailed methodologies.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. Inhibition of PTP1B is expected to enhance insulin sensitivity and promote metabolic homeostasis.

This compound: A Historical Perspective

Information regarding this compound as a PTP1B inhibitor is scarce in publicly available scientific literature. While the user's query positions it as such, extensive searches have predominantly identified this compound as a monocyclic beta-lactamase inhibitor. This significant discrepancy suggests that this compound may not be a relevant compound for PTP1B inhibition studies or that its investigation in this context is not well-documented. Further research into historical or proprietary databases may be required to clarify its role, if any, in PTP1B inhibition.

Next-Generation PTP1B Inhibitors: A Leap Forward

In contrast to the ambiguity surrounding this compound, a significant body of research exists for several next-generation PTP1B inhibitors. These compounds have been designed to overcome the challenges of selectivity and bioavailability that plagued earlier inhibitors. This guide focuses on a selection of these advanced molecules: Trodusquemine (MSI-1436), Claramine, Ertiprotafib, JTT-551, and IONIS-PTP1BRx.

These next-generation inhibitors employ diverse mechanisms of action, ranging from allosteric inhibition to antisense technology, to achieve their therapeutic effects.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative data for prominent next-generation PTP1B inhibitors, offering a clear comparison of their biochemical potencies and selectivities.

InhibitorMechanism of ActionIC50 / Ki (PTP1B)Selectivity vs. TCPTP
Trodusquemine (MSI-1436) Allosteric, Non-competitive~1 µM (IC50)~200-fold
Claramine AllostericData not availableSelective for PTP1B
Ertiprotafib Non-competitive1.6 - 29 µM (IC50)Moderate
JTT-551 Mixed-type0.22 µM (Ki)~42-fold
IONIS-PTP1BRx Antisense OligonucleotideNot ApplicableSpecific for PTP1B mRNA

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Leptin Leptin LepR Leptin Receptor Leptin->LepR IRS IRS Proteins IR->IRS JAK2 JAK2 LepR->JAK2 PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt STAT3 STAT3 JAK2->STAT3 Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylation PTP1B->IRS Dephosphorylation PTP1B->JAK2 Dephosphorylation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzyme_Assay PTP1B Enzymatic Assay (IC50 Determination) Selectivity_Assay Selectivity Assay (vs. TCPTP) Enzyme_Assay->Selectivity_Assay Cell_Assay Cellular Assay (Phosphorylation Status) Selectivity_Assay->Cell_Assay Animal_Model Disease Model (e.g., db/db mice) Cell_Assay->Animal_Model Treatment Inhibitor Administration Animal_Model->Treatment Outcome Metabolic Parameters (Glucose, Insulin, Weight) Treatment->Outcome

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.